Ampicillin potassium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
23277-71-6 |
|---|---|
Molecular Formula |
C16H18KN3O4S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChI Key |
JWUWRSHQQLUTRD-YWUHCJSESA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |
Appearance |
Solid powder |
Other CAS No. |
23277-71-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ampicillin potassium |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Ampicillin Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core chemical and physical properties of ampicillin potassium, a widely utilized semi-synthetic beta-lactam antibiotic. The following sections detail its fundamental characteristics, supported by structured data, in-depth experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and quality control applications.
Chemical Properties
This compound is the potassium salt of ampicillin, a penicillin derivative. The presence of an amino group in its structure enhances its spectrum of activity against many Gram-negative bacteria compared to penicillin G.[1]
| Property | Value | Reference |
| IUPAC Name | potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [2] |
| Molecular Formula | C₁₆H₁₈KN₃O₄S | [2] |
| Molecular Weight | 387.5 g/mol | [2] |
| CAS Number | 23277-71-6 | [2] |
| pKa₁ (Carboxylic Acid) | ~2.5 | [3] |
| pKa₂ (Amino Group) | ~7.3 | [3] |
Physical Properties
The physical characteristics of this compound are critical for its formulation, storage, and administration. It typically presents as a white to off-white crystalline powder.
| Property | Value | Reference |
| Melting Point | 202-208 °C (with decomposition) | [4] |
| Solubility | ||
| in Water | 1 g in ~90 mL | [4] |
| in Methanol | 1 g in ~20 mL | [4] |
| in Ethanol (absolute) | 1 g in ~250 mL | [4] |
| in Dimethyl Sulfoxide (DMSO) | Soluble (~16 mg/mL for sodium salt) | [4][5] |
| in Dimethylformamide (DMF) | Soluble (~20 mg/mL for sodium salt) | [5] |
| in Ether, Ethyl Acetate, Benzene | Practically insoluble | [4] |
| UV Absorption Maximum (λmax) | In acidic solution: ~257 nm, 262 nm, 268 nm. In complex with Ni(II) after alkaline degradation: 269 nm. | [6][7] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of its mechanism lies in the irreversible acylation of bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs). This action prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains, ultimately leading to cell lysis.[1][8][9][10]
Caption: Mechanism of Ampicillin Action.
Experimental Protocols
Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in a sample.
a. Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[11]
-
Mobile Phase A: 0.025 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid[11]
-
Mobile Phase B: Acetonitrile[11]
-
This compound Reference Standard
-
HPLC-grade water
-
0.45 µm membrane filter
b. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C[11]
-
Detection Wavelength: 215 nm[11]
-
Gradient Program: A gradient program may be used, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the elution of all components.[12]
c. Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter and degas the mobile phase components before use.[13]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound Reference Standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards of known concentrations.
-
Sample Solution Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the sample solution through a 0.45 µm filter.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[12]
Caption: HPLC Analysis Workflow.
Quality Control Testing Workflow for this compound
A logical workflow is essential for ensuring the quality and compliance of this compound batches. This involves a series of physical and chemical tests.
Caption: Quality Control Workflow.
This technical guide provides foundational data and methodologies for professionals working with this compound. Adherence to pharmacopeial standards and rigorous in-house validation of all analytical methods are crucial for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H18KN3O4S | CID 23701796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insights into Complex Compounds of Ampicillin: Potentiometric and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Simple Method for the Ampicillin Determination in Pharmaceuticals and Human Urine [jstage.jst.go.jp]
- 7. Content determination of ampicillin by Ni( ii )-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00116K [pubs.rsc.org]
- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 11. neliti.com [neliti.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Ampicillin Potassium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ampicillin potassium, a widely used semi-synthetic beta-lactam antibiotic. This document covers its fundamental chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its analysis and biological assessment.
Core Chemical and Physical Properties
This compound is the potassium salt of ampicillin, a derivative of the penicillin nucleus, 6-aminopenicillanic acid. The presence of an amino group in the side chain enhances its activity against many gram-negative bacteria compared to penicillin G.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 23277-71-6 | [1][2] |
| Molecular Formula | C₁₆H₁₈KN₃O₄S | [1] |
| Molecular Weight | 387.49 g/mol | [1] |
| Exact Mass | 387.0655 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Freely soluble in water | [3] |
| Storage Temperature | 2-8°C | [4] |
Mechanism of Action
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial integrity, and its disruption leads to cell lysis and death.[5][6]
The key steps in the mechanism of action are:
-
Penetration: Ampicillin penetrates the outer membrane of both gram-positive and some gram-negative bacteria. The amino group facilitates its passage through the porin channels of gram-negative bacteria.[7]
-
Target Binding: Once in the periplasmic space, ampicillin binds to and inactivates penicillin-binding proteins (PBPs).[5][6]
-
Inhibition of Transpeptidation: PBPs are essential enzymes for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By binding to these enzymes, ampicillin acts as an irreversible inhibitor of the transpeptidase, preventing the formation of a stable cell wall.[7]
-
Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6]
Synthesis Overview
Ampicillin is a semi-synthetic antibiotic. The industrial production typically involves the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine or a derivative thereof. 6-APA is produced by the enzymatic hydrolysis of penicillin G, which is obtained through the fermentation of Penicillium chrysogenum.[8]
Experimental Protocols
This section provides detailed methodologies for the chemical analysis and biological assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Stability
This method is suitable for determining the potency of this compound and for stability studies, as it can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10]
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
4.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A mixture of 30 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile (gradient elution may be required for stability studies)[11] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
4.1.3. Preparation of Solutions
-
Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 30 mM concentration. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of ampicillin into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
4.1.4. Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution in replicate (e.g., n=5) and check for system suitability (e.g., tailing factor, theoretical plates, and relative standard deviation of the peak area).
-
Inject the sample solution.
-
Calculate the concentration of this compound in the sample by comparing the peak area of the sample solution with that of the standard solution.
Microbiological Assay for Biological Potency
The microbiological assay determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The cup-plate method is a common agar diffusion technique used for this purpose.[12][13]
4.2.1. Materials and Reagents
-
This compound Reference Standard
-
Test sample of this compound
-
Culture medium (e.g., Nutrient Agar)
-
Susceptible test microorganism (e.g., Staphylococcus aureus or Bacillus subtilis)
-
Phosphate buffer (sterile, 0.1 M)
-
Petri dishes
-
Sterile cylinders (or a cork borer to create wells)
4.2.2. Preparation of Inoculum
-
Prepare a fresh culture of the test microorganism on an agar slant.
-
Incubate at 37°C for 24 hours.
-
Harvest the bacterial growth with sterile saline and dilute to a suitable turbidity (e.g., matching a McFarland standard). This suspension will be used to inoculate the assay plates.
4.2.3. Assay Procedure
-
Prepare a base layer of sterile nutrient agar in Petri dishes and allow it to solidify.
-
Add the prepared inoculum to a molten seed agar medium (kept at 45-50°C) and pour a uniform layer over the base agar.
-
Once the seeded agar has solidified, place sterile cylinders on the surface or create wells using a sterile cork borer.
-
Prepare a series of dilutions of the this compound Reference Standard and the test sample in sterile phosphate buffer.
-
Fill the cylinders or wells with the standard and sample dilutions.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of inhibition.
-
Plot a standard curve of the zone diameter versus the logarithm of the concentration for the standard solutions.
-
Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ampicillin - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Estimation of Amoxicillin, Ampicillin, Penicillin V Potassium and Clavulanate Potassium in Reverse Phase Chromatography by Hplc - Neliti [neliti.com]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. ijpda.org [ijpda.org]
- 13. apec.org [apec.org]
A Technical Guide to the Synthesis and Chemical Structure of Ampicillin Potassium
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical structure and synthesis of Ampicillin potassium, a widely used semi-synthetic β-lactam antibiotic. The following sections detail the compound's molecular characteristics, a comprehensive synthesis pathway including enzymatic and chemical stages, detailed experimental protocols, and relevant quantitative data.
Chemical Structure of this compound
This compound is the potassium salt of Ampicillin. Ampicillin is a penicillin derivative in which the acyl side chain is a D-(−)-α-aminophenylacetyl group. The core structure consists of a thiazolidine ring fused to a β-lactam ring. The presence of an amino group in the acyl side chain enhances its activity against many Gram-negative bacteria compared to Penicillin G. The potassium salt form is often used to improve solubility and stability for pharmaceutical formulations.
Key Structural Details:
-
Chemical Name: Potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]
| Property | Value |
| IUPAC Name | potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |
| CAS Number | 23277-71-6[1][2] |
| Molecular Formula | C₁₆H₁₈KN₃O₄S[1][2] |
| Molecular Weight | 387.49 g/mol [1][2] |
| Monoisotopic Mass | 387.06550872 Da[1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with a penicillin precursor and culminates in the formation of the potassium salt. Modern industrial synthesis predominantly utilizes an enzymatic approach, which is more environmentally friendly and stereospecific than purely chemical methods.
The overall synthesis can be logically divided into three main stages:
-
Enzymatic Hydrolysis: Production of the core intermediate, 6-aminopenicillanic acid (6-APA), from a penicillin precursor like Penicillin G Potassium.
-
Enzymatic Acylation: Synthesis of Ampicillin by coupling 6-APA with an activated acyl donor.
-
Salt Formation: Conversion of Ampicillin to its potassium salt.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Ampicillin from 6-APA
This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase (PGA).
Materials:
-
6-Aminopenicillanic acid (6-APA)
-
D-(-)-phenylglycine methyl ester (D-PGME)
-
Immobilized Penicillin G Acylase from E. coli
-
Potassium phosphate buffer (0.1 M)
-
Hydrochloric acid (2 N)
-
Deionized water
Procedure:
-
Reaction Setup: Prepare a reaction vessel with 50 mL of 0.1 M potassium phosphate buffer. Adjust and maintain the pH at 6.5.[3]
-
Substrate Addition: Add 6-APA to a final concentration of 100 mM and D-PGME to a final concentration of 300 mM.[3]
-
Temperature Control: Equilibrate and maintain the reaction mixture at 35°C with continuous stirring (e.g., 200 rpm).[3]
-
Enzyme Addition: Initiate the reaction by adding immobilized Penicillin G Acylase (e.g., 15 U/100 µg of enzyme).[3]
-
pH Control: Throughout the reaction, maintain the pH at 6.5 by the controlled addition of 2 N HCl.[3]
-
Monitoring: Withdraw samples at specific time intervals. To quench the reaction, pass the sample through a 0.45 µm filter to remove the immobilized enzyme.[3]
-
Analysis: Analyze the concentration of Ampicillin, 6-APA, and D-PGME using High-Performance Liquid Chromatography (HPLC).
-
Termination and Isolation: Once the reaction reaches optimal conversion (typically monitored by HPLC), terminate the reaction by filtering off the enzyme. The product, Ampicillin, can be isolated from the reaction mixture through precipitation by adjusting the pH to its isoelectric point.
Protocol 2: Formation of this compound Salt
This protocol is adapted from a method for preparing penicillin potassium salts and is suitable for converting the free acid form of Ampicillin to its potassium salt.
Materials:
-
Ampicillin (anhydrous or trihydrate)
-
Anhydrous methanol
-
Potassium methoxide in methanol (0.1 M solution)
-
Anhydrous triethylamine (optional, to aid dissolution)
-
Ice bath
Procedure:
-
Dissolution: In a three-necked flask, suspend the synthesized Ampicillin in anhydrous methanol. A small amount of anhydrous triethylamine can be added to facilitate complete dissolution with stirring.[4]
-
Cooling: Place the flask in an ice bath and cool the solution to between 0°C and 15°C.[4]
-
Titration: Slowly add the 0.1 M potassium methoxide solution dropwise while continuously stirring. Monitor the pH of the reaction mixture.[4]
-
pH Adjustment: Continue the addition of potassium methoxide until the pH of the solution stabilizes in the range of 9-10.[4]
-
Reaction: Allow the mixture to react under stirring for an additional 20-30 minutes after the final pH is reached.[4]
-
Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure (0.09-0.1 MPa) and at a temperature of 40-60°C. The this compound salt will precipitate as the solvent is removed.[4]
-
Drying: Collect the resulting wet solid and dry it in a vacuum oven for 5-6 hours at 40-45°C to obtain the final this compound product.[4]
Quantitative Data on Synthesis
The efficiency of Ampicillin synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies.
Table 1: Optimized Conditions for Enzymatic Ampicillin Synthesis
| Parameter | Optimal Value/Range | Reference |
| pH | 6.0 - 6.8 | [5] |
| Temperature | 25 - 35°C | [3][5][6] |
| Substrate Ratio | 1:3 (6-APA : D-PGME) | [7] |
| 6-APA Concentration | 50 - 200 mM | [3][7] |
| D-PGME Concentration | 150 - 600 mM | [3][7] |
| Enzyme | Immobilized Penicillin G Acylase (PGA) | [3][5][7] |
| Solvent | Aqueous buffer (e.g., phosphate) | [3] |
Table 2: Reported Yields and Conversions for Ampicillin Synthesis
| Starting Material | Method | Yield/Conversion | Reference |
| Penicillin G Potassium Salt | Two-step enzymatic cascade | 87% overall Ampicillin yield[1][8] | [1][8] |
| 6-APA and D-PGME | Enzymatic, repetitive substrate addition | 97% conversion of 6-APA[9] | [9] |
| 6-APA and D-PGME | Enzymatic with CLEA-immobilized enzyme | 84% conversion | [7] |
| 6-APA and D-PGME | Enzymatic synthesis in organic media | ~58% molar yield (in ethylene glycol) | [10] |
| Penicillin G Potassium Salt | One-pot enzymatic synthesis | 57.3% maximum yield[6] | [6] |
Characterization Data
The identity and purity of synthesized Ampicillin and its potassium salt are confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify Ampicillin and its related substances. Characteristic peaks for Ampicillin, 6-APA, and phenylglycine can be found in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm.[11][12] This technique allows for the quantification of the main compound and impurities without extensive sample preparation.[12]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of Ampicillin. The protonated molecular ion [M+H]⁺ for Ampicillin is observed at an m/z of 350.1.[13] Characteristic fragment ions at m/z 106.2 (from the benzylamine group) and m/z 160.0 (from the thiazolidine ring) are used for structural confirmation.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of Ampicillin and quantifying related substances. A C18 column with a mobile phase gradient of methanol and a buffer (e.g., formic acid or phosphate) is commonly used for separation.[13][14]
References
- 1. Efficient cascade synthesis of ampicillin from penicillin G potassium salt using wild and mutant penicillin G acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aecenar.com [aecenar.com]
- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. CN101633663B - Method for synthesizing penicillin sodium salt and potassium salt - Google Patents [patents.google.com]
- 5. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
Ampicillin Potassium: A Technical Guide to its Mechanism of Action on the Bacterial Cell Wall
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin, a semisynthetic derivative of penicillin, is a broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which ampicillin potassium exerts its bactericidal effects, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis.[2][3]
The Bacterial Cell Wall: A Critical Target
The bacterial cell wall is a complex, rigid structure primarily composed of peptidoglycan, a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[2][4][5] These glycan chains are cross-linked by short peptide chains, forming a mesh-like sacculus that encases the cytoplasmic membrane and protects the bacterium from osmotic lysis.[4][5] The final and crucial step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2]
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The primary mechanism of ampicillin's bactericidal action is the inhibition of the third and final stage of bacterial cell wall synthesis.[2][6] This process can be dissected into several key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Ampicillin acts as an irreversible inhibitor of transpeptidase, an essential enzyme for bacterial cell wall synthesis.[6][7] It specifically targets and covalently binds to PBPs, which are membrane-bound enzymes crucial for the cross-linking of peptidoglycan chains.[2][3] The structural similarity between ampicillin and D-alanyl-D-alanine, the natural substrate for transpeptidase, facilitates this binding.[8]
-
Inhibition of Transpeptidation: By binding to the active site of PBPs, ampicillin blocks their transpeptidase activity.[2][7][9] This prevents the formation of the peptide cross-links that provide the necessary rigidity and strength to the peptidoglycan layer.[2] The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell.[2]
-
Induction of Cell Lysis: The disruption of cell wall synthesis and the continued activity of autolytic enzymes (autolysins) lead to the degradation of the existing peptidoglycan.[7][8] This imbalance between cell wall synthesis and degradation ultimately results in cell lysis and bacterial death, making ampicillin a bacteriolytic agent.[2][6][7]
Quantitative Data on Ampicillin Activity
The effectiveness of ampicillin can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[10][11]
| Bacterium | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 4 | - | - |
| Staphylococcus aureus | 0.6 - 1 | - | - |
| Streptococcus pneumoniae | 0.03 - 0.06 | - | - |
| Haemophilus influenzae | 0.25 | - | - |
| Halomonas hydrothermalis | - | 690 | 1020 |
Data sourced from multiple studies.[3][11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and relationships involved in ampicillin's mechanism of action.
Caption: Inhibition of Peptidoglycan Synthesis by Ampicillin.
Caption: Cascade of Events Leading to Cell Lysis.
Experimental Protocols
Penicillin-Binding Protein (PBP) Competition Assay
This assay is used to determine the affinity of ampicillin for various PBPs.
1. Membrane Preparation:
- Bacterial cells are grown to mid-log phase and harvested by centrifugation.
- Cells are washed with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[12]
- Resuspend cells in buffer and lyse by sonication or French press.[12]
- Remove unbroken cells by low-speed centrifugation.[12]
- Collect the membrane fraction by high-speed ultracentrifugation.[12]
- Wash the membrane pellet and resuspend in buffer.[12]
2. PBP Binding:
- Incubate the membrane preparation with varying concentrations of unlabeled ampicillin.
- Add a fixed concentration of a labeled penicillin, such as 3H-benzylpenicillin or a fluorescent penicillin derivative (e.g., Bocillin FL).[12][13]
- Incubate to allow binding to PBPs.[12]
- Stop the reaction by adding an excess of unlabeled penicillin.[12]
3. Detection and Analysis:
- Separate the membrane proteins by SDS-PAGE.[12]
- Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence imaging (for fluorescent derivatives).[12][13]
- The decrease in the signal from the labeled penicillin in the presence of ampicillin is used to determine the IC50 value, which is the concentration of ampicillin required to inhibit 50% of the binding of the labeled penicillin.
Start [label="Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Harvest [label="Harvest and Lyse Cells"];
Membrane_Prep [label="Isolate Membrane Fraction"];
Incubate_Ampicillin [label="Incubate with Unlabeled Ampicillin"];
Incubate_Labeled [label="Add Labeled Penicillin"];
SDS_PAGE [label="Separate Proteins by SDS-PAGE"];
Visualize [label="Visualize Labeled PBPs"];
Analyze [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Harvest;
Harvest -> Membrane_Prep;
Membrane_Prep -> Incubate_Ampicillin;
Incubate_Ampicillin -> Incubate_Labeled;
Incubate_Labeled -> SDS_PAGE;
SDS_PAGE -> Visualize;
Visualize -> Analyze;
}
Caption: Experimental Workflow for a PBP Competition Assay.
Conclusion
This compound's mechanism of action is a well-characterized process that involves the specific targeting and inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. Understanding the molecular details of this process is crucial for combating antibiotic resistance and for the development of new and more effective antibacterial agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of antibiotic drug discovery and development.
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 5. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]
- 6. Ampicillin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectrum of Activity for Ampicillin Potassium Against Different Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of ampicillin potassium against a broad range of clinically relevant bacteria. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the spectrum of activity, mechanisms of action and resistance, and standardized methodologies for susceptibility testing.
Introduction to this compound
Ampicillin, a semi-synthetic derivative of penicillin, was one of the first broad-spectrum β-lactam antibiotics to be developed.[1] Its introduction in 1961 marked a significant advancement in the treatment of bacterial infections, as it exhibited activity against not only Gram-positive bacteria but also a range of Gram-negative pathogens.[1] The addition of an amino group to the penicillin core structure allows ampicillin to penetrate the outer membrane of Gram-negative bacteria more effectively than penicillin G.[1]
Mechanism of Action
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This process is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4]
Spectrum of Activity
The in vitro activity of ampicillin is broad, encompassing a variety of Gram-positive and Gram-negative bacteria. However, the emergence of resistance, primarily through the production of β-lactamases, has limited its clinical efficacy against some organisms.[1] The following tables summarize the minimum inhibitory concentration (MIC) values for ampicillin against a selection of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Interpretive criteria are based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6]
Gram-Positive Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |
|---|---|---|---|---|
| Enterococcus faecalis | 1-2 | 2-4 | ≤8 / - / ≥16 | ≤4 / - / >4 |
| Staphylococcus aureus (β-lactamase negative) | 0.25-0.5 | 0.5-1 | ≤0.25 / - / ≥0.5 | - |
| Streptococcus agalactiae (Group B) | ≤0.12 | ≤0.12 | ≤0.25 / 0.5-1 / ≥2 | ≤0.25 / - / >0.5 |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 | ≤2 / 4 / ≥8 | ≤0.5 / 1-2 / >2 |
| Streptococcus pyogenes (Group A) | ≤0.06 | ≤0.12 | ≤0.25 / - / - | ≤0.25 / - / >0.5 |
Gram-Negative Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |
|---|---|---|---|---|
| Escherichia coli | 8 | >32 | ≤8 / 16 / ≥32 | ≤8 / - / >8 |
| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1 | ≤1 / 2 / ≥4 | ≤1 / - / >1 |
| Neisseria meningitidis | ≤0.06 | 0.25 | ≤0.12 / 0.25-1 / ≥2 | ≤0.125 / - / >0.125 |
| Proteus mirabilis | 4 | >32 | ≤8 / 16 / ≥32 | ≤8 / - / >8 |
| Salmonella spp. | 2 | 8 | ≤8 / 16 / ≥32 | ≤4 / - / >4 |
Anaerobic Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |
|---|---|---|---|---|
| Bacteroides fragilis group | 16 | >256 | ≤0.5 / 1 / ≥2 | ≤0.25 / 0.5-16 / >16 |
| Clostridium perfringens | ≤0.12 | 0.25 | ≤0.5 / 1 / ≥2 | ≤0.5 / - / >0.5 |
| Peptostreptococcus spp. | ≤0.25 | 0.5 | ≤0.5 / 1 / ≥2 | ≤0.25 / - / >0.5 |
Note: MIC values can vary depending on the geographical location and the source of the isolates. The data presented here are for illustrative purposes and represent a general consensus from various studies.
Mechanisms of Resistance
Bacterial resistance to ampicillin can occur through several mechanisms, with the production of β-lactamase enzymes being the most common. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering the antibiotic inactive. Other mechanisms include alterations in the target PBPs, which reduce the binding affinity of ampicillin, and decreased permeability of the bacterial outer membrane, which limits the access of the antibiotic to its target.
Experimental Protocols for Susceptibility Testing
Accurate determination of bacterial susceptibility to ampicillin is crucial for both clinical and research purposes. The following are detailed protocols for two standard methods: broth microdilution and disk diffusion, based on CLSI guidelines.
Broth Microdilution Method (CLSI M07)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
5.1.1. Materials
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound powder
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
5.1.2. Procedure
-
Prepare Ampicillin Stock Solution: Prepare a stock solution of ampicillin in a suitable solvent (e.g., sterile water) at a concentration that is a multiple of the highest concentration to be tested.
-
Prepare Serial Dilutions: Perform serial twofold dilutions of the ampicillin stock solution in CAMHB directly in the microtiter plate wells to achieve the desired final concentrations.
-
Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism.
Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
5.2.1. Materials
-
Mueller-Hinton agar (MHA) plates (4 mm depth)
-
Ampicillin disks (10 µg)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
5.2.2. Procedure
-
Prepare Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.
-
Apply Antibiotic Disks: Aseptically apply the ampicillin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (where no bacterial growth is visible) around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.
References
- 1. testinglab.com [testinglab.com]
- 2. researchgate.net [researchgate.net]
- 3. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
The Evolving Frontier of Penicillins: A Technical Guide to the Medicinal Chemistry of Ampicillin Potassium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core medicinal chemistry of ampicillin potassium and its derivatives. Ampicillin, a cornerstone of β-lactam antibiotics, has undergone extensive chemical modification to enhance its therapeutic profile, combat bacterial resistance, and improve pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and clinical applications of key ampicillin derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal synthesis and evaluation methods are provided. Furthermore, this guide utilizes Graphviz visualizations to elucidate critical biological pathways and experimental workflows.
Introduction: The Enduring Legacy of Ampicillin
Ampicillin, a semi-synthetic derivative of penicillin, functions as an orally active, broad-spectrum antibiotic.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, ampicillin targets and irreversibly inhibits transpeptidase, a penicillin-binding protein (PBP), which is essential for the cross-linking of peptidoglycan in the final stage of bacterial cell wall biosynthesis.[2][4] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2]
Despite its efficacy, the clinical utility of ampicillin can be limited by factors such as incomplete oral absorption and the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the characteristic β-lactam ring.[3] These challenges have spurred the development of a diverse array of ampicillin derivatives, primarily through modification of the carboxyl group to create ester prodrugs. These prodrugs, such as pivampicillin and bacampicillin, are designed to be more lipophilic, leading to enhanced absorption from the gastrointestinal tract. Following absorption, they are rapidly hydrolyzed by esterases in the body to release the active ampicillin moiety.[5][6][7]
Quantitative Analysis of Ampicillin and Its Prodrugs
The development of ampicillin derivatives has been largely driven by the need to improve its pharmacokinetic profile, particularly its oral bioavailability. The following tables summarize key quantitative data for ampicillin and its prominent prodrugs, pivampicillin and bacampicillin.
Table 1: Pharmacokinetic Parameters of Ampicillin and its Prodrugs in Humans
| Parameter | Ampicillin | Pivampicillin | Bacampicillin |
| Bioavailability (%) | 62 ± 17[8] | 92 ± 18[8] | 86 ± 11[8] |
| Peak Serum Concentration (µg/mL) | 3.7 (for a 400 mg equivalent dose)[9][10] | 7.1 (for a 400 mg equivalent dose)[9][10] | 8.3 (for a 400 mg equivalent dose)[9][10] |
| Time to Peak Concentration (Tmax, h) | ~1-2[11] | ~1[9][10] | ~1[9][10] |
| Elimination Half-life (h) | ~1-2[11] | ~1[9][10] | ~1[9][10] |
| Protein Binding (%) | ~20[11] | Not applicable (rapidly hydrolyzed) | Not applicable (rapidly hydrolyzed) |
Table 2: Minimum Inhibitory Concentrations (MICs) of Ampicillin Against Common Pathogens
| Bacterial Species | Ampicillin MIC (mg/L) |
| Escherichia coli | 4[12] |
| Staphylococcus aureus | 0.6 - 1[12] |
| Streptococcus pneumoniae | 0.03 - 0.06[12] |
| Haemophilus influenzae | 0.25[12] |
Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.
Synthesis of Ampicillin Derivatives: Experimental Protocols
The synthesis of ampicillin derivatives is a cornerstone of its medicinal chemistry. Below are representative experimental protocols for the synthesis of ampicillin esters.
General Esterification of Ampicillin via Diazopropane
This method describes a general procedure for the esterification of the carboxylic acid functional group of ampicillin to enhance its lipophilicity.
-
Materials: Ampicillin, Diazopropane (CH₃CH₂CHN₂), Organic solvent (e.g., diethyl ether), LB agarose media.
-
Procedure:
-
Dissolve ampicillin in a suitable organic solvent.
-
Slowly add a solution of diazopropane to the ampicillin solution at room temperature with constant stirring. The reaction is typically rapid and proceeds with the evolution of nitrogen gas.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to yield the crude ampicillin propyl ester.
-
Purify the product by recrystallization from an appropriate solvent system to obtain yellow crystals.[13]
-
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Synthesis of Pivampicillin from Pivampicillin Tosylate
This protocol outlines the final step in the synthesis of the prodrug pivampicillin from its tosylate salt.
-
Materials: Pivampicillin tosylate hydrate, Isopropanol, Diisopropylethylamine, Hexane.
-
Procedure:
-
Suspend pivampicillin tosylate hydrate (13.1 g) in isopropanol (50 ml) and cool the mixture to 0°C with stirring.
-
Add diisopropylethylamine (3.45 ml) dropwise to the cooled suspension.
-
Continue stirring for 30 minutes, during which a crystalline precipitate will form.
-
Collect the precipitate by filtration.
-
Wash the collected crystals with isopropanol (25 ml) followed by hexane (50 ml).
-
Air-dry the product to yield crystalline pivampicillin.
-
-
Characterization: The melting point of the final product should be determined (expected: 114°-116°C). Further characterization can be performed using spectroscopic methods.
Enzymatic Synthesis of Ampicillin
An environmentally friendly alternative to chemical synthesis involves the use of enzymes like penicillin G acylase.
-
Materials: 6-aminopenicillanic acid (6-APA), D-phenylglycine methyl ester (PGME), Immobilized penicillin G acylase, Phosphate buffer (pH 6.5), 2N HCl.
-
Procedure:
-
Prepare a reaction mixture in a 50 ml phosphate buffer (pH 6.5) containing 100 mM 6-APA and 300 mM PGME.
-
Add 15 U/100 µg of immobilized penicillin G acylase to the reaction mixture.
-
Maintain the reaction at 35°C with stirring at 200 rpm.
-
Keep the pH constant at 6.5 by the controlled addition of 2N HCl.
-
Withdraw samples at specific time intervals and analyze the formation of ampicillin by HPLC.[1]
-
-
Purification and Characterization: The product can be purified from the reaction mixture using chromatographic techniques. The structure and purity should be confirmed by HPLC and spectroscopic analysis.
Biological Evaluation: Determining Antibacterial Potency
The in vitro efficacy of ampicillin and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.
Broth Microdilution Method for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Standardized bacterial inoculum (0.5 McFarland standard), Ampicillin or derivative stock solution.
-
Procedure:
-
Prepare serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the antibiotic dilution with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of ampicillin is the inhibition of cell wall synthesis. However, recent research has indicated that ampicillin and the host response to it can also influence bacterial signaling pathways, particularly those related to virulence and resistance.
Ampicillin and Quorum Sensing in Pseudomonas aeruginosa
Sub-lethal concentrations of ampicillin have been shown to impact the quorum-sensing (QS) systems of Pseudomonas aeruginosa, a significant opportunistic pathogen. The QS network in P. aeruginosa is complex and hierarchical, with the las and rhl systems playing central roles in regulating virulence factor production.[3][14] Exposure to ampicillin can lead to mutations in genes such as mpl and ampD, which in turn can cause an increase in the expression of QS genes like lasR and rhlI/R.[15] This upregulation of QS genes is positively correlated with the expression of the ampicillin resistance gene ampC.[15] This suggests a complex interplay where ampicillin, while targeting cell wall synthesis, can inadvertently trigger regulatory networks that contribute to resistance.
Caption: Impact of sub-lethal ampicillin on P. aeruginosa quorum sensing and resistance.
Two-Component Signal Transduction Systems and Resistance
Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes, including the presence of antibiotics. A typical TCS consists of a sensor histidine kinase and a response regulator.[16] In Gram-negative bacteria, TCSs can regulate the expression of genes involved in antibiotic resistance.[17] While the direct interaction of ampicillin with a specific TCS is an area of ongoing research, it is understood that the stress induced by β-lactam antibiotics can activate certain TCSs. This activation can lead to downstream effects such as alterations in cell membrane permeability, upregulation of efflux pumps, and modifications of the drug target (PBPs), all of which can contribute to the development of resistance.
Caption: General workflow of a two-component system in response to antibiotic stress.
Conclusion and Future Directions
The medicinal chemistry of this compound derivatives remains a dynamic and critical field in the ongoing battle against bacterial infections. The development of prodrugs has successfully addressed the challenge of poor oral bioavailability, leading to improved clinical outcomes. However, the relentless evolution of antibiotic resistance necessitates a continued and innovative approach to the design and synthesis of new ampicillin derivatives.
Future research should focus on several key areas:
-
Novel Prodrug Strategies: Exploring new ester linkages and carrier molecules to further optimize pharmacokinetic profiles and potentially target specific tissues or cell types.
-
Hybrid Molecules: Designing hybrid compounds that combine the ampicillin scaffold with other pharmacophores, such as β-lactamase inhibitors or agents that target different bacterial pathways, to create synergistic effects and combat resistance.
-
Targeting Resistance Mechanisms: Developing derivatives that are less susceptible to β-lactamase degradation or that can overcome resistance mediated by efflux pumps or alterations in penicillin-binding proteins.
-
Understanding and Exploiting Signaling Pathways: Further elucidating the complex interactions between ampicillin derivatives and bacterial signaling networks to identify new therapeutic targets and strategies to potentiate antibiotic activity.
By leveraging a deep understanding of medicinal chemistry principles and embracing innovative synthetic and biological evaluation techniques, the scientific community can continue to expand the therapeutic potential of the ampicillin scaffold and develop next-generation antibiotics to meet the challenges of infectious diseases.
References
- 1. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Bacampicillin Hydrochloride | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bacampicillin hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of an ampicillin propyl ester prodrug which inhibits the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 15. Resistance elicited by sub-lethal concentrations of ampicillin is partially mediated by quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens [mdpi.com]
Ampicillin in Aqueous Solutions: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of ampicillin in aqueous solutions. Ampicillin, a β-lactam antibiotic, is widely used in various scientific and clinical applications. Understanding its behavior in aqueous environments is critical for ensuring its efficacy and for the development of stable pharmaceutical formulations. While the user requested information on "ampicillin potassium," the vast majority of scientific literature focuses on ampicillin sodium salt, ampicillin trihydrate, and anhydrous ampicillin. The principles of solubility and stability discussed herein are broadly applicable to ampicillin salts.
Ampicillin Solubility
The solubility of ampicillin in aqueous solutions is influenced by its salt form, the pH of the solution, and the temperature. The sodium salt of ampicillin is significantly more soluble in water than the trihydrate or anhydrous forms[1].
Table 1: Solubility of Ampicillin Forms in Water
| Ampicillin Form | Solvent | Temperature | Solubility |
| Ampicillin Sodium Salt | Water | Room Temperature | Very soluble, up to 50 mg/mL[2][3][4] |
| Ampicillin (Anhydrous/Trihydrate) | Water | Room Temperature | Sparingly soluble, approximately 5-10 mg/mL[1][5] |
| Ampicillin Trihydrate | Subcritical Water | 303.15 K (30°C) | 0.380 x 10⁻³ mole fraction |
| Ampicillin Trihydrate | Subcritical Water | 403.15 K (130°C) | 17.689 x 10⁻³ mole fraction |
Ampicillin Stability in Aqueous Solutions
The stability of ampicillin in aqueous solutions is a critical factor for its therapeutic effectiveness. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity[6]. This degradation is significantly influenced by pH, temperature, and the composition of the solution.
Effect of pH
Ampicillin's stability is highly dependent on the pH of the solution. It generally exhibits a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range[6]. The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis[7]. While it is most stable at a pH of approximately 7.5, deviations towards more acidic or alkaline conditions significantly accelerate its degradation[7]. Ampicillin is reported to be unstable at a pH greater than 7[2][7].
Effect of Temperature
Increased temperature accelerates the degradation of ampicillin[6]. Therefore, for optimal stability, ampicillin solutions should be stored at refrigerated temperatures (2-8°C).
Table 2: Stability of Ampicillin Solutions under Various Conditions
| Concentration | Solvent | Storage Temperature | Stability Data |
| 10 mg/mL | Not specified | Refrigerated | Stable for 3 days[8] |
| 12 mg/mL | Buffered Solution | Room Temperature | Stable for at least 48 hours[8] |
| 12 mg/mL | Buffered Solution | Refrigerated | Stable for 72 hours[8] |
| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 24 hours, then 24 hours at room temp. | 95.8% recovery |
| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 72 hours, then 24 hours at room temp. | 94.6% recovery[8] |
| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 7 days, then 24 hours at room temp. | Fell below 90% recovery after 4 hours of circulation[8] |
| 24 g/L | 0.9% Sodium Chloride | 25°C and 30°C | Stable for up to 30 hours (>90% original concentration)[9] |
| 24 g/L | 0.9% Sodium Chloride | 37°C | Stability decreased below 90% after 30 hours[9] |
| 30 mg/mL | Normal Saline | 4°C ± 2°C | Retained 94% of its original amount up to 7 days[10] |
| 30 mg/mL | Sterile Water | 25°C ± 2°C | Retained 80% of its original amount after 7 days[10] |
| 50 mg/mL | Stock Solution | 2-8°C | Can be stored for up to 3 weeks[2] |
| 50 mg/mL | Stock Solution | -20°C | Can be stored for 4-6 months[2] |
| Not specified | In culture at 37°C | 37°C | Stable for up to 3 days[2] |
Degradation Kinetics and Pathways
The degradation of ampicillin in solution typically follows first-order kinetics[11]. The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form penicilloic acid, which is microbiologically inactive[6]. This initial degradation product can then undergo further reactions. Under alkaline conditions, 5R-penicilloic acid is the initial product, which can then epimerize to the 5S isomer[12][13]. Other degradation products can also be formed, including ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine[12][13].
Experimental Protocols
Protocol for Determining Ampicillin Solubility
A common method to determine the solubility of ampicillin is the static equilibrium method.
-
Apparatus : A thermostatically controlled shaker bath, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).
-
Procedure :
-
An excess amount of ampicillin powder is added to a known volume of the desired aqueous solvent in a sealed container.
-
The container is placed in a shaker bath maintained at a constant temperature.
-
The suspension is agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After reaching equilibrium, the suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved ampicillin is determined using a validated analytical method like HPLC.
-
Protocol for Assessing Ampicillin Stability Using HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used stability-indicating method for ampicillin analysis[6][8].
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used[6].
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is commonly employed[6].
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used[6]. The pH of the buffer is a critical parameter for achieving optimal separation.
-
Detection : UV detection is typically set at the absorbance maximum of ampicillin, often around 215-230 nm[6].
-
-
Sample Preparation :
-
Prepare ampicillin solutions of known concentration in the desired aqueous medium.
-
Store the solutions under the specified temperature and pH conditions.
-
At predetermined time intervals, withdraw aliquots of the solutions.
-
Dilute the samples appropriately with the mobile phase or a suitable diluent.
-
Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Quantification :
-
A calibration curve is constructed by plotting the peak area of ampicillin standards against their known concentrations.
-
The concentration of ampicillin in the test samples is determined by comparing their peak areas to the calibration curve.
-
The percentage of remaining ampicillin is calculated relative to the initial concentration to assess stability over time.
-
Visualizations
Caption: Simplified degradation pathway of ampicillin in aqueous solution.
Caption: General experimental workflow for assessing ampicillin stability.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. khimexpert.com [khimexpert.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics and mechanism of degradation of ampicillin in solution. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacokinetics and Pharmacodynamics of Ampicillin Potassium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of ampicillin potassium, a widely used beta-lactam antibiotic. The following sections detail its mechanism of action, methods for assessing its in vitro activity, and quantitative data on its efficacy against various bacterial strains.
Pharmacodynamics: Mechanism of Action
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary targets of ampicillin are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][2] Ampicillin is a broad-spectrum antibiotic, effective against a range of Gram-positive and some Gram-negative bacteria.[1][4] Its ability to penetrate the outer membrane of Gram-negative bacteria is facilitated by the presence of an amino group in its structure.[4]
However, bacterial resistance to ampicillin can occur, most commonly through the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring of the ampicillin molecule, rendering it inactive.[2]
In Vitro Pharmacokinetic/Pharmacodynamic Parameters
The in vitro activity of ampicillin is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[5] It is a fundamental measure of an antibiotic's potency.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] The ratio of MBC to MIC is often used to classify the antibiotic's activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[7]
Time-Kill Kinetics
Time-kill assays, also known as time-kill curves, provide a dynamic measure of an antibiotic's bactericidal or bacteriostatic activity over time.[8] These studies are crucial for understanding the rate and extent of bacterial killing at different antibiotic concentrations.
Quantitative Data: In Vitro Susceptibility of Various Bacteria to Ampicillin
The following tables summarize the MIC and MBC values for this compound against a selection of clinically relevant Gram-positive and Gram-negative bacteria. Values are presented in µg/mL.
Table 1: Ampicillin MIC and MBC for Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Listeria monocytogenes | 8 strains | 1 - 15 | 5 - 20 | ~1.3 - 5 |
| Enterococcus faecalis | Penicillin-Resistant, Ampicillin-Susceptible | 1 - 8 | - | - |
| Enterococcus faecalis | Penicillin-Susceptible, Ampicillin-Susceptible | 0.5 - 2 | - | - |
| Staphylococcus aureus | ATCC 29213 | 0.6 - 1 | - | - |
| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.06 | - | - |
Table 2: Ampicillin MIC for Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 4 |
| Haemophilus influenzae | - | 0.25 |
Experimental Protocols
Detailed methodologies for determining the key in vitro PK/PD parameters of ampicillin are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Ampicillin Stock Solution: Prepare a stock solution of this compound in a suitable solvent, typically sterile water, at a concentration of 10 mg/mL.[7]
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[9]
-
Preparation of Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without ampicillin) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of ampicillin at which there is no visible turbidity (bacterial growth).[1]
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing from MIC plate: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of ampicillin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]
Time-Kill Curve Assay
-
Preparation of Bacterial Culture: Prepare a logarithmic phase bacterial culture in a suitable broth (e.g., CAMHB) with an initial density of approximately 10^5 to 10^6 CFU/mL.[1]
-
Addition of Ampicillin: Add ampicillin at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC), to the bacterial cultures. Include a growth control without any antibiotic.[1]
-
Sampling over Time: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[1]
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each ampicillin concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
References
- 1. benchchem.com [benchchem.com]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. microchemlab.com [microchemlab.com]
- 5. idexx.dk [idexx.dk]
- 6. mdpi.com [mdpi.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. actascientific.com [actascientific.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Ampicillin Potassium vs. Ampicillin Trihydrate for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of ampicillin potassium and ampicillin trihydrate, two common forms of the broad-spectrum β-lactam antibiotic ampicillin, for their use in laboratory settings. This guide will delve into their core physicochemical properties, stability, and practical applications, with a focus on providing actionable data and protocols for researchers.
Core Physicochemical Properties: A Comparative Overview
The choice between this compound and ampicillin trihydrate for laboratory use is primarily dictated by their differences in solubility and molecular weight, which can impact the preparation of stock solutions and experimental reproducibility. While both forms share the same active moiety and mechanism of action, their physical characteristics warrant careful consideration.
| Property | This compound (as Sodium Salt) | Ampicillin Trihydrate | References |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S | C₁₆H₁₉N₃O₄S·3H₂O | [1][2] |
| Molecular Weight | 371.4 g/mol | 403.5 g/mol | [1][3] |
| Appearance | White crystalline powder | White crystalline powder | [2] |
| Solubility in Water | >50 mg/mL | Slightly soluble (8-10 mg/mL) | [2][4][5] |
| Solubility in Other Solvents | - | Freely soluble in 1N HCl (50 mg/mL) | [2][6] |
| pH (in aqueous solution) | - | 3.5 - 5.5 (0.25% solution) | [3] |
| Storage Temperature (Powder) | 2-8°C | 2-8°C | [6] |
Stability in Solution
The stability of ampicillin in aqueous solutions is a critical factor for its efficacy in laboratory experiments, as degradation can lead to a loss of antibacterial activity. The primary degradation pathway for ampicillin is the hydrolysis of the β-lactam ring.[7]
Key Factors Influencing Stability:
-
pH: Ampicillin exhibits maximum stability in the slightly acidic to neutral pH range.[7]
-
Temperature: Increased temperatures accelerate the degradation of ampicillin.[7] Stock solutions are best stored at -20°C.[1][8]
-
Concentration: Higher concentrations of ampicillin can lead to faster degradation.[7]
Studies have shown that reconstituted ampicillin trihydrate oral suspensions are stable for at least 30 days when stored at room, refrigerated, or frozen temperatures in amber plastic oral syringes.[9] For laboratory stock solutions, it is recommended to store them at -20°C for long-term use, where they can be stable for up to a year.[1] While both forms are susceptible to degradation, the trihydrate form has been reported to exhibit greater stability in some oral suspension formulations compared to the anhydrous form, which may be due to its slower dissolution rate.[10][11]
Experimental Protocols
Preparation of Ampicillin Stock Solutions
The significant difference in water solubility between this compound (as sodium salt) and ampicillin trihydrate dictates the preferred method for preparing stock solutions. Due to its high water solubility, the sodium salt is most often used for preparing high-concentration stock solutions.[4]
Protocol 1: High-Concentration Ampicillin Stock Solution (100 mg/mL) using Ampicillin Sodium Salt
Objective: To prepare a sterile, high-concentration stock solution of ampicillin for use as a selective agent in microbiology and molecular biology applications.
Materials:
-
Ampicillin Sodium Salt powder
-
Sterile deionized/Milli-Q water
-
Sterile 15 mL or 50 mL conical tube
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh 1 gram of ampicillin sodium salt powder and transfer it to a sterile conical tube.[12]
-
Dissolving: Add 10 mL of sterile deionized water to the tube.[1][12]
-
Mixing: Vortex the solution until the ampicillin powder is completely dissolved.[8]
-
Sterilization: Draw the ampicillin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube.[1][4]
-
Aliquoting: Dispense the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[8]
Note: It is crucial to allow the ampicillin powder to warm to room temperature before opening to prevent water condensation, which can lead to degradation.[13]
Use of Ampicillin in Bacterial Culture for Selection
Ampicillin is widely used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid carrying an ampicillin resistance gene (e.g., bla gene encoding β-lactamase).[14][15]
Protocol 2: Preparation of LB Agar Plates with Ampicillin
Objective: To prepare Luria-Bertani (LB) agar plates containing ampicillin for the selection of ampicillin-resistant bacterial colonies.
Materials:
-
Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
Ampicillin stock solution (e.g., 100 mg/mL)
Procedure:
-
Prepare LB Agar: Prepare 1 liter of LB agar according to the manufacturer's instructions.[12]
-
Autoclave: Sterilize the LB agar by autoclaving.
-
Cooling: Allow the autoclaved LB agar to cool to approximately 50-60°C. This step is critical , as adding ampicillin to hot agar will cause it to degrade.[16][17]
-
Add Ampicillin: Aseptically add the appropriate volume of sterile ampicillin stock solution to the cooled agar to achieve the desired final concentration (typically 50-100 µg/mL). For a final concentration of 100 µg/mL in 1 liter of agar, add 1 mL of a 100 mg/mL stock solution.[12]
-
Mix and Pour: Gently swirl the flask to ensure even distribution of the ampicillin. Avoid introducing air bubbles. Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[12]
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored at 4°C for up to a month.[16]
Mechanism of Action and Resistance
Ampicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[18][19] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[18][20] This inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[18][21]
Resistance to ampicillin is commonly mediated by the production of β-lactamase enzymes.[15] These enzymes hydrolyze the β-lactam ring of the ampicillin molecule, rendering it inactive.[18]
Caption: Mechanism of action of ampicillin and the enzymatic basis of resistance.
Experimental Workflow: Bacterial Transformation and Selection
The following diagram illustrates a typical workflow for bacterial transformation followed by selection on ampicillin-containing media.
References
- 1. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 2. toku-e.com [toku-e.com]
- 3. Ampicillin Trihydrate | C16H25N3O7S | CID 23565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. thomassci.com [thomassci.com]
- 6. goldbio.com [goldbio.com]
- 7. benchchem.com [benchchem.com]
- 8. med.wmich.edu [med.wmich.edu]
- 9. Stability of ampicillin trihydrate suspension in amber plastic oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of several brands of ampicillin and penicillin V potassium oral liquids following reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. DNA Transformation of Bacteria: Ampicillin Resistance - Biotechnology Outreach Education Center [boec.biotech.iastate.edu]
- 15. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 16. bio-rad.com [bio-rad.com]
- 17. abo.com.pl [abo.com.pl]
- 18. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 19. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Methodological & Application
Application Notes and Protocols for Ampicillin Potassium in E. coli Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using ampicillin potassium for the selection of E. coli containing plasmids with ampicillin resistance. This document outlines the mechanism of action, provides detailed experimental protocols, and offers troubleshooting guidance for common issues.
Introduction to Ampicillin Selection
Ampicillin is a widely used beta-lactam antibiotic for selecting bacteria, most commonly E. coli, that have been successfully transformed with a plasmid carrying an ampicillin resistance gene.[1][2][3] The basis of this selection method relies on ampicillin's ability to inhibit bacterial cell wall synthesis, leading to cell lysis and death in susceptible bacteria.[2][4] Plasmids used in molecular cloning are often engineered to carry the bla (or ampR) gene, which encodes the enzyme β-lactamase.[5][6] This enzyme is secreted by the bacteria and inactivates ampicillin by hydrolyzing its β-lactam ring, thus allowing only the transformed bacteria to proliferate.[2][5][6]
Mechanism of Action and Resistance
The antibacterial action of ampicillin and the mechanism of resistance conferred by the bla gene provide a robust system for plasmid selection.
Ampicillin's Mode of Action
Ampicillin, a derivative of penicillin, acts by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall. This interference with cell wall synthesis is particularly effective against actively dividing bacteria.[3]
The Role of β-Lactamase in Conferring Resistance
The bla gene product, β-lactamase, is an enzyme that specifically targets the β-lactam ring structure common to penicillin-class antibiotics. By cleaving this ring, the antibiotic is rendered inactive and can no longer inhibit cell wall synthesis.[4][5] A critical aspect of this resistance mechanism is that β-lactamase is secreted into the surrounding medium.[5][6] This can lead to the inactivation of ampicillin in the vicinity of resistant colonies, a phenomenon that can give rise to the growth of non-resistant "satellite" colonies.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the effective use of this compound in plasmid selection.
Table 1: Recommended Concentrations for this compound
| Application | Stock Solution Concentration (mg/mL) | Working Concentration (µg/mL) |
| Standard Plasmid Selection | 50 - 100 | 50 - 100 |
| High-Copy Plasmids | 100 | 100 |
| Low-Copy Plasmids | 50 - 100 | 20 - 50 |
| To Mitigate Satellite Colonies | 100 | 200 or higher |
Note: The optimal concentration may need to be determined empirically for specific strains and plasmids.[7][8]
Table 2: Stability of this compound Solutions
| Storage Condition | Stock Solution (50-100 mg/mL) | Agar Plates with Ampicillin | Liquid Culture (37°C) |
| -20°C | Up to 1 year[9] | N/A | N/A |
| 2-8°C (4°C) | Up to 3 weeks[10] | Up to 2 weeks[11] | N/A |
| 37°C | N/A | N/A | Stable for up to 3 days[10] |
Note: Ampicillin is sensitive to light and pH.[12] Stock solutions should be stored in the dark.
Experimental Protocols
Adherence to standardized protocols is crucial for reproducible results in plasmid selection.
Preparation of this compound Stock Solution (100 mg/mL)
This protocol describes the preparation of a 100 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized water (dH₂O)
-
Sterile 50 mL conical tube
-
50 mL syringe
-
0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes
Procedure:
-
Weigh out 2 grams of this compound powder.[13]
-
Add the powder to a sterile 50 mL conical tube.
-
Add 20 mL of sterile dH₂O to the tube.[13]
-
Vortex until the powder is completely dissolved.[13]
-
Draw the solution into a 50 mL syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile 50 mL conical tube.[9][13]
-
Aliquot 1 mL of the sterile stock solution into sterile 1.5 mL microcentrifuge tubes.[13]
-
Label the tubes with the concentration (100 mg/mL) and the date of preparation.
Preparation of LB Agar Plates with Ampicillin
This protocol details the preparation of Luria-Bertani (LB) agar plates containing ampicillin for the selection of transformed E. coli.
Materials:
-
LB agar powder
-
Deionized water (dH₂O)
-
Autoclave
-
Water bath or incubator at 50-60°C
-
Sterile petri dishes
-
This compound stock solution (100 mg/mL)
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. A typical recipe for 1 liter is 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of dH₂O.
-
Autoclave the LB agar solution for 20 minutes at 121°C.[1]
-
Allow the autoclaved agar to cool to 50-60°C in a water bath or incubator.[1] Caution: Adding ampicillin to agar that is too hot will cause it to degrade.
-
Add the ampicillin stock solution to the cooled agar to the desired final concentration (e.g., for a 100 µg/mL final concentration, add 1 mL of a 100 mg/mL stock to 1 L of agar).
-
Gently swirl the flask to mix the ampicillin evenly throughout the agar. Avoid creating air bubbles.
-
Pour approximately 20-25 mL of the molten LB agar with ampicillin into each sterile petri dish.
-
Allow the plates to solidify at room temperature for about 20-30 minutes.[1]
-
Once solidified, invert the plates and store them at 4°C in a sealed bag to prevent contamination and drying.
Transformation and Selection Protocol
This is a general protocol for the transformation of chemically competent E. coli and subsequent selection on ampicillin plates.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA
-
LB broth (without antibiotic)
-
LB agar plates with ampicillin
-
Incubator at 37°C
-
Shaking incubator
Procedure:
-
Thaw a tube of competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed (37°C) LB broth to the cells.
-
Incubate the cells at 37°C for 1 hour in a shaking incubator to allow for the expression of the ampicillin resistance gene.
-
Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing ampicillin.
-
Incubate the plates overnight (12-16 hours) at 37°C.[1]
-
The following day, colonies of successfully transformed bacteria should be visible.
Troubleshooting
Common issues encountered during ampicillin selection and their potential solutions are outlined below.
Table 3: Troubleshooting Guide for Ampicillin Selection
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No colonies on the plate | - Incorrect antibiotic used for the plasmid's resistance marker.[14]- Ampicillin concentration is too high.- Inefficient transformation.- Ampicillin was added to agar that was too hot, leading to its degradation. | - Verify the antibiotic resistance gene on your plasmid.[14]- Titrate the ampicillin concentration.- Include a positive control for transformation.- Ensure agar is cooled to 50-60°C before adding ampicillin. |
| Bacterial lawn or too many colonies | - Ampicillin concentration is too low.[14]- Old ampicillin stock or plates with degraded ampicillin were used.[5] | - Increase the ampicillin concentration.[5]- Prepare fresh ampicillin stock and/or plates.[5] |
| Satellite colonies | - Secreted β-lactamase from resistant colonies degrades ampicillin in the surrounding area, allowing non-resistant cells to grow.[5][6] | - Avoid incubating plates for longer than 16 hours.[15]- Pick well-isolated colonies for downstream applications.[15]- Increase the ampicillin concentration to 200 µg/mL or higher.[5]- Consider using carbenicillin, which is more stable and less prone to satellite colony formation.[2][3][5] |
| Low plasmid yield from liquid culture | - Loss of selective pressure due to ampicillin degradation by secreted β-lactamase, leading to the proliferation of cells without the plasmid.[5][6] | - Do not allow liquid cultures to become oversaturated; keep OD₆₀₀ below 3.[5][6]- For starter cultures, pellet the cells and resuspend them in fresh medium before inoculating the main culture to remove secreted β-lactamase.[5][6] |
By following these detailed application notes and protocols, researchers can effectively utilize this compound for robust and reliable plasmid selection in E. coli.
References
- 1. abo.com.pl [abo.com.pl]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 10. researchgate.net [researchgate.net]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. Ampicillin stock solution (50 mg/mL) – Mizumoto Lab at UBC [zoology.ubc.ca]
- 13. med.wmich.edu [med.wmich.edu]
- 14. goldbio.com [goldbio.com]
- 15. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - IN [thermofisher.com]
Application Notes and Protocols: Ampicillin Potassium in Bacterial Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin, a semi-synthetic derivative of penicillin, is a widely used β-lactam antibiotic in molecular biology for the selection of transformed bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, specifically by interfering with the cross-linking of peptidoglycan.[2][3] This action is bactericidal, leading to cell lysis in susceptible bacteria.[4][5] In bacterial transformation protocols, a plasmid containing a gene conferring resistance to ampicillin, typically the β-lactamase gene (bla), is introduced into competent E. coli cells.[6] The transformed cells express β-lactamase, which inactivates ampicillin by hydrolyzing its β-lactam ring, allowing for their selective growth on media containing the antibiotic.[6]
Quantitative Data Summary
The following tables provide a summary of the recommended concentrations and storage conditions for ampicillin potassium in bacterial transformation protocols.
Table 1: Ampicillin Stock and Working Concentrations
| Parameter | Recommended Concentration | Common Practice | Notes |
| Stock Solution | 50 - 100 mg/mL[7] | 100 mg/mL[6][8] | A 1000x stock is typical (e.g., 100 mg/mL for a 100 µg/mL final concentration).[7][8] |
| Working Concentration | 20 - 100 µg/mL[1][9] | 100 µg/mL[6][10] | The final concentration may depend on the plasmid copy number (lower for high-copy, higher for low-copy).[9][11] |
| Solvent for Stock | Deionized Water or 50% Ethanol[7][9] | Deionized Water[2][12] | Ethanol may enhance stability during freeze-thaw cycles.[11] |
Table 2: Storage and Stability of Ampicillin Solutions and Plates
| Material | Storage Temperature | Duration of Stability | Notes |
| Powder | 2 - 8°C or -20°C[9] | At least 1 year at 2-8°C, at least 3 years at -20°C[9] | Keep in a dry, dark place. |
| Stock Solution | -20°C[6][12] | Up to 6 months[9] | Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[7] |
| Stock Solution | 2 - 8°C | Up to 3 weeks[1][13] | For short-term storage. |
| Agar Plates | 2 - 8°C | Up to 2 weeks[1] | Some studies suggest stability for up to 4 weeks, though with some loss of activity.[14] It is best to use freshly prepared plates. |
| In Culture Media at 37°C | 37°C | Up to 3 days[1][13] | Ampicillin degrades relatively quickly at this temperature. |
Experimental Protocols
Protocol for Preparation of Ampicillin Stock Solution (100 mg/mL)
Materials:
-
Ampicillin sodium salt powder
-
Sterile deionized water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
Procedure:
-
Weigh: Accurately weigh 1 gram of ampicillin sodium salt powder.[7]
-
Dissolve: Add the powder to 10 mL of sterile deionized water in a sterile conical tube.[7][12]
-
Mix: Vortex the solution until the ampicillin powder is completely dissolved.[2][15]
-
Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[1][12] Do not autoclave ampicillin solutions , as heat will inactivate the antibiotic.[1]
-
Aliquot: Dispense the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[7] This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store: Label the aliquots clearly and store them at -20°C for long-term use.[6][12]
Protocol for Preparation of LB Agar Plates with Ampicillin (100 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder or individual components (tryptone, yeast extract, NaCl, agar)
-
Deionized water
-
Autoclave
-
Water bath set to 50-60°C
-
Ampicillin stock solution (100 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare LB Agar: Prepare 1 liter of Luria-Bertani (LB) agar according to the manufacturer's instructions or a standard recipe (e.g., 10g tryptone, 5g yeast extract, 10g NaCl, 15g agar per liter of water).[7]
-
Autoclave: Sterilize the LB agar by autoclaving.[7]
-
Cool: After autoclaving, cool the molten agar in a 50-60°C water bath.[6] It is crucial to cool the agar before adding the ampicillin to prevent its heat degradation.[16]
-
Add Ampicillin: Using aseptic technique, add 1 mL of a 100 mg/mL ampicillin stock solution to the 1 liter of cooled LB agar. This will result in a final concentration of 100 µg/mL.[7]
-
Mix and Pour: Swirl the flask gently but thoroughly to ensure the antibiotic is evenly distributed.[7] Avoid creating air bubbles. Pour approximately 20-25 mL of the medium into sterile petri dishes.[6][7]
-
Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, invert the plates to prevent condensation from dripping onto the agar surface and store them at 2-8°C in a sealed bag to prevent drying out.[6]
Visualizations
Ampicillin's Mechanism of Action
Ampicillin inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][17] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[4]
Caption: Ampicillin's mechanism of action.
Experimental Workflow for Bacterial Transformation and Selection
The following workflow outlines the key steps in a typical bacterial transformation experiment using ampicillin for selection.
Caption: Bacterial transformation and selection workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ubpbio.com [ubpbio.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Ampicillin - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. abo.com.pl [abo.com.pl]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. khimexpert.com [khimexpert.com]
- 10. addgene.org [addgene.org]
- 11. Protocols · Benchling [benchling.com]
- 12. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Ampicillin stock solution (50 mg/mL) – Mizumoto Lab at UBC [zoology.ubc.ca]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preparation of Ampicillin Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology and microbiology, primarily used as a selective agent for plasmid-transformed bacteria.[1] It functions by inhibiting bacterial cell wall synthesis.[2] Accurate and consistent preparation of ampicillin stock solutions is critical for reproducible experimental outcomes. These notes provide detailed protocols for the preparation, storage, and use of ampicillin solutions in a laboratory setting. While the term "Ampicillin potassium" was specified, laboratory-grade ampicillin for aqueous stock solutions is most commonly available as the sodium salt, which offers high solubility in water.[3][4][5] This document will therefore focus on the use of Ampicillin sodium salt.
Data Summary
Quantitative data for the preparation and storage of Ampicillin sodium salt stock solutions are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Form | Ampicillin Sodium Salt | [3][4][6] |
| Solvent | Sterile Deionized/Milli-Q Water | [3][7] |
| Solubility in Water | ≥ 50 mg/mL | [8][9] |
| Recommended Stock Concentration | 50 - 100 mg/mL | [4][7] |
| Typical Working Concentration | 50 - 100 µg/mL | [4] |
| Sterilization Method | Filtration through a 0.22 µm filter | [3][4][7] |
| Short-term Storage (Aqueous Solution) | 2-8°C for up to 3 weeks | [6][8] |
| Long-term Storage (Aqueous Solution) | -20°C for up to 1 year | [6][7] |
| Stability in Culture (37°C) | Up to 3 days | [6][8] |
Experimental Protocols
Materials
-
Ampicillin Sodium Salt powder
-
Sterile, deionized, or Milli-Q water
-
Sterile conical tubes (15 mL or 50 mL)
-
Analytical balance and weigh boats
-
Vortex mixer
-
Sterile syringes (10 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
Protocol for Preparation of 100 mg/mL Ampicillin Stock Solution
-
Weighing: Accurately weigh 1 gram of Ampicillin sodium salt powder and transfer it to a sterile 15 mL conical tube.[7]
-
Dissolving: Add 9 mL of sterile deionized water to the conical tube.[3]
-
Mixing: Tightly cap the tube and vortex until the ampicillin powder is completely dissolved. The solution should be clear and colorless to pale yellow.[4][8]
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile deionized water.[3]
-
Sterilization: Draw the ampicillin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[3][7]
-
Filtering: Filter-sterilize the solution into a new sterile conical tube. It is recommended to pre-wet the filter with sterile water to ensure complete recovery of the ampicillin solution.[7]
-
Aliquoting and Storage: Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use.[3]
Visualizations
Experimental Workflow for Ampicillin Stock Solution Preparation
Caption: Workflow for preparing sterile ampicillin stock solutions.
Ampicillin's Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Ampicillin inhibits bacterial cell wall synthesis.
References
- 1. Is penicillin G a better choice than ampicillin for prophylaxis of neonatal group B streptococcal infections? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. utminers.utep.edu [utminers.utep.edu]
- 4. ubpbio.com [ubpbio.com]
- 5. chembk.com [chembk.com]
- 6. static.igem.org [static.igem.org]
- 7. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ubpbio.com [ubpbio.com]
Application Notes and Protocols: Ampicillin Potassium for Contamination Control in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a significant challenge in mammalian cell culture, leading to the loss of valuable cell lines, experimental inconsistencies, and compromised research data. Ampicillin, a broad-spectrum β-lactam antibiotic, is a frequently used agent to prevent and control such contaminations. Its efficacy against a wide range of Gram-positive and some Gram-negative bacteria, coupled with its low toxicity to mammalian cells, makes it a valuable tool in maintaining aseptic cell culture conditions. These application notes provide a comprehensive guide to the use of ampicillin potassium in mammalian cell culture, covering its mechanism of action, stability, cytotoxicity, and detailed protocols for its preparation and application.
Mechanism of Action
Ampicillin is a bactericidal antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets and irreversibly inhibits the transpeptidase enzyme, also known as a penicillin-binding protein (PBP).[1] This enzyme is critical for the final step in peptidoglycan synthesis, which involves the cross-linking of peptidoglycan strands to form the rigid bacterial cell wall.[1] By blocking this process, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[1] Mammalian cells lack a peptidoglycan cell wall, which accounts for the selective toxicity of ampicillin towards bacteria.
Data Presentation
Ampicillin Stability
The stability of ampicillin in solution is dependent on pH and temperature. Stock solutions should be filter-sterilized and stored under appropriate conditions to maintain potency.
| Storage Condition | Stability | Reference |
| 2-8 °C (Stock Solution) | Up to 3 weeks | [2] |
| -20 °C (Stock Solution) | 4-6 months | [3] |
| 37 °C (in Culture Media) | Up to 3 days | [2][3] |
| Autoclaving | Not Recommended (Degrades) | [3] |
Recommended Working Concentrations
The effective concentration of ampicillin for contamination control can vary depending on the potential contaminants and the specific cell line.
| Application | Recommended Concentration | Reference |
| General Contamination Control | 50-100 µg/mL | [4] |
| Molecular Biology Applications | 20-50 µg/ml | [3] |
Cytotoxicity Data
Ampicillin generally exhibits low cytotoxicity to mammalian cells due to its specific mechanism of action targeting the bacterial cell wall. Specific IC50 values are not widely reported in the literature for many common cell lines, likely due to the high concentrations required to elicit a toxic effect.
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| Detroit-562 (Pharyngeal Carcinoma) | 10, 25, 50 µM | Increased viability (112%, 107%, 106% respectively) | [5] |
| 75, 100 µM | Slight decrease (95% and 94% respectively) | [5] | |
| HEK293T (Human Embryonic Kidney) | Not specified (Ampicillin-coated nanoparticles) | No significant cytotoxicity observed | |
| Vero (Monkey Kidney Epithelial) | Not specified | Did not significantly impact cell growth | |
| HeLa (Human Cervical Cancer) | Not specified | Low intracellular penetration (≤14% of extracellular concentration) | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound salt powder
-
Sterile, deionized or Milli-Q water
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated balance
-
Biological safety cabinet (BSC)
Procedure:
-
In a biological safety cabinet, weigh 1 g of this compound salt powder and transfer it to a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the conical tube.
-
Vortex the tube until the ampicillin powder is completely dissolved. The solution should be clear.
-
Draw the ampicillin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the ampicillin solution into a new sterile 50 mL conical tube.
-
Aliquot the sterilized stock solution into sterile 1.5 mL microcentrifuge tubes (e.g., 1 mL per tube).
-
Label the aliquots with the name of the reagent, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use (up to 6 months) or at 2-8°C for short-term use (up to 3 weeks).[2][3]
Protocol 2: General Workflow for Contamination Control
This workflow outlines the steps for using ampicillin to prevent or eliminate bacterial contamination in mammalian cell culture.
Protocol 3: Cytotoxicity Assay using MTT to Evaluate Ampicillin Effect
This protocol provides a method to assess the potential cytotoxic effects of ampicillin on a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mg/mL)
-
96-well flat-bottom sterile tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Treatment with Ampicillin:
-
Prepare serial dilutions of ampicillin in complete culture medium from your stock solution. A suggested range of final concentrations to test could be 0, 50, 100, 200, 500, and 1000 µg/mL.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of ampicillin to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without ampicillin as a negative control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each ampicillin concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the ampicillin concentration to determine the cytotoxic effect.
-
Conclusion
This compound is a valuable and widely used antibiotic for the control of bacterial contamination in mammalian cell culture. Its specific mechanism of action ensures its efficacy against a broad range of bacteria while exhibiting minimal cytotoxicity to mammalian cells. By following the provided protocols for preparation and application, researchers can effectively maintain the sterility of their cell cultures, thereby ensuring the integrity and reproducibility of their experimental results. It is always recommended to perform a cytotoxicity assay for the specific cell line in use if there are concerns about potential effects on cellular processes, especially for long-term or high-concentration applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Variations in the Morphology, Mechanics and Adhesion of Persister and Resister E. coli Cells in Response to Ampicillin: AFM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the best antibiotic to use for stable cell selection in mammalian cells? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 5. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penetration of antimicrobials into tissue culture cells and leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ampicillin Potassium for Selective Protein Expression
Introduction
Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone of molecular biology, serving as a critical selective agent in protein expression studies.[1][2][3] Its utility lies in its ability to eliminate host cells, typically Escherichia coli, that have not successfully incorporated a plasmid vector. This selection is mediated by an ampicillin resistance gene (bla or ampR), encoded on the plasmid, which produces the enzyme β-lactamase.[4][5] This enzyme inactivates ampicillin, allowing only the transformed cells containing the plasmid of interest to proliferate. This document provides a comprehensive protocol for the effective use of ampicillin potassium in protein expression workflows.
Mechanism of Action and Resistance
Ampicillin functions by inhibiting bacterial cell wall synthesis.[6][7][8] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[6][9][10] This inhibition weakens the cell wall, leading to cell lysis and death.[6][8][9]
Resistance is conferred by the plasmid-borne bla gene, which expresses β-lactamase. This enzyme hydrolyzes the β-lactam ring of ampicillin, rendering the antibiotic inactive.[2][4][5][11] A crucial consideration is that β-lactamase is secreted into the culture medium.[4][5] This can lead to the degradation of ampicillin in the vicinity of resistant colonies, potentially allowing the growth of non-transformed "satellite" colonies on agar plates or the loss of selective pressure in liquid cultures.[4][5]
Quantitative Data and Recommendations
For optimal and reproducible results, adherence to recommended concentrations and proper storage of ampicillin solutions is critical.
Table 1: Properties and Storage of this compound
| Parameter | Value/Recommendation | Citations |
| Molecular Formula | C₁₆H₁₈N₃NaO₄S | [2][12] |
| Molecular Weight | 371.39 g/mol | [2][12] |
| Solubility | Soluble in water (50 mg/mL) | [2][13] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 6-12 months. | [2][12][13] |
| Can be stored at 4°C for up to 3 months or 2-8°C for up to 3 weeks. | [12][13] | |
| Plate Storage | Plates with ampicillin can be stored at 2-8°C for up to two weeks. | [13] |
| In-Culture Stability | Stable for up to 3 days at 37°C. | [2][13] |
Table 2: Recommended Working Concentrations for E. coli
| Application | Recommended Concentration | Rationale & Notes | Citations |
| Standard Selection | 50-100 µg/mL | Effective for most applications with high-copy number plasmids. | [1][12][14][15] |
| Problematic Cultures | 200 µg/mL | Recommended if satellite colonies or loss of plasmid is observed. | [4][16][17] |
| Molecular Biology | 20-50 µg/mL | A broader range suggested for general molecular biology applications. | [2][13] |
Note: A study on GFP expression in E. coli Top10F' found that a concentration of 200 µg/mL resulted in significantly higher protein and plasmid yields compared to 100 µg/mL.[17][18]
Experimental Protocols
Protocol 1: Preparation of Ampicillin Stock Solution (100 mg/mL)
-
Preparation : Weigh 1 gram of this compound salt powder.[1][15]
-
Dissolution : Dissolve the powder in 10 mL of sterile, distilled water.[1][15] Ensure complete dissolution.
-
Sterilization : Sterilize the solution by passing it through a 0.22 µm syringe filter.[1][12][13] Do not autoclave ampicillin solutions , as heat will cause degradation.[2][13]
-
Aliquoting and Storage : Dispense the sterile solution into small, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C.[12][15]
Protocol 2: Preparation of Ampicillin-Containing Media (LB Agar Plates and Broth)
-
Media Preparation : Prepare Luria-Bertani (LB) agar or broth according to standard laboratory procedures.
-
Autoclaving : Autoclave the media to sterilize it.
-
Cooling : Allow the autoclaved media to cool to a temperature of 45-55°C. This is crucial to prevent the thermal degradation of ampicillin.[13]
-
Ampicillin Addition : Add the ampicillin stock solution to the cooled media to achieve the desired final concentration (e.g., for 100 µg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of media).
-
Mixing and Pouring : Swirl the media gently to ensure even distribution of the antibiotic. For agar plates, pour into sterile petri dishes and allow them to solidify. For broth, the media is ready for use.
Protocol 3: General Protein Expression Workflow with Ampicillin Selection
This protocol outlines the key steps from transformation to protein expression using ampicillin as the selective agent.
-
Transformation : Introduce the ampicillin-resistant expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Plating : Plate the transformed cells onto LB agar plates containing the appropriate concentration of ampicillin (e.g., 100 µg/mL).
-
Incubation : Incubate the plates overnight (16-18 hours) at 37°C.[1]
-
Colony Selection : Select a single, well-isolated colony for inoculation. Avoid satellite colonies.[4]
-
Starter Culture : Inoculate the selected colony into a small volume (e.g., 5-10 mL) of LB broth containing ampicillin. Grow at 37°C with shaking for 4-6 hours until the culture is visibly turbid.[14][19]
-
Large-Scale Culture : Inoculate a larger volume of LB broth containing ampicillin with the starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[14]
-
Induction : Induce protein expression by adding an inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture.[14][19]
-
Expression : Continue to incubate the culture under appropriate conditions (e.g., 3-4 hours at 37°C or overnight at a lower temperature like 20°C) to allow for protein expression.[14]
-
Harvesting : Harvest the bacterial cells by centrifugation. The resulting cell pellet can be stored at -80°C or used immediately for protein purification.
Troubleshooting
Issue 1: Satellite Colonies on Agar Plates
-
Cause : Secreted β-lactamase from resistant colonies degrades ampicillin in the surrounding media, allowing non-resistant cells to grow.[4][5]
-
Solutions :
Issue 2: Poor Protein Yield or Plasmid Loss in Liquid Culture
-
Cause : Depletion of ampicillin in the culture medium due to β-lactamase activity, leading to loss of selective pressure and overgrowth of cells without the plasmid.[4][16]
-
Solutions :
-
Avoid letting cultures grow to saturation for extended periods.[3][4]
-
When subculturing, pellet the starter culture and resuspend the cells in fresh medium to remove secreted β-lactamase.[4][5]
-
Increase the ampicillin concentration.[16] A concentration of 200 µg/mL has been shown to improve both protein and plasmid yields.[17]
-
References
- 1. abo.com.pl [abo.com.pl]
- 2. khimexpert.com [khimexpert.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. m.youtube.com [m.youtube.com]
- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 9. amberlife.net [amberlife.net]
- 10. ldh.la.gov [ldh.la.gov]
- 11. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 12. Ampicillin Stock Solution [novoprolabs.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Protein Production for Structural Genomics Using E. coli Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Basic principles [qiagen.com]
- 17. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 20. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 21. goldbio.com [goldbio.com]
Application Notes and Protocols: Ampicillin Potassium as a Selection Marker in Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin, a β-lactam antibiotic, is a cornerstone of molecular cloning, serving as a widely used selectable marker to isolate bacteria successfully transformed with a plasmid of interest.[1] Its efficacy lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for survival.[2] Resistance to ampicillin is conferred by a gene, often the bla (or ampR) gene, encoded on the plasmid. This gene produces the enzyme β-lactamase, which inactivates ampicillin, allowing only the transformed bacteria to proliferate.[2][3] This document provides detailed protocols and data for the effective use of ampicillin potassium in molecular cloning workflows.
Mechanism of Action and Resistance
Ampicillin's bactericidal activity stems from its interference with the final stage of peptidoglycan synthesis, a critical component of the bacterial cell wall. It specifically targets and inhibits penicillin-binding proteins (PBPs), enzymes responsible for cross-linking peptidoglycan chains.[2] This disruption of cell wall integrity leads to cell lysis and death, particularly in actively dividing bacteria.[1][4]
Bacteria that have been transformed with a plasmid carrying the bla gene can neutralize the effect of ampicillin. The bla gene encodes for β-lactamase, an enzyme that is typically secreted by the bacteria.[5] β-lactamase hydrolyzes the β-lactam ring of the ampicillin molecule, rendering it inactive and unable to bind to PBPs.[2][3] This allows the transformed bacteria to synthesize their cell walls normally and form colonies on a selective medium.
Quantitative Data Summary
For reproducible and effective selection, it is crucial to use ampicillin at the appropriate concentration and to be aware of its stability. The following tables summarize key quantitative data for the use of this compound.
Table 1: Stability of Ampicillin Solutions and Media
| Solution/Medium | Storage Temperature | Stability Duration | Notes |
| Stock Solution (50-100 mg/mL in water) | -20°C | Up to 6 months | For long-term storage.[6] |
| Stock Solution (50-100 mg/mL in water) | 2-8°C | Up to 3 weeks | For short-term use.[6][7] |
| In Culture (e.g., LB broth) | 37°C | Up to 3 days | Ampicillin degrades at incubation temperatures.[6][7] |
| LB Agar Plates with Ampicillin | 2-8°C | Up to 2 weeks | Efficacy decreases over time.[6] Some sources suggest they can be used for up to a month or longer, but fresh plates are recommended for critical experiments.[7][8] |
Table 2: Recommended Working Concentrations of Ampicillin
| Application | E. coli Strain | Plasmid Type | Recommended Concentration |
| Plasmid Selection | General cloning strains (e.g., DH5α, DH10B) | High-copy | 100 µg/mL |
| Plasmid Selection | General cloning strains (e.g., DH5α, DH10B) | Low-copy / Stringent | 20-50 µg/mL[6][9] |
| General Selection | E. coli | - | 50-100 µg/mL[3][10] |
Table 3: Minimum Inhibitory Concentrations (MIC) of Ampicillin for E. coli
| Strain | Condition | MIC | Reference |
| DH5α | Susceptible | < 2 µg/mL | [5] |
| DH10B | Susceptible | 8 µg/mL | [5] |
| General E. coli | Susceptible | < 8 mg/L | [11] |
| ampR plasmid-harboring | Resistant | Significantly higher than susceptible strains | [12] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin Stock Solution (100 mg/mL)
Materials:
-
Ampicillin sodium salt powder
-
Sterile deionized or distilled water
-
Sterile conical tube or vial
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Accurately weigh 1 gram of ampicillin sodium salt powder.[1]
-
In a sterile conical tube, dissolve the powder in 10 mL of sterile deionized water to achieve a final concentration of 100 mg/mL.[13]
-
Vortex the solution until the ampicillin is completely dissolved.[10]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[13]
-
Aliquot the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[1]
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use (up to 6 months).[6]
Protocol 2: Preparation of LB Agar Plates with Ampicillin (100 µg/mL)
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclavable flask or bottle
-
Sterile petri dishes
-
Ampicillin stock solution (100 mg/mL)
-
Water bath set to 50-55°C
Procedure:
-
Prepare 1 liter of LB agar according to the manufacturer's instructions (typically 10g tryptone, 5g yeast extract, 10g NaCl, and 15g agar per liter of water).[1]
-
Sterilize the LB agar by autoclaving.[1]
-
After autoclaving, cool the molten agar in a 50-55°C water bath. It is critical to cool the agar to this temperature before adding the ampicillin, as higher temperatures will cause the antibiotic to degrade.[14][15]
-
Aseptically add 1 mL of the 100 mg/mL ampicillin stock solution to the 1 liter of cooled LB agar. This results in a final ampicillin concentration of 100 µg/mL.[1]
-
Gently swirl the flask to ensure the ampicillin is thoroughly mixed into the agar. Avoid creating air bubbles.[1]
-
Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[1]
-
Allow the plates to cool and solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C. The plates should be used within two weeks for optimal performance.[6]
Protocol 3: Selection of Transformed Bacteria
Materials:
-
Competent bacterial cells
-
Ligation reaction mixture (containing the plasmid with the bla gene)
-
SOC or LB medium (recovery broth)
-
LB agar plates with ampicillin (prepared as in Protocol 2)
-
Incubator at 37°C
Procedure:
-
Transformation: Introduce the ligation mixture into the competent cells following a standard transformation protocol (e.g., heat shock or electroporation).[16]
-
Recovery: After transformation, add 250-500 µL of SOC or LB medium (without antibiotic) to the cells. This recovery step allows the bacteria to repair any damage from the transformation process and to begin expressing the antibiotic resistance gene.[17]
-
Incubate the cells with shaking at 37°C for 30-60 minutes.[4][17] For ampicillin selection, this recovery step can sometimes be shortened as ampicillin is primarily effective against dividing cells.[4]
-
Plating: Spread 50-200 µL of the recovered cell culture onto pre-warmed LB-ampicillin agar plates.[1]
-
Incubation: Invert the plates and incubate them at 37°C for 16-24 hours, or until colonies are clearly visible.[1]
-
Analysis: Only bacteria that have successfully taken up the plasmid containing the bla gene will be able to grow and form colonies on the ampicillin-containing plates. Non-transformed cells will be killed.
Visualizations
Caption: Mechanism of ampicillin action and resistance.
Caption: Experimental workflow for ampicillin selection.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. abo.com.pl [abo.com.pl]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. med.wmich.edu [med.wmich.edu]
- 9. Protocols · Benchling [benchling.com]
- 10. ubpbio.com [ubpbio.com]
- 11. Minimal inhibitory concentration of ampicilli - Bacteria Escherichia coli - BNID 100764 [bionumbers.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 14. bio-rad.com [bio-rad.com]
- 15. youtube.com [youtube.com]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. home.sandiego.edu [home.sandiego.edu]
Application Notes: The Role and Use of Ampicillin Potassium in Blue-White Screening
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. Ampicillin - Wikipedia [en.wikipedia.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 5. quora.com [quora.com]
- 6. abo.com.pl [abo.com.pl]
- 7. promegaconnections.com [promegaconnections.com]
- 8. csus.edu [csus.edu]
- 9. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 10. Solved during blue-white screening, bacteria are cultured on | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 14. neb.com [neb.com]
- 15. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 16. addgene.org [addgene.org]
- 17. benchchem.com [benchchem.com]
Application Note & Protocol: Long-Term Storage and Stability of Ampicillin Potassium Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ampicillin, a broad-spectrum β-lactam antibiotic, is a cornerstone in molecular biology and clinical applications. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis. This susceptibility necessitates well-defined storage conditions to ensure the potency and reliability of ampicillin solutions over time. This document provides a comprehensive guide to the long-term storage and stability of Ampicillin potassium solutions, detailing experimental protocols for stability assessment and summarizing critical stability data.
Factors Influencing Ampicillin Stability
The stability of ampicillin in aqueous solutions is primarily influenced by several key factors:
-
Temperature: Higher temperatures accelerate the rate of degradation.[1]
-
pH: Ampicillin exhibits a U-shaped pH-rate profile, with maximal stability observed around pH 5.85.[2] Significant degradation occurs in both highly acidic and alkaline conditions.[2]
-
Solvent and Buffer Composition: The choice of solvent and the presence of certain buffer species can impact the rate of degradation. For instance, dextrose solutions are known to accelerate ampicillin degradation compared to normal saline.[1] Tris buffers can also be deleterious to ampicillin stability at certain pH levels.[3]
-
Concentration: Some studies suggest that the stability of ampicillin can be concentration-dependent, with higher concentrations potentially leading to faster degradation.[1]
Quantitative Stability Data
The following table summarizes the stability of this compound solutions under various storage conditions, compiled from multiple studies. The stability is often reported as the time it takes for the concentration to decrease to 90% of its initial value (T₉₀), a common benchmark for drug potency.
| Concentration | Solvent/Medium | Storage Temperature (°C) | Stability Data | Reference(s) |
| 50 mg/mL | Aqueous Solution | 2-8 | Stable for up to 3 weeks. | [3][4][5] |
| 50 mg/mL | Aqueous Solution | -20 | Stable for 4-6 months. | [3][4][5] |
| 30 mg/mL | Sterile Water | 4 ± 2 | Retains ~89% after 7 days. | [4] |
| 30 mg/mL | Sterile Water | 25 ± 2 | Retains ~80% after 7 days. | [4] |
| 30 mg/mL | 0.9% NaCl | 4 ± 2 | Retains 94% after 7 days. | [6] |
| 30 mg/mL | 0.9% NaCl | 25 ± 2 | Retains 83% after 7 days. | [6] |
| 24 g/L | 0.9% NaCl | 25 | Stable for 30 hours (>90% remaining). | [7] |
| 24 g/L | 0.9% NaCl | 30 | Stable for 30 hours (>90% remaining). | [7] |
| 24 g/L | 0.9% NaCl | 37 | Stable for 24 hours (>90% remaining). | [7] |
| 10 mg/mL | Not Specified | 4 | Stable for 3 days. | [8] |
| Not Specified | Cell Culture Media | 37 | Stable for up to 3 days. | [3][4][5] |
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately assessing the concentration of intact ampicillin and distinguishing it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[4][8]
Protocol 1: Stability Testing of Ampicillin Solutions using HPLC
Objective: To quantify the concentration of intact ampicillin in a solution over time under specific storage conditions.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Ampicillin reference standard
-
Mobile Phase: Acetonitrile and Phosphate Buffer (e.g., 0.02 M, pH 3.0-5.0)[4]
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
Solvents for sample preparation (e.g., sterile water, 0.9% NaCl)
Procedure:
-
Preparation of Ampicillin Solutions:
-
Prepare this compound solutions at the desired concentration(s) in the selected solvent(s) (e.g., sterile water, 0.9% NaCl).
-
Aseptically filter the solutions through a 0.22 µm filter if sterility is required.[3][5]
-
Dispense aliquots of the solutions into appropriate sterile containers for storage at the designated temperatures (e.g., 4°C, 25°C, -20°C).
-
-
Sample Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each storage condition.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the collected aliquot with the mobile phase or a suitable diluent to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[4]
-
-
HPLC Analysis:
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH as required. Mix with acetonitrile in the specified ratio. Degas the mobile phase before use.[4]
-
Calibration Curve: Prepare a series of ampicillin standards of known concentrations. Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared samples from the stability study into the HPLC system.
-
Quantification: Determine the concentration of ampicillin in the test samples by comparing their peak areas to the calibration curve.[4]
-
-
Data Analysis:
-
Calculate the percentage of the initial ampicillin concentration remaining at each time point for each storage condition.
-
The stability of the solution is typically defined as the time point at which the concentration of ampicillin falls below 90% of the initial concentration.
-
Visualizations
Ampicillin Degradation Pathway
The primary mechanism of ampicillin degradation is the hydrolysis of the amide bond in the β-lactam ring, which leads to the formation of inactive penicilloic acid.[2] This process can be catalyzed by acid, base, or enzymes such as β-lactamases.[2]
Caption: Simplified degradation pathway of Ampicillin via hydrolysis.
Experimental Workflow for Stability Assessment
The general workflow for conducting a stability study of ampicillin solutions is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
Ampicillin potassium for preventing bacterial contamination in primary cell cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial contamination is a significant challenge in primary cell culture, often leading to the loss of valuable and irreplaceable cells, compromised experiments, and delays in research.[1][2] Primary cultures are particularly vulnerable during their initial stages.[2] Ampicillin, a broad-spectrum β-lactam antibiotic, is frequently used to prevent and control such contaminations.[3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1][5] The selective toxicity of ampicillin towards bacteria is due to its unique mechanism of action, which targets a structure absent in mammalian cells.[3][6]
Mechanism of Action
Ampicillin is a bactericidal antibiotic, meaning it actively kills bacteria.[7] Its mode of action involves a two-step process targeting the synthesis of the bacterial cell wall.[7]
-
Binding to Penicillin-Binding Proteins (PBPs): Ampicillin penetrates the outer membrane of susceptible bacteria and binds to PBPs, such as transpeptidase, located on the inner cell membrane.[5][7][8]
-
Inhibition of Peptidoglycan Synthesis: These PBPs are essential enzymes for the final step of peptidoglycan synthesis. Peptidoglycan is a polymer that forms the structural backbone of the bacterial cell wall, providing it with rigidity and protection against osmotic stress.[8] By irreversibly inhibiting these enzymes, ampicillin prevents the cross-linking of peptidoglycan chains.[5][8]
-
Cell Lysis: The inhibition of cell wall synthesis weakens the bacterial cell wall. In the hypotonic environment of culture medium, this leads to uncontrolled water influx, causing the cell to swell and rupture (lysis), ultimately resulting in bacterial death.[3][7]
Because mammalian cells do not have a peptidoglycan cell wall, ampicillin does not have a target for its activity, which accounts for its low cytotoxicity in cell culture applications.[3][6]
Caption: Mechanism of Ampicillin Action on Bacterial Cells.
Data Presentation
Table 1: Recommended Concentrations for Ampicillin Potassium
| Application | Recommended Stock Concentration | Recommended Working Concentration | Solvent | Storage of Stock Solution |
| Bacterial Contamination Prevention in Primary Cell Culture | 10 - 100 mg/mL | 50 - 100 µg/mL | Sterile deionized water | Aliquot and store at -20°C for up to one year.[9][10][11] |
| Selection of Ampicillin-Resistant Bacteria (e.g., E. coli) | 100 mg/mL[9][12] | 50 - 100 µg/mL[12][13] | Sterile deionized water | Aliquot and store at -20°C.[9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Ampicillin for Common Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli | 4 µg/mL[7] |
| Staphylococcus aureus | 0.6 - 1.0 µg/mL[7] |
| Streptococcus pneumoniae | 0.03 - 0.06 µg/mL[7] |
| Haemophilus influenzae | 0.25 µg/mL[7] |
Table 3: Cytotoxicity Data
| Cell Line | Ampicillin Concentration | Observation |
| Human Pharyngeal Carcinoma (Detroit-562) | 10 - 100 µM | No significant cytotoxic effect observed. A slight increase in cell viability was noted at 10, 25, and 50 µM.[6] |
| Human Keratinocyte (HaCaT) | Not specified | Formulations containing ampicillin showed no cytotoxic effects.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound salt powder
-
Sterile, deionized or Milli-Q water
-
Sterile 50 mL conical tube
-
Vortex mixer
-
Sterile syringe (e.g., 20 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile 1.5 mL microcentrifuge tubes for aliquoting
-
Tissue culture hood or laminar flow hood
Procedure:
-
In a sterile tissue culture hood, weigh 2 g of this compound powder and transfer it to a sterile 50 mL conical tube.[9]
-
Add 20 mL of sterile deionized water to the tube.[9]
-
Cap the tube tightly and vortex until the powder is completely dissolved.[9] The solution should be clear.
-
Draw the ampicillin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.[9][10]
-
Filter-sterilize the solution into a new sterile 50 mL conical tube. This step is crucial to remove any potential bacterial contaminants from the powder or solvent.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile 1.5 mL microcentrifuge tubes.[9] This prevents contamination of the entire stock during use and minimizes damage from repeated freeze-thaw cycles.[11]
-
Label the aliquots clearly with the name ("Ampicillin"), concentration (100 mg/mL), and date of preparation.
-
Store the aliquots at -20°C. The stock solution is stable for up to one year when stored properly.[10]
Protocol 2: Use of Ampicillin in Primary Cell Culture Medium
Objective: To prevent bacterial contamination in a newly established primary cell culture.
Procedure:
-
Thaw a frozen aliquot of the 100 mg/mL ampicillin stock solution at room temperature or in a 37°C water bath.
-
Prepare the complete cell culture medium required for your primary cells (e.g., DMEM/F-12, 10% FBS, growth factors).
-
Just before use, add the ampicillin stock solution to the complete culture medium to achieve a final working concentration of 50-100 µg/mL.
-
Example Calculation: To make 100 mL of medium with a final ampicillin concentration of 100 µg/mL, add 100 µL of the 100 mg/mL stock solution.
-
(Volume of Stock) = (Final Concentration × Final Volume) / (Stock Concentration)
-
(Volume of Stock) = (100 µg/mL × 100 mL) / (100,000 µg/mL) = 0.1 mL = 100 µL
-
-
Gently mix the medium to ensure even distribution of the antibiotic.
-
Use this antibiotic-containing medium for the initial plating and subsequent medium changes for your primary cell culture.
-
It is best practice to use antibiotics for the shortest duration possible, particularly during the initial, most vulnerable culture phase (e.g., the first 1-2 weeks).[1] Once the culture is well-established and has undergone a few passages, consider weaning the cells off antibiotics to avoid long-term effects and the development of resistant bacteria.[2]
Protocol 3: Workflow for Managing a Contaminated Culture
This workflow outlines the decision-making process and steps to take when a primary cell culture is suspected of bacterial contamination.
Caption: Decision workflow for handling bacterial contamination.
References
- 1. Why Use Antibiotics in Cell Culture? [sigmaaldrich.com]
- 2. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin - Wikipedia [en.wikipedia.org]
- 6. Assessment of the In Vitro Cytotoxic Profile of Two Broad-Spectrum Antibiotics—Tetracycline and Ampicillin—On Pharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 9. med.wmich.edu [med.wmich.edu]
- 10. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 11. Growth Of Bacterial Cultures [qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Troubleshooting Satellite Colonies on Ampicillin Plates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of satellite colonies when using ampicillin selection plates.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
A1: Satellite colonies are small colonies that grow around a larger, central colony on an antibiotic selection plate, such as one containing ampicillin.[1][2][3] The central colony consists of bacteria that have successfully taken up the desired plasmid containing the antibiotic resistance gene (e.g., β-lactamase for ampicillin resistance).[1][4] These resistant bacteria secrete the resistance enzyme (β-lactamase) into the surrounding medium, which degrades the antibiotic in the immediate vicinity.[4][5][6] This creates a zone with a reduced concentration of the antibiotic, allowing non-transformed bacteria (which lack the plasmid) to grow and form small "satellite" colonies.[1][2]
The primary problem with satellite colonies is that they do not contain the plasmid of interest.[1][3] Picking these colonies for downstream applications, such as plasmid preparation or protein expression, will lead to experimental failure.[5] It can sometimes be difficult to distinguish between true transformants and satellite colonies, leading to wasted time and resources.[3]
Q2: What is the underlying mechanism of satellite colony formation on ampicillin plates?
A2: The formation of satellite colonies is a direct consequence of the mechanism of ampicillin resistance conferred by the β-lactamase enzyme (encoded by the bla gene on many plasmids).[4][5]
-
Transformation and Selection: Bacteria are transformed with a plasmid carrying the β-lactamase gene and plated on a medium containing ampicillin. Only the successfully transformed bacteria will grow.
-
β-Lactamase Secretion: The transformed bacteria produce and secrete the β-lactamase enzyme into the surrounding agar.[4][5][7]
-
Ampicillin Degradation: This secreted enzyme hydrolyzes and inactivates the ampicillin in the area around the resistant colony.[2][4]
-
Growth of Non-Transformed Cells: The localized reduction in ampicillin concentration allows non-transformed, ampicillin-sensitive bacteria to multiply, forming satellite colonies.[1][5]
Q3: Can satellite colonies appear on plates with antibiotics other than ampicillin?
A3: While the phenomenon is most commonly associated with ampicillin, it can occur with other β-lactam antibiotics that are susceptible to degradation by β-lactamase.[8] However, some antibiotics are more stable and less prone to this issue. For instance, carbenicillin is also a β-lactam antibiotic but is more stable than ampicillin and less susceptible to inactivation by β-lactamase, which can significantly reduce the formation of satellite colonies.[1][3][4] Antibiotics with different mechanisms of action, like kanamycin, are generally not associated with satellite colony formation.[9]
Troubleshooting Guide
If you are experiencing issues with satellite colonies on your ampicillin plates, follow this troubleshooting guide to identify the potential cause and implement a solution.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Numerous small colonies surrounding larger colonies. | Ampicillin Degradation: The ampicillin in the plates has lost its efficacy. | 1. Use Freshly Prepared Plates: Prepare ampicillin plates fresh for each experiment. If plates must be stored, keep them at 4°C in the dark for no longer than 1-2 weeks.[10] 2. Ensure Proper Ampicillin Addition: Add ampicillin to the molten agar only after it has cooled to 45-55°C. Higher temperatures can degrade the antibiotic.[3] |
| Satellite colonies appear after prolonged incubation. | Over-incubation: Extended incubation times allow for significant β-lactamase secretion and ampicillin breakdown. | Limit Incubation Time: Do not incubate plates for longer than 16-20 hours at 37°C.[1][11][12] Once colonies are of a sufficient size, move the plates to 4°C to halt further growth. |
| Satellite colonies are a persistent issue despite fresh plates and proper incubation. | Suboptimal Ampicillin Concentration: The initial concentration of ampicillin may be too low to effectively kill all non-transformed cells. | Increase Ampicillin Concentration: While the standard concentration is often 100 µg/mL, increasing it to 150-200 µg/mL can help prevent the growth of satellite colonies.[4][6][7] |
| Frequent problems with satellite colonies impacting cloning efficiency. | Inherent Instability of Ampicillin: Ampicillin is known to be less stable than other antibiotics. | Switch to Carbenicillin: Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase.[1][4][9] Use carbenicillin at a concentration of 50-100 µg/mL. |
| High density of transformants leading to confluent growth and satellite colonies. | Over-plating of Cells: Plating too many cells can lead to a high density of transformants, which collectively secrete a large amount of β-lactamase. | Plate a Dilution Series: Plate different dilutions of your transformation mix to obtain plates with well-isolated colonies.[12] |
Experimental Protocols
Protocol 1: Preparation of Ampicillin Agar Plates
This protocol describes the standard procedure for preparing agar plates supplemented with ampicillin for the selection of transformed bacteria.
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Ampicillin sodium salt
-
Sterile petri dishes
-
Autoclave
-
Water bath or incubator set to 50-55°C
-
Sterile flasks and magnetic stir bars
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40 g of LB agar powder in 1 L of deionized water in a 2 L flask.
-
Add a magnetic stir bar to the flask.
-
Autoclave the LB agar for 20 minutes at 121°C and 15 psi.
-
While the agar is autoclaving, prepare a 100 mg/mL stock solution of ampicillin in deionized water. Sterilize the stock solution by passing it through a 0.22 µm filter. Store the stock solution at -20°C.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath or incubator for at least 30 minutes. The flask should be cool enough to handle with bare hands.
-
Add the ampicillin stock solution to the cooled agar to a final concentration of 100 µg/mL (or your desired concentration). For 1 L of agar, add 1 mL of the 100 mg/mL stock solution.
-
Gently swirl the flask to ensure the ampicillin is evenly distributed. Avoid creating air bubbles.
-
Pour approximately 25 mL of the agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature for at least 1 hour.
-
Store the plates inverted at 4°C. For optimal performance, use the plates within 1-2 weeks.
Protocol 2: Beta-Lactamase Activity Assay from Satellite Colonies
This protocol provides a simple method to test for the presence of β-lactamase activity in satellite colonies using nitrocefin, a chromogenic cephalosporin.
Materials:
-
Nitrocefin solution (e.g., 1 mg/mL in DMSO)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Sterile inoculation loops or toothpicks
-
Positive control (a known β-lactamase producing strain)
-
Negative control (a known ampicillin-sensitive strain)
Procedure:
-
Aliquot 50 µL of PBS into sterile microcentrifuge tubes or wells of a plate, one for each colony to be tested, plus positive and negative controls.
-
Using a sterile loop or toothpick, pick a single satellite colony and resuspend it in one of the tubes/wells containing PBS. Repeat for a large, presumed transformant colony, the positive control, and the negative control.
-
Add 5 µL of the nitrocefin solution to each tube/well and mix gently.
-
Incubate at room temperature and observe for a color change. A positive reaction for β-lactamase activity is indicated by a rapid change in color from yellow to red/pink.[13][14][15]
-
A positive result (color change) from a satellite colony confirms the presence of β-lactamase activity, likely due to contamination from the central colony's secreted enzyme, and confirms the colony is not a true transformant. The true transformant and the positive control should also show a color change, while the negative control should remain yellow.
Quantitative Data Summary
Table 1: Recommended Ampicillin Concentrations for Plasmid Selection
| Plasmid Copy Number | Recommended Ampicillin Concentration (µg/mL) | Notes |
| High-copy (e.g., pUC vectors) | 100 - 150 | Higher concentrations can help reduce satellite colonies. |
| Low-copy (e.g., pBR322) | 50 - 100 | Lower concentrations are often sufficient due to lower levels of β-lactamase expression.[16] |
| Problematic with satellite colonies | 150 - 200 | For persistent issues with satellite colonies, a higher concentration may be necessary.[17] |
Table 2: Stability of Ampicillin in Agar Plates at 4°C
| Storage Time | Approximate Loss of Activity | Recommendation |
| 1 week | No significant loss | Plates are optimal for use.[18][19] |
| 2 weeks | Minimal loss | Generally acceptable for routine cloning. |
| 4 weeks | ~10% loss of activity | May result in an increased number of satellite colonies.[10] Use with caution. |
| > 4 weeks | Significant loss | Not recommended for use.[10] |
Visualizations
Caption: Mechanism of satellite colony formation.
Caption: Troubleshooting workflow for satellite colonies.
References
- 1. goldbio.com [goldbio.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. microbenotes.com [microbenotes.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Enhance Bacterial Growth: Strategies for Efficient Cultures | VectorBuilder [en.vectorbuilder.com]
- 17. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Stability of Antibiotics and Chemotherapeutics in Agar Plates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ampicillin for Enhanced Plasmid Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of ampicillin potassium for maximizing plasmid yield from bacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is the standard concentration of ampicillin for plasmid selection?
A1: The most commonly recommended concentration of ampicillin for plasmid selection in E. coli is 100 µg/mL.[1][2] This concentration is typically sufficient for selecting bacteria that have been successfully transformed with an ampicillin-resistance plasmid.
Q2: Can increasing the ampicillin concentration improve plasmid yield?
A2: The effect of increased ampicillin concentration on plasmid yield can vary. One study demonstrated that for E. coli Top10F' cells, increasing the ampicillin concentration to 200 µg/mL resulted in a significant increase in both protein and plasmid yields compared to 100 µg/mL.[3][4] However, another study found that for low copy number plasmids in Top10 cells, elevating the ampicillin concentration did not enhance plasmid DNA yield.[1] Therefore, the optimal concentration may need to be determined empirically for your specific expression system.
Q3: How should I prepare and store ampicillin stock solutions?
A3: Ampicillin stock solutions are typically prepared at a concentration of 100 mg/mL in sterile deionized water.[2][5] It is crucial to sterilize the solution by passing it through a 0.22 µm filter.[2][5][6] The stock solution should be stored in aliquots at -20°C, where it can be stable for up to a year.[5][6]
Q4: At what temperature should I add ampicillin to my culture medium?
A4: It is important to cool the autoclaved culture medium to between 45-55°C before adding ampicillin.[7] Adding the antibiotic to a medium that is too hot can cause it to degrade, reducing its effectiveness.[7][8]
Data Summary: Effect of Ampicillin Concentration on Plasmid Yield
The following table summarizes findings from a study investigating the impact of varying ampicillin concentrations on plasmid yield in E. coli Top10F' cells expressing GFP.
| Ampicillin Concentration (µg/mL) | Plasmid Yield (ng/µL) | Plasmid Copy Number |
| 0 | 55 | 6.07 x 10⁹ |
| 100 | 69 | 3.21 x 10⁹ |
| 200 | 164 | 2.32 x 10¹⁰ |
| 300 | 41 | 8.11 x 10⁸ |
Data adapted from a 2017 study on E. coli Top10F' expressing GFP.[3][4]
Experimental Protocols
Protocol 1: Preparation of 100 mg/mL this compound Stock Solution
Materials:
-
This compound salt powder
-
Sterile, deionized water (dH₂O)
-
Sterile 15 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 gram of this compound salt and add it to the 15 mL conical tube.
-
Add 10 mL of sterile dH₂O to the tube.[5]
-
Vortex thoroughly until the ampicillin is completely dissolved.
-
Attach the 0.22 µm syringe filter to a sterile syringe.
-
Draw the ampicillin solution into the syringe.
-
Filter-sterilize the solution into sterile microcentrifuge tubes, aliquoting into smaller, single-use volumes (e.g., 1 mL).
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year) or at 4°C for short-term use (up to three months).[6]
Protocol 2: Optimizing Ampicillin Concentration for Your Plasmid/Strain System
Objective: To determine the optimal ampicillin concentration for maximizing the yield of a specific plasmid from a particular E. coli strain.
Procedure:
-
Prepare a starter culture of your E. coli strain containing the plasmid of interest in a rich medium (e.g., LB broth) with a standard ampicillin concentration (e.g., 100 µg/mL). Incubate overnight with shaking at 37°C.
-
The next day, prepare a series of larger cultures (e.g., 100 mL) with varying concentrations of ampicillin. A good starting range would be 50 µg/mL, 100 µg/mL, 150 µg/mL, and 200 µg/mL.
-
Inoculate each of the larger cultures with an equal volume of the overnight starter culture.
-
Incubate all cultures under identical conditions (e.g., 37°C with shaking at 200-250 rpm) for a set period (e.g., 16-18 hours).
-
After incubation, measure the optical density at 600 nm (OD₆₀₀) for each culture to assess bacterial growth.
-
Harvest an equal volume of cells from each culture by centrifugation.
-
Perform a plasmid miniprep on each cell pellet using a standard protocol or a commercial kit.
-
Elute the plasmid DNA in the same volume of elution buffer for all samples.
-
Quantify the plasmid DNA concentration for each sample using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Analyze the results to identify the ampicillin concentration that yields the highest amount of plasmid DNA.
Troubleshooting Guide
Issue 1: Satellite colonies are present on my agar plates.
-
Question: Why am I seeing small colonies surrounding a larger, central colony on my ampicillin plates?
-
Answer: These are known as satellite colonies and consist of non-transformed cells that are able to grow in the area surrounding a transformed colony.[8][9] The transformed colony secretes an enzyme called β-lactamase, which degrades the ampicillin in the immediate vicinity, allowing sensitive cells to grow.[8][9][10]
-
Solutions:
-
Use fresh ampicillin plates: Ampicillin can degrade over time, so ensure your plates are freshly prepared.
-
Increase ampicillin concentration: A higher concentration of ampicillin (e.g., 200 µg/mL) can help prevent the growth of satellite colonies.[9]
-
Avoid prolonged incubation: Do not incubate your plates for more than 16-20 hours.[8][11]
-
Use carbenicillin: Carbenicillin is a more stable analogue of ampicillin and is less susceptible to degradation by β-lactamase, which can reduce the formation of satellite colonies.[8][9]
-
Issue 2: My plasmid yield is low despite good bacterial growth.
-
Question: I have a dense bacterial culture, but the plasmid yield from my prep is very low. What could be the cause?
-
Answer: Low plasmid yield with good cell growth can be due to plasmid loss, which occurs when the selective pressure from the antibiotic is insufficient. This can happen if the ampicillin in the liquid culture degrades over time.[12][13] As the ampicillin concentration decreases, cells that have lost the plasmid can outgrow the plasmid-containing cells.
-
Solutions:
-
Ensure adequate ampicillin concentration: Use a fresh, correctly prepared ampicillin stock solution at the optimal concentration.
-
Avoid over-saturating cultures: Harvesting cells in the late logarithmic or early stationary phase of growth can maximize plasmid yield.[12] Overgrown cultures may contain a higher proportion of dead cells and cells that have lost the plasmid.[12][13]
-
Remove secreted β-lactamase from starter cultures: Before inoculating your main culture, pellet the cells from your starter culture and resuspend them in fresh, antibiotic-free medium.[12] This removes the β-lactamase that has accumulated in the starter culture medium.
-
Issue 3: No bacterial growth after transformation.
-
Question: I don't see any colonies on my ampicillin plates after transformation. What went wrong?
-
Answer: A complete lack of growth could be due to several factors, including issues with the competent cells, the transformation protocol itself, or the antibiotic selection.
-
Solutions:
-
Check competent cell viability: Ensure your competent cells have a high transformation efficiency. You can test this by transforming them with a control plasmid.[11]
-
Verify the transformation protocol: Critical steps like the heat shock need to be performed correctly for the plasmid to enter the cells.
-
Confirm the correct antibiotic was used: Double-check that your plasmid confers ampicillin resistance and that you have used ampicillin in your plates.[11]
-
Check the ampicillin stock: An old or improperly prepared ampicillin stock may be ineffective.
-
Visual Guides
Caption: Workflow for optimizing ampicillin concentration.
Caption: Mechanism of satellite colony formation.
References
- 1. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abo.com.pl [abo.com.pl]
- 3. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ampicillin Stock Solution: | ENCO [enco.co.il]
- 6. Ampicillin Stock Solution [novoprolabs.com]
- 7. youtube.com [youtube.com]
- 8. goldbio.com [goldbio.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
Technical Support Center: Ampicillin Potassium Stability in Culture Media
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation of ampicillin potassium in culture media. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the effective use of this antibiotic in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ampicillin degradation in culture media?
A1: The primary cause of ampicillin degradation is the hydrolysis of the amide bond within its four-membered β-lactam ring. This process, which is irreversible, leads to the formation of inactive penicilloic acid and is significantly influenced by factors such as pH, temperature, and the composition of the culture medium.[1] The integrity of this β-lactam ring is crucial for ampicillin's antibacterial activity.[1]
Q2: How should I store my ampicillin stock solution to ensure its stability?
A2: For short-term storage, ampicillin stock solutions can be kept at 2-8°C for up to three weeks.[2][3] For long-term storage, it is recommended to store stock solutions at -20°C, where they can be stable for 4-6 months.[3] Some sources even suggest that storage at -80°C can preserve stability for up to three months, as a 13% degradation was observed after one week at -20°C.[4]
Q3: What is the stability of ampicillin in culture media at a standard incubation temperature of 37°C?
A3: At 37°C, ampicillin in culture medium is generally stable for up to three days.[3][5] However, its stability can be affected by the specific components of the medium and the pH.
Q4: Why am I seeing small "satellite" colonies around my main colonies on an ampicillin selection plate?
A4: Satellite colonies are typically untransformed cells that begin to grow in the area surrounding a true ampicillin-resistant colony.[6] The resistant colony secretes an enzyme called β-lactamase, which degrades the ampicillin in the immediate vicinity, allowing non-resistant cells to grow.[6] To mitigate this, you can try plating cells at a lower density, using fresh ampicillin plates, or not incubating the plates for more than 20 hours.[6]
Q5: Can the pH of my culture medium affect ampicillin's stability?
A5: Yes, pH is a critical factor. Ampicillin is most stable in solutions with a pH range of 5.8 to 7.5.[2] Deviations outside of this range can accelerate its degradation. It is important to ensure that your experimental buffers and media are within this optimal pH range to maintain ampicillin's potency.[2]
Troubleshooting Guide
Problem: Inconsistent or poor selection of transformed cells.
| Possible Cause | Recommended Solution |
| Degraded Ampicillin Stock Solution | Prepare a fresh stock solution of ampicillin. Ensure proper storage of the stock solution at 2-8°C for short-term use or -20°C for long-term storage.[3][7] |
| Incorrect Ampicillin Concentration | Verify that you are using the correct final concentration of ampicillin for your specific plasmid and bacterial strain, which is typically between 20-100 µg/mL.[5][7] If issues persist, you can consider increasing the concentration to 200 µg/mL or higher.[7][8] |
| Extended Incubation Time | High-density cultures grown for extended periods can lead to a high concentration of secreted β-lactamase, which degrades ampicillin.[7] Avoid prolonged incubation times. |
| Carryover of β-lactamase | When subculturing, β-lactamase from the starter culture can be carried over. To prevent this, pellet the starter culture and resuspend the cells in fresh, antibiotic-free medium before inoculating the main culture.[7][8] |
Problem: Loss of plasmid from bacteria during long-term culture.
| Possible Cause | Recommended Solution |
| Ampicillin Degradation Over Time | In long-term experiments, the ampicillin in the culture medium will naturally degrade. Consider replenishing the ampicillin during the experiment, but be aware of any potential effects this may have on your experimental system.[7] |
| Acidification of the Medium | Bacterial metabolism can lead to the acidification of the culture medium, which can accelerate the hydrolysis of ampicillin.[9] Using a buffered medium can help maintain a stable pH. |
| Alternative Antibiotic | If plasmid instability persists due to ampicillin degradation, consider using carbenicillin as an alternative. Carbenicillin is also inactivated by β-lactamase, but at a much slower rate.[8][9] |
Quantitative Data on Ampicillin Degradation
The stability of ampicillin is often reported as the time it takes for the concentration to decrease to 90% of its initial value (T₉₀) or its half-life (t½).
Table 1: Stability of Ampicillin Sodium Salt in Aqueous Solutions at 25°C
| Concentration | Vehicle | Time to 90% Potency (T₉₀) |
| 0.5 g/100 ml | Sodium Chloride Injection, USP | > 24 hours |
| 4.0 g/100 ml | Sodium Chloride Injection, USP | < 24 hours (85% potency after 24h) |
| Any | 5% Dextrose Injection, USP | < 4 hours |
| Data adapted from stability studies of sodium ampicillin in various intravenous solutions.[10] |
Table 2: Stability of 1% Sodium Ampicillin Solutions at Different Temperatures
| Vehicle | Temperature | Degradation after 24 hours |
| Normal Saline | -20°C | 3.6% |
| Normal Saline | 5°C | 3.3% |
| Normal Saline | Room Temperature | 8.3% |
| 5% Dextrose | -20°C | 46% |
| 5% Dextrose | 5°C | 29% |
| 5% Dextrose | 27°C | 46% |
| This data highlights that freezing does not always decrease the degradation rate and that dextrose solutions can significantly increase degradation.[11] |
Experimental Protocols
Protocol: Assessing Ampicillin Stability in Culture Media
This protocol outlines a method to determine the stability of ampicillin in a specific culture medium over time.
-
Preparation of Ampicillin Stock Solution:
-
Dissolve this compound salt in sterile, ultrapure water to a concentration of 50 mg/mL.
-
Sterilize the stock solution by filtering it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Preparation of Ampicillin-Containing Media:
-
Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the medium to cool to room temperature.
-
Add the ampicillin stock solution to the cooled medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
-
Incubation and Sampling:
-
Dispense the ampicillin-containing medium into sterile containers.
-
Incubate the containers at the desired experimental temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), aseptically remove an aliquot of the medium for analysis.
-
-
Quantification of Ampicillin:
-
The concentration of active ampicillin in the collected samples can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection. This is a common and reliable method for quantifying ampicillin.[12]
-
Alternatively, a bioassay can be performed by plating a known ampicillin-sensitive bacterial strain on agar containing the collected media samples and measuring the zone of inhibition.
-
-
Data Analysis:
-
Plot the concentration of ampicillin versus time.
-
Calculate the degradation rate constant and the half-life (t½) or the time to 90% potency (T₉₀) of ampicillin in the specific medium and under the tested conditions.
-
Visualizations
Caption: Primary degradation pathway of ampicillin.
Caption: Workflow for assessing ampicillin stability.
Caption: Troubleshooting satellite colonies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. goldbio.com [goldbio.com]
- 5. khimexpert.com [khimexpert.com]
- 6. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. pRSET A, B, & C Bacterial Expression Vectors - FAQs [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
How to prevent Ampicillin potassium breakdown in laboratory experiments
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount to the integrity of experimental outcomes. Ampicillin potassium, a commonly used beta-lactam antibiotic, is susceptible to degradation, which can compromise its efficacy as a selective agent. This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate ampicillin breakdown in your laboratory experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of selective pressure in liquid culture (e.g., satellite colonies, growth of non-resistant bacteria) | Ampicillin degradation due to prolonged incubation or high cell density leading to accumulation of β-lactamase.[1][2][3] | - Avoid letting cultures grow to a high density for extended periods.[1] - When subculturing, pellet the starter culture and resuspend in fresh, antibiotic-free medium before inoculating the main culture to remove secreted β-lactamase.[1][3] - Consider replenishing ampicillin during long-term experiments.[1] - For persistent issues, consider using carbenicillin, a more stable alternative.[3][4] |
| Improper storage of ampicillin stock solution.[1] | - Verify that stock solutions are stored at 2-8°C for short-term use (up to 3 weeks) and -20°C for long-term storage (4-6 months).[1][5][6] - Prepare fresh stock solutions if the age or storage conditions of the current stock are uncertain.[1] | |
| Incorrect ampicillin concentration. | - Ensure the final concentration is appropriate for your plasmid and bacterial strain, typically 20-100 µg/ml.[5] | |
| Inconsistent or unexpected experimental results | Degradation of ampicillin in prepared media or solutions due to incorrect pH. | - Ampicillin is most stable in a pH range of 5.8 to 7.5.[7] Adjust the pH of your solutions and media accordingly. - Be mindful of the buffer system used, as some can affect stability. For example, citrate buffers are suitable at pH 7 but not at pH 5, while acetate buffers are optimal at pH 6.[5][7] |
| Ampicillin degradation due to elevated temperatures. | - Prepare ampicillin solutions at room temperature and store them under recommended cold conditions.[7] - Add ampicillin to molten agar only after it has cooled to 45-50°C.[5][6] | |
| Precipitation in ampicillin stock solution | The pH of the solution is outside the optimal range for solubility and stability. | - Ensure the pH of the stock solution is at or below 7.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ampicillin breakdown?
A1: The primary degradation pathway for ampicillin is the hydrolysis of the β-lactam ring, which results in the formation of inactive penicilloic acid.[8] This hydrolysis can be catalyzed by acidic or alkaline conditions, elevated temperatures, or by β-lactamase enzymes produced by bacteria.[9][10]
Q2: How should I prepare and store this compound stock solutions?
A2: To prepare a 100 mg/mL stock solution, dissolve this compound powder in sterile deionized water.[11][12] Sterilize the solution by passing it through a 0.22 µm filter.[5][11][12] Aliquot the sterile solution into smaller volumes and store at -20°C for long-term use (up to 4-6 months).[5][6][11][13] For short-term storage, solutions can be kept at 2-8°C for up to three weeks.[5][6] Do not autoclave ampicillin solutions.[5]
Q3: How long is ampicillin stable in culture media at 37°C?
A3: In culture media at 37°C, ampicillin is generally considered stable for up to three days.[1][5][6] However, its stability can be significantly reduced in the presence of β-lactamase-producing bacteria.[1]
Q4: What are "satellite colonies" and how can I prevent them?
A4: Satellite colonies are small colonies of non-resistant bacteria that can grow around a large, resistant colony on an agar plate.[1][2] The resistant colony secretes β-lactamase, which degrades the ampicillin in the surrounding area, allowing non-resistant cells to grow.[1][2][3] To prevent satellite colonies, you can use a higher concentration of ampicillin, avoid prolonged incubation times (no more than 16 hours), and ensure your ampicillin stock and plates are not old.[2][3][4] Using carbenicillin, which is more stable, is also an effective alternative.[3][4]
Quantitative Data Summary
The stability of this compound is highly dependent on temperature, pH, and the solvent used. The following table summarizes quantitative data on ampicillin stability under various conditions.
| Temperature (°C) | pH | Solvent/Medium | Concentration | Stability Data |
| 37 | - | Culture Media | - | Stable for up to 3 days.[1][5][6] |
| 25, 30 | - | 0.9% Sodium Chloride | 24 g/L | Stable for 30 hours.[14][15] |
| 37 | - | 0.9% Sodium Chloride | 24 g/L | Stable for 24 hours.[14][15] |
| 25 (Room Temp) | - | 0.9% Sodium Chloride | 12 g/L | Stable for at least 24 hours (T90: 32.0-41.7 hours).[16] |
| 25 (Room Temp) | - | 0.9% Sodium Chloride with 10 mM Sodium Phosphate Buffer | 12 g/L | Stable for at least 48 hours (T90: 57.6 hours).[16] |
| 4 (Refrigerated) | - | 0.9% Sodium Chloride | 12 g/L | Stable for at least 72 hours.[16] |
| 4 (Refrigerated) | - | Normal Saline | 30 mg/mL | Retained 94% of its original amount after 7 days.[17] |
| 25 (Room Temp) | - | Sterile Water | 30 mg/mL | Retained 80% of its original amount after 7 days.[17] |
| 2-8 (Refrigerated) | ≤7 | Aqueous Solution | 50 mg/mL | Stock solutions are stable for up to 3 weeks.[5][6] |
| -20 | ≤7 | Aqueous Solution | 50 mg/mL | Stock solutions are stable for 4-6 months.[5][6] |
| 2-8 (Refrigerated) | - | Agar Plates | - | Can be stored for up to two weeks.[5][13] |
T90 refers to the time it takes for the concentration to decrease to 90% of its initial value.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mg/mL)
Materials:
-
This compound salt powder
-
Sterile, deionized water (dH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container. For a 100 mg/mL solution, use 1 gram of ampicillin for every 10 mL of dH₂O.[12]
-
Add the appropriate volume of sterile dH₂O.
-
Vortex or mix thoroughly until the powder is completely dissolved.[11]
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a sterile conical tube or aliquot directly into sterile microcentrifuge tubes.[5][11][12]
-
Label the tubes with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[5][11][12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Ampicillin Stability Assessment
This protocol provides a general framework for assessing ampicillin stability. Specific parameters may need to be optimized for your equipment and experimental conditions.
Objective: To quantify the concentration of intact ampicillin in a solution over time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]
-
Ampicillin reference standard
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M, pH adjusted to 3.0-5.0).[9][18] The exact ratio may vary and can be run isocratically or as a gradient.
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Preparation of Mobile Phase: Prepare the phosphate buffer and adjust the pH. Mix with acetonitrile at the desired ratio and degas the solution before use.[9]
-
Standard Curve Preparation: Prepare a series of dilutions of the ampicillin reference standard in the mobile phase to create a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[1]
-
Sample Preparation:
-
At designated time points during your stability study, withdraw an aliquot of the ampicillin solution being tested.
-
If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.[1]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[1][9]
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.[1]
-
Set the UV detector to the appropriate wavelength for ampicillin detection (typically around 225-230 nm).[1][18][19]
-
Inject a fixed volume of each standard and sample onto the column.[1]
-
Record the retention time and peak area for ampicillin in each chromatogram.
-
-
Data Analysis:
Visualizations
Caption: Simplified chemical degradation pathway of Ampicillin.
Caption: Experimental workflow for assessing Ampicillin stability.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.wmich.edu [med.wmich.edu]
- 12. abo.com.pl [abo.com.pl]
- 13. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 14. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Ampicillin Selection for Low-Copy Number Plasmids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ampicillin selection when working with low-copy number plasmids.
Troubleshooting Guides
Problem: Satellite colonies appearing on agar plates.
Q1: What are satellite colonies and why are they a problem with ampicillin selection?
A1: Satellite colonies are small colonies of bacteria that grow around a larger, antibiotic-resistant colony on an agar plate.[1] These smaller colonies typically do not contain the desired plasmid and are able to grow because the primary colony, which expresses the β-lactamase enzyme, degrades the ampicillin in its immediate vicinity, effectively lowering the antibiotic concentration.[1][2] This creates a zone where plasmid-free bacteria can survive and multiply. While not always a major issue, as they will not grow in a liquid culture with fresh ampicillin, they can complicate colony selection and lead to false positives in downstream applications.[2][3]
Q2: How can I prevent the formation of satellite colonies?
A2: Several strategies can be employed to minimize or eliminate satellite colonies:
-
Use fresh ampicillin plates: Ampicillin degrades over time, so always use freshly prepared plates for transformations.[4][5]
-
Increase ampicillin concentration: Using a higher concentration of ampicillin (e.g., 100 µg/mL or higher) can make it more difficult for the β-lactamase to completely inactivate the antibiotic.[2][3]
-
Avoid prolonged incubation: Limit the incubation time of plates to 16-20 hours. Longer incubation allows for more significant ampicillin degradation.[6]
-
Switch to carbenicillin: Carbenicillin is another β-lactam antibiotic that is more stable than ampicillin and less susceptible to degradation by β-lactamase.[2][7] This often results in fewer satellite colonies.
Problem: Low plasmid DNA yield from liquid cultures.
Q3: I'm getting very low yields of my low-copy number plasmid after mini- or maxi-preps. What could be the cause?
A3: Low plasmid yield with ampicillin selection is a common issue, especially for low-copy number plasmids. The primary reason is the rapid degradation of ampicillin in liquid culture by the secreted β-lactamase enzyme.[2][8] This leads to a loss of selective pressure, allowing plasmid-free cells to outgrow the plasmid-containing cells, resulting in a culture dominated by "empty" bacteria and consequently, a poor plasmid prep yield.[2][4]
Q4: How can I improve the yield of my low-copy number plasmid?
A4: To enhance your plasmid yield, consider the following optimization steps:
-
Avoid culture saturation: Do not let liquid cultures grow for extended periods (e.g., more than 8-10 hours or to an OD600 higher than 3).[3][4] Oversaturation leads to significant ampicillin breakdown and cell death, which can degrade plasmid DNA.[8]
-
Use a fresh starter culture: When inoculating a large culture, use a fresh starter culture. To remove secreted β-lactamase, you can pellet the starter culture cells and resuspend them in fresh, antibiotic-free medium before inoculating the main culture.[4][9]
-
Optimize culture volume: For low-copy plasmids, increasing the culture volume for plasmid DNA preparation can help compensate for the lower number of plasmids per cell.[8]
-
Use a richer growth medium: Using a nutrient-rich broth like Terrific Broth (TB) or 2xYT can lead to higher cell densities and subsequently, improved plasmid DNA yields.[10][11]
-
Consider carbenicillin: As with satellite colonies, switching to the more stable carbenicillin can help maintain selective pressure for longer, leading to better plasmid retention and higher yields.[4]
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of ampicillin resistance and how does it lead to these issues?
A5: Ampicillin resistance is conferred by the bla gene, which encodes the enzyme β-lactamase.[2] This enzyme is often secreted by the bacteria into the surrounding medium.[2][3] β-lactamase inactivates ampicillin by hydrolyzing the β-lactam ring, rendering the antibiotic ineffective.[4][12] In the context of low-copy number plasmids, the relatively small number of plasmids per cell can still produce enough β-lactamase to degrade the ampicillin in the culture, leading to the problems of satellite colonies and loss of selective pressure.
Q6: Is it ever beneficial to use a lower concentration of ampicillin for low-copy number plasmids?
A6: Yes, in some cases, a lower antibiotic concentration may be beneficial. Low-copy number plasmids produce fewer copies of the antibiotic resistance gene, and a very high concentration of the antibiotic could potentially inhibit the growth of even the plasmid-containing cells.[11] However, for ampicillin, the more common issue is its rapid degradation, so reducing the concentration is often counterproductive. If you suspect antibiotic toxicity, a careful titration experiment would be necessary.
Q7: Are there alternatives to ampicillin selection for low-copy number plasmids?
A7: Yes, several alternatives exist:
-
Carbenicillin: As mentioned, carbenicillin is a more stable analog of ampicillin and is a common and effective alternative.[2][7]
-
Other antibiotics: Depending on the resistance markers available on your plasmid backbone, you could use other antibiotics like kanamycin or chloramphenicol. Kanamycin is a stable antibiotic that is not degraded by the resistant cells.[7]
-
Antibiotic-free selection systems: Newer technologies offer selection based on auxotrophic complementation or post-segregational killing mechanisms, which eliminate the need for antibiotics altogether.[13][14]
Data Presentation
Table 1: Recommended Antibiotic Concentrations for Plasmid Selection
| Antibiotic | Stock Solution Concentration | Working Concentration | Storage |
| Ampicillin | 50 mg/mL in water | 100 µg/mL | -20°C |
| Carbenicillin | 50 mg/mL in water | 50-100 µg/mL | -20°C |
| Kanamycin | 10 mg/mL in water | 50 µg/mL | -20°C |
| Chloramphenicol | 34 mg/mL in ethanol | 170 µg/mL | -20°C |
Data compiled from multiple sources.[5]
Table 2: Culture Volumes for Plasmid DNA Minipreps
| Plasmid Copy Number | Recommended Culture Volume | Expected DNA Yield (per 1 mL of culture) |
| High-copy | 1-5 mL | ~5 µg |
| Low-copy (e.g., pET vectors) | 3-5 mL | 1.5-2.5 µg |
Note: For low-copy plasmids, increasing the culture volume is often necessary to obtain a sufficient DNA yield.[8]
Experimental Protocols
Protocol 1: Optimizing Liquid Culture Conditions for Low-Copy Plasmids
-
Inoculation: Pick a single, well-isolated colony from a fresh agar plate (less than 24 hours old).
-
Starter Culture: Inoculate a 5 mL starter culture in LB medium containing the appropriate concentration of ampicillin (or carbenicillin). Incubate for 6-8 hours at 37°C with vigorous shaking.
-
Main Culture Inoculation:
-
Pellet the starter culture by centrifugation at 5000 x g for 10 minutes.
-
Discard the supernatant to remove secreted β-lactamase.[9]
-
Resuspend the cell pellet in 1 mL of fresh, antibiotic-free LB medium.
-
Inoculate the main culture (e.g., 100-200 mL for a midiprep) with the resuspended starter culture. Use a larger volume for low-copy plasmids.
-
-
Incubation: Grow the main culture at 37°C with shaking. Monitor the optical density (OD600) and harvest the cells in the late logarithmic phase of growth (OD600 ≈ 2.0-3.0). Avoid letting the culture become saturated.[4]
-
Harvesting: Pellet the bacterial cells by centrifugation and proceed with your standard plasmid DNA extraction protocol.
Visualizations
Caption: Mechanism of ampicillin failure on plates and in liquid culture.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Growth Of Bacterial Cultures [qiagen.com]
- 6. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Enhancing yields of low and single copy number plasmid DNAs from E. coli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. β-Lactamases in Ampicillin-Resistant Escherichia coli Isolates from Foods, Humans, and Healthy Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Novel Antibiotic-Free Plasmid Selection System Based on Complementation of Host Auxotrophy in the NAD De Novo Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ampicillin Potassium Inactivation by Beta-Lactamase
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the inactivation of ampicillin potassium by beta-lactamase in culture.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments involving ampicillin selection.
Problem: Appearance of satellite colonies around a large colony on an agar plate.
-
Cause: The primary, plasmid-containing colony secretes beta-lactamase, which degrades the ampicillin in the surrounding medium.[1][2] This reduction in ampicillin concentration allows for the growth of smaller, "satellite" colonies that have not taken up the plasmid.[1][2]
-
Solution:
-
Isolate the correct colony: Pick the central, larger colony for subsequent experiments, as the satellite colonies do not contain the desired plasmid.[1]
-
Optimize incubation time: Avoid incubating plates for longer than 16 hours.[2]
-
Increase ampicillin concentration: Using a higher concentration of ampicillin (e.g., 200 µg/mL) can help overcome the enzymatic degradation.[1]
-
Use a more stable antibiotic: Consider using carbenicillin, which is also a beta-lactam antibiotic but is inactivated by beta-lactamase at a slower rate.[1][2]
-
Problem: Loss of selective pressure in long-term liquid cultures, leading to plasmid loss.
-
Cause: Similar to the issue on agar plates, beta-lactamase secreted into the liquid culture medium degrades the ampicillin over time, removing the selective pressure required to maintain the plasmid.[1][3]
-
Solution:
-
Avoid culture saturation: Do not allow liquid cultures to grow to a high density for extended periods, as this increases the concentration of secreted beta-lactamase.[1][3][4] A general guideline is to not exceed an OD600 of 3 in LB medium.[1]
-
Refresh the medium: When subculturing, pellet the starter culture and resuspend the cells in fresh, antibiotic-free medium before inoculating the main culture. This removes the secreted beta-lactamase.[1][3]
-
Replenish ampicillin: For long-term experiments, consider adding fresh ampicillin periodically.[3][4]
-
Use a higher initial ampicillin concentration: As with plating, a higher starting concentration can prolong the selective pressure.[1]
-
Problem: Inconsistent or unexpected results in ampicillin susceptibility testing (e.g., Minimum Inhibitory Concentration [MIC] assays).
-
Cause: Several factors can lead to variability in susceptibility testing, including the quality of the reagents, inoculum preparation, and incubation conditions.
-
Solution:
-
Ensure proper storage of ampicillin: Ampicillin stock solutions should be stored at 2-8°C for short-term use and at -20°C for long-term storage.[3] Use freshly prepared stocks if there is any doubt about their integrity.[1][3]
-
Standardize inoculum density: The final concentration of the bacterial inoculum is critical for reproducible MIC results.[5]
-
Use appropriate media: For MIC testing, cation-adjusted Mueller-Hinton broth (CAMHB) is recommended, as the concentration of divalent cations can affect ampicillin's activity against certain bacteria.[5]
-
Control incubation conditions: Incubate plates for the recommended time (typically 16-20 hours) at 35 ± 2°C.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ampicillin inactivation by beta-lactamase?
A1: Beta-lactamases are enzymes produced by resistant bacteria that inactivate beta-lactam antibiotics like ampicillin.[6] They do this by hydrolyzing the amide bond in the beta-lactam ring, a four-atom ring structure common to all beta-lactam antibiotics.[6][7][8] This hydrolysis opens the ring and renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9][10]
Q2: Does the potassium salt of ampicillin affect its inactivation by beta-lactamase?
A2: The search results do not indicate that the potassium salt of ampicillin directly influences the enzymatic activity of beta-lactamase. The inactivation mechanism is primarily dependent on the interaction between the enzyme and the beta-lactam ring of the ampicillin molecule.
Q3: What are beta-lactamase inhibitors and can they be used in culture?
A3: Beta-lactamase inhibitors are compounds that can inactivate beta-lactamase enzymes.[11] Common examples include clavulanic acid, sulbactam, and tazobactam.[11][12] These inhibitors are often used in combination with beta-lactam antibiotics to overcome resistance.[12][13][14] For experimental purposes, they can be added to the culture medium to protect ampicillin from degradation.
Q4: How can I test for beta-lactamase activity in my culture?
A4: A common method is a colorimetric assay using the chromogenic cephalosporin, nitrocefin.[15][16] Beta-lactamase hydrolyzes the beta-lactam ring in nitrocefin, causing a color change that can be measured spectrophotometrically.[15][16] This allows for the quantification of beta-lactamase activity in both intracellular and extracellular fractions of a culture.[15]
Q5: What is a typical working concentration for ampicillin in bacterial culture?
A5: The recommended final concentration of ampicillin typically ranges from 20 to 100 µg/mL.[3] However, if you are experiencing issues with ampicillin degradation, you can increase the concentration to 200 µg/mL or higher.[1][3]
Data Presentation
Table 1: Ampicillin Stability and Beta-Lactamase Inhibitor Efficacy
| Condition | Ampicillin Concentration (µg/mL) | Observation | Reference |
| Standard Culture | 20-100 | Effective for short-term selection, but degradation can occur in long-term cultures or at high cell densities. | [1][3] |
| High-Density Culture | 100 | Significant degradation of ampicillin can lead to loss of selective pressure. | [1][3][4] |
| With Beta-Lactamase Inhibitor (e.g., Sulbactam) | Varies | Can significantly reduce the Minimum Inhibitory Concentration (MIC) of ampicillin for resistant strains. | [12][14] |
| Alternative Antibiotic (Carbenicillin) | 50-100 | More stable than ampicillin in the presence of beta-lactamase, reducing the formation of satellite colonies. | [1][2] |
Experimental Protocols
Protocol 1: Nitrocefin Assay for Beta-Lactamase Activity
This protocol provides a method to measure beta-lactamase activity in bacterial cultures.
-
Sample Preparation:
-
To measure extracellular beta-lactamase activity, centrifuge a 500 µL aliquot of your culture (e.g., grown for 24 hours) at 3000 x g for 15 minutes. The resulting supernatant contains the extracellular enzymes.[15]
-
To measure intracellular activity, resuspend the cell pellet from the previous step in 500 µL of PBS containing 1 mg/mL lysozyme and 2 mM EDTA. Incubate at 37°C for 1 hour to lyse the cells.[15]
-
-
Assay:
-
In a 96-well plate, mix 2 µL of your prepared sample (supernatant or cell lysate) with 198 µL of PBS containing 20 µg of nitrocefin.[15]
-
-
Measurement:
-
Use a spectrophotometer to measure the change in absorbance at 490 nm (OD490) over time (e.g., every 5 minutes).[15] The rate of color change is proportional to the beta-lactamase activity.
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps to determine the MIC of ampicillin.
-
Prepare Ampicillin Dilutions:
-
Prepare a series of twofold dilutions of ampicillin in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[17]
-
-
Prepare Bacterial Inoculum:
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the ampicillin dilutions.
-
Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).[17]
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.[17]
-
-
Determine MIC:
Visualizations
Caption: Mechanism of ampicillin action and its inactivation by beta-lactamase.
Caption: A workflow for troubleshooting common issues with ampicillin selection.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. benchchem.com [benchchem.com]
- 4. biochemistry - When in Ampicillin degraded (gone) in liquid TB-media? Concerns about selectivity - Biology Stack Exchange [biology.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Beta-lactamase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Effect of β-Lactam Antibiotic Inactivation Due to the Inter- and Intraspecies Interaction of Drug-Resistant Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 11. Parenteral beta-lactamase inhibitor combinations for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of four beta-lactamase inhibitors in combination with ampicillin against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of ampicillin plus a beta-lactamase inhibitor (CP-45,899) in experimental endocarditis due to Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. β-lactamase activity assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. benchchem.com [benchchem.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Ampicillin Potassium Stability and Activity: A Technical Support Resource
This technical support center provides essential information for researchers, scientists, and drug development professionals on the critical influence of pH on the stability and activity of Ampicillin potassium. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: this compound exhibits its maximum stability in a slightly acidic to neutral pH range, typically between pH 5.8 and 7.5.[1] Deviating into more acidic or alkaline conditions will significantly accelerate its degradation.[1]
Q2: How does pH affect the degradation of this compound?
A2: The primary mechanism of ampicillin degradation in solution is the hydrolysis of the β-lactam ring, which leads to the loss of its antibacterial activity. This hydrolysis is catalyzed by both acidic and basic conditions.[1] Base-catalyzed hydrolysis is generally significantly faster than acid-catalyzed hydrolysis.
Q3: What are the main degradation products of Ampicillin at different pH levels?
A3: Under alkaline conditions (pH > 7.5), the primary degradation product is 5R-penicilloic acid, which can further epimerize to the 5S isomer.[1][2][3] Other degradation products in alkaline solutions can include ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine.[1][2][3] Under acidic conditions (pH < 5.8), ampicillin also degrades into various inactive products.
Q4: How does temperature interact with pH to affect Ampicillin stability?
A4: Temperature plays a crucial role in the stability of ampicillin, with higher temperatures accelerating the degradation process. This effect is more pronounced at non-optimal pH values.[1] For optimal stability, it is recommended to store ampicillin solutions at refrigerated temperatures (2-8°C).
Q5: Can the choice of buffer system impact this compound stability?
A5: Yes, the buffer system can influence ampicillin stability. For instance, citrate buffers are suitable for maintaining a pH of 7 but may not be ideal at pH 5. Conversely, acetate buffers may be a better choice at more acidic pH values.[1][4] Phosphate buffers are commonly used for HPLC analysis and stability studies.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of Ampicillin activity in solution. | The pH of the solution is outside the optimal stability range of 5.8-7.5. | Adjust the pH of your solution to within the optimal range using an appropriate buffer system. If necessary, prepare a fresh solution. |
| The storage temperature is too high. | Store this compound solutions at 2-8°C to minimize degradation. For long-term storage, consider aliquoting and freezing at -20°C.[4] | |
| Inconsistent or non-reproducible experimental results. | Degradation of Ampicillin during the experiment due to inappropriate pH of buffers or media. | Ensure that all experimental buffers and media are adjusted to a pH within the optimal stability range of Ampicillin throughout the duration of your experiment. |
| The Ampicillin stock solution has degraded. | Prepare fresh stock solutions of Ampicillin regularly and store them appropriately. | |
| Precipitation is observed in the Ampicillin solution. | The pH of the solution may be too low, causing the ampicillin free acid to precipitate. | Ensure the pH is maintained within the recommended range. Using the sodium or potassium salt form of ampicillin can improve solubility.[1] |
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on pH, temperature, and buffer composition. The following tables summarize the degradation rate constants and half-lives at various pH values.
Table 1: First-Order Rate Constant for Ampicillin Decomposition
| pH | Temperature (°C) | First-Order Rate Constant (k) |
| 5.8 | 35 | 2 x 10⁻⁷ sec⁻¹[5][6] |
Note: This value serves as a reference point. Degradation rates will vary with changes in temperature, buffer type, and ionic strength.
Table 2: Half-life of Ampicillin at Various pH Values
| pH | Temperature (°C) | Half-life (t½) |
| 4-9 | 25 | 5.3 to 27 days[7] |
| 7 | 25 | Varies, can be several days[7] |
Note: The half-life of ampicillin is significantly shorter at pH values outside the optimal range of 5.8-7.5.
Experimental Protocols
Detailed Protocol for a pH Stability Study of this compound using HPLC
This protocol outlines a typical experimental workflow for assessing the stability of this compound at different pH values.
1. Materials:
-
This compound powder
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Monobasic sodium phosphate (NaH₂PO₄)
-
Dibasic sodium phosphate (Na₂HPO₄)
-
Phosphoric acid or Sodium hydroxide (for pH adjustment)
-
Volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Buffer Solutions (0.02 M Phosphate Buffer):
-
Stock Solution A (0.2 M NaH₂PO₄): Accurately weigh 23.996 g of NaH₂PO₄ and dissolve it in 1 L of HPLC-grade water.[8]
-
Stock Solution B (0.2 M Na₂HPO₄): Accurately weigh 28.392 g of Na₂HPO₄ and dissolve it in 1 L of HPLC-grade water.[8]
-
Working Buffer Solutions: Prepare a series of buffer solutions at different pH values (e.g., pH 3, 5, 7, 9) by mixing appropriate volumes of Stock Solution A and Stock Solution B. For example, to prepare 100 mL of 0.2 M phosphate buffer at pH 7.4, mix 19 mL of Stock Solution A with 81 mL of Stock Solution B.[8] Dilute the 0.2 M buffer 1:10 with HPLC-grade water to achieve a final concentration of 0.02 M. Accurately adjust the final pH using phosphoric acid or sodium hydroxide.
3. Preparation of Ampicillin Stock and Working Solutions:
-
Ampicillin Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution.
-
Ampicillin Working Solutions: For each pH value to be tested, dilute the ampicillin stock solution with the corresponding buffer to a final working concentration (e.g., 100 µg/mL).
4. Stability Study Incubation:
-
Store the prepared ampicillin working solutions in tightly sealed containers at a constant temperature (e.g., 25°C or 37°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each pH solution for HPLC analysis.
5. HPLC Analysis:
-
Mobile Phase: A common mobile phase is a mixture of 0.02 M phosphate buffer (pH adjusted, e.g., to 3.0) and acetonitrile. The ratio can be isocratic (e.g., 85:15 v/v buffer:acetonitrile) or a gradient.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm or 230 nm
-
Injection Volume: 20 µL
-
-
Calibration Curve: Prepare a series of ampicillin standards of known concentrations in the mobile phase and inject them to generate a calibration curve of peak area versus concentration.
6. Data Analysis:
-
Quantify the peak area of the intact ampicillin in each sample at each time point.
-
Use the calibration curve to determine the concentration of ampicillin remaining in each sample.
-
Plot the natural logarithm of the ampicillin concentration versus time for each pH value.
-
The degradation rate constant (k) can be determined from the slope of the line (-k).
-
Calculate the half-life (t½) for ampicillin at each pH using the formula: t½ = 0.693 / k.
Visualizations
Caption: Experimental workflow for assessing Ampicillin stability at different pH levels.
Caption: Simplified degradation pathways of Ampicillin under different pH conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Solved 12-2. According to Connors et al., 8 the first-order | Chegg.com [chegg.com]
- 6. Answered: The first-order rate constant, k1, for the decomposition of ampicillin at pH 5.8 and 35?C is k1 = 2 × 10-7 sec-1. The solubility of ampicillin is 1.1 g/100 mL.… | bartleby [bartleby.com]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. welch-us.com [welch-us.com]
Ampicillin Selection Failures in Bacterial Transformation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during ampicillin selection in bacterial transformation experiments. Tailored for researchers, scientists, and drug development professionals, this resource offers detailed protocols and data-driven insights to ensure the success of your experiments.
Troubleshooting Guides
Issue 1: No Colonies on the Plate
The complete absence of colonies on your ampicillin plate is a common and frustrating issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inefficient Competent Cells | Test the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19). If the efficiency is below 10^4 CFU/µg, prepare a fresh batch of competent cells or use a commercial high-efficiency strain.[1][2][3] |
| Incorrect Antibiotic or Concentration | Verify that the antibiotic used in the plates matches the resistance gene on your plasmid. Ensure the final ampicillin concentration is appropriate (typically 50-100 µg/mL).[1][3] |
| Degraded Ampicillin | Prepare fresh ampicillin stock solutions and plates. Do not use stock solutions or plates that are more than a few weeks old, even when stored at 4°C.[4] |
| Problem with the Plasmid DNA | The size of the plasmid can affect transformation efficiency; larger plasmids are generally less efficient. Use electroporation for large plasmids. Also, ensure the DNA concentration is within the recommended range (1 pg - 100 ng).[1] |
| Improper Heat Shock | Adhere strictly to the recommended heat shock time and temperature for your competent cells (e.g., 42°C for 30-90 seconds).[4][5][6] |
| Toxic Gene Product | If the cloned gene is toxic to the host cells, incubate the plates at a lower temperature (e.g., 30°C) to reduce protein expression.[2] |
Issue 2: Satellite Colonies Observed
The appearance of small "satellite" colonies surrounding a larger, transformed colony is a hallmark of ampicillin selection failure. This phenomenon arises because the beta-lactamase enzyme, which confers ampicillin resistance, is secreted by the transformed bacteria. This enzyme degrades the ampicillin in the immediate vicinity, allowing non-transformed, ampicillin-sensitive bacteria to grow.[7][8][9]
| Potential Cause | Recommended Solution |
| Ampicillin Degradation | The primary cause is the breakdown of ampicillin by secreted β-lactamase.[7][8] |
| Prolonged Incubation | Do not incubate plates for longer than 16-20 hours. Extended incubation allows for more significant ampicillin degradation.[1][10] |
| Low Ampicillin Concentration | Using a low concentration of ampicillin can be more easily overcome by the secreted β-lactamase. |
| High Plating Density | Plating a dense culture can lead to a higher concentration of secreted β-lactamase, exacerbating the satellite colony problem. |
Solutions to Mitigate Satellite Colonies:
-
Use Fresh Plates: Always use freshly prepared ampicillin plates.
-
Increase Ampicillin Concentration: If satellite colonies are a persistent issue, consider increasing the ampicillin concentration to 200 µg/mL or higher.[8]
-
Avoid Over-incubation: Strictly adhere to the recommended incubation time.
-
Switch to Carbenicillin: Carbenicillin is a more stable analog of ampicillin and is less susceptible to degradation by β-lactamase, which significantly reduces the formation of satellite colonies.[7][11][12]
-
Pick Well-Isolated Colonies: When selecting colonies for further experiments, choose large, well-isolated colonies that are not surrounded by satellites.
Issue 3: Lawn of Bacterial Growth
A bacterial lawn, where individual colonies are indistinguishable, indicates a complete failure of the antibiotic selection.
| Potential Cause | Recommended Solution |
| No or Incorrect Antibiotic | Double-check that the correct antibiotic was added to the plates. |
| Low Antibiotic Concentration | The concentration of ampicillin was too low to inhibit the growth of non-transformed cells.[1] |
| Degraded Antibiotic | The ampicillin in the plates may have been degraded due to improper storage or adding it to the agar when it was too hot.[3][4] |
| Plate Age | Old plates may have reduced antibiotic efficacy. |
Frequently Asked Questions (FAQs)
Q1: Why does ampicillin selection sometimes fail?
A1: Ampicillin selection can fail for several reasons, primarily due to the instability of the ampicillin molecule and the action of the resistance enzyme, β-lactamase. Ampicillin is sensitive to pH and temperature and can degrade over time, even when stored correctly.[13] Furthermore, bacteria that have successfully taken up the plasmid produce and secrete β-lactamase, which breaks down the ampicillin in the surrounding medium, allowing non-resistant bacteria to grow as satellite colonies.[7][8]
Q2: What are satellite colonies and are they a problem?
A2: Satellite colonies are small colonies of non-transformed bacteria that grow around a larger, genuinely resistant colony. They arise because the resistant colony secretes β-lactamase, creating a localized zone of reduced ampicillin concentration.[7][8][9] While they may not interfere with the initial identification of transformants, picking a satellite colony for downstream applications will lead to experimental failure as they do not contain the desired plasmid.
Q3: How can I prevent the formation of satellite colonies?
A3: To prevent satellite colonies, use fresh ampicillin plates, avoid incubating plates for more than 16-20 hours, and consider using a higher concentration of ampicillin.[8][10] The most effective solution is often to switch to carbenicillin, a more stable ampicillin analog that is less prone to degradation by β-lactamase.[7][12]
Q4: What is the difference between ampicillin and carbenicillin?
A4: Both ampicillin and carbenicillin are β-lactam antibiotics that inhibit bacterial cell wall synthesis. However, carbenicillin is more stable than ampicillin in terms of temperature and pH.[11][14] This increased stability makes it less susceptible to hydrolysis by β-lactamase, resulting in fewer satellite colonies and more reliable selection.[11][12]
Q5: How should I prepare and store ampicillin stock solutions and plates?
A5: Ampicillin stock solutions (typically 50-100 mg/mL in sterile water) should be filter-sterilized and stored in aliquots at -20°C for long-term storage (up to a year) or at 4°C for short-term storage (a few weeks). When preparing ampicillin plates, the molten agar should be cooled to 45-55°C before adding the antibiotic to prevent heat-induced degradation.[4] Plates can be stored at 4°C for up to two weeks.
Data Presentation
Table 1: Ampicillin Stability at Various Temperatures and pH
| Temperature | pH | Stability (Half-life) | Reference |
| 37°C | 7.0 | Stable for up to 3 days in culture | |
| 25°C, 30°C | Not specified | Stable for 30 hours | [13][15] |
| 37°C | Not specified | Stable for 24 hours | [13][15] |
| 4°C | Not specified | Stable for several months (desiccation can occur) | [16] |
| -25°C | 6.80 & 7.31 | Unstable | [16] |
| -70°C | 6.80 & 7.31 | Stable for 1 year | [16] |
| Optimal pH | Room Temp | 5.8 - 7.5 | [17] |
| > 7 | Room Temp | Not very stable |
Table 2: Comparison of Ampicillin and Carbenicillin
| Feature | Ampicillin | Carbenicillin | Reference |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [11] |
| Resistance Gene | bla (β-lactamase) | bla (β-lactamase) | [14] |
| Stability | Less stable; sensitive to heat and low pH | More stable; better tolerance for heat and acidity | [11][14][18] |
| Satellite Colonies | Prone to satellite colony formation | Significantly reduces satellite colony formation | [7][11][12] |
| Cost | Less expensive | More expensive | [11] |
Experimental Protocols
Protocol 1: Preparation of Chemically Competent E. coli
-
Inoculate a single colony of E. coli into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
The next day, add 1 mL of the overnight culture to 100 mL of fresh LB broth in a 500 mL flask.
-
Incubate at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Chill the culture on ice for 15-30 minutes.
-
Transfer the culture to pre-chilled centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 40 mL of ice-cold, sterile 100 mM CaCl2.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and gently resuspend the pellet in 5 mL of ice-cold 100 mM CaCl2 containing 15% glycerol.
-
Aliquot 50-100 µL of the competent cells into pre-chilled microcentrifuge tubes and flash-freeze in liquid nitrogen.
Protocol 2: Bacterial Transformation via Heat Shock
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-5 µL of plasmid DNA (1 pg - 100 ng) to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 20-30 minutes.[22]
-
Heat shock the cells by placing the tube in a 42°C water bath for 30-90 seconds.[5][6]
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB medium (without antibiotic) to the cells.
-
Incubate at 37°C for 1 hour with shaking (225 rpm). This recovery step is crucial for the expression of the antibiotic resistance gene, although less critical for ampicillin resistance.[22][23]
-
Plate 50-200 µL of the transformation mixture onto a pre-warmed LB agar plate containing the appropriate concentration of ampicillin.
-
Incubate the plate, inverted, at 37°C for 12-16 hours.[23]
Protocol 3: Plating Bacteria for Antibiotic Selection
-
Prepare LB agar plates containing the desired concentration of ampicillin (e.g., 100 µg/mL). Ensure the agar has cooled to below 55°C before adding the antibiotic.[24][25]
-
Pipette the desired volume of the bacterial transformation culture onto the center of the agar plate.
-
Use a sterile spreader to evenly distribute the culture over the entire surface of the plate.
-
Allow the plate to dry for a few minutes before inverting.
-
Incubate the plate in an inverted position at 37°C for 12-16 hours.[26]
Visualizations
Caption: Mechanism of ampicillin action and beta-lactamase resistance.
Caption: Standard bacterial transformation workflow using heat shock.
Caption: Logical flow of satellite colony formation.
References
- 1. goldbio.com [goldbio.com]
- 2. neb.com [neb.com]
- 3. Resources/Troubleshooting/Transformations - 2020.igem.org [2020.igem.org]
- 4. edvotek.com [edvotek.com]
- 5. Transforming E.coli with Engineered Plasmid [sigmaaldrich.com]
- 6. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Live to cheat another day: bacterial dormancy facilitates the social exploitation of β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
- 18. Carbenicillin - Wikipedia [en.wikipedia.org]
- 19. zymoresearch.com [zymoresearch.com]
- 20. goldbio.com [goldbio.com]
- 21. static.igem.org [static.igem.org]
- 22. addgene.org [addgene.org]
- 23. Video: Bacterial Transformation Using Heat Shock and Competent Cells [jove.com]
- 24. static.igem.wiki [static.igem.wiki]
- 25. addgene.org [addgene.org]
- 26. asm.org [asm.org]
Reducing satellite colony formation with carbenicillin instead of ampicillin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with satellite colony formation during bacterial transformation and plasmid selection. The focus is on the strategic substitution of carbenicillin for ampicillin to enhance selection stringency.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small bacterial colonies that grow around a larger, antibiotic-resistant colony on a selection plate.[1][2][3] These smaller colonies typically consist of non-transformed cells that are able to survive and grow in a localized area where the antibiotic has been inactivated.[2][4][5] This phenomenon is particularly common when using ampicillin for selection.[4][6] The presence of satellite colonies can lead to the selection of false positives, resulting in failed downstream experiments such as plasmid DNA isolation or protein expression studies.[4]
Q2: What is the mechanism behind satellite colony formation with ampicillin?
The formation of satellite colonies is a direct consequence of the mechanism of ampicillin resistance.[2][4] Plasmids used in molecular cloning often carry a beta-lactamase gene (bla) which confers resistance to ampicillin.[4][7] Bacteria successfully transformed with such a plasmid produce and secrete the beta-lactamase enzyme into the surrounding medium.[2][4][8] This enzyme hydrolyzes and inactivates ampicillin in the vicinity of the transformed colony, creating a localized zone with a reduced antibiotic concentration.[4][9] Non-transformed bacteria within this zone are then able to proliferate, forming satellite colonies.[4][5]
Q3: How does carbenicillin help in reducing satellite colonies?
Carbenicillin, like ampicillin, is a beta-lactam antibiotic.[6] The same beta-lactamase gene that confers resistance to ampicillin also provides resistance to carbenicillin.[10] However, carbenicillin offers several advantages that lead to a significant reduction in satellite colony formation:
-
Greater Stability: Carbenicillin is more stable than ampicillin in growth media, particularly with respect to changes in temperature and pH.[6][9][11] Ampicillin can degrade more rapidly, lowering its effective concentration over time.[11]
-
Reduced Susceptibility to β-Lactamase: While beta-lactamase can inactivate carbenicillin, the rate of inactivation is much slower compared to ampicillin.[4][12] This ensures that a selective concentration of the antibiotic is maintained for a longer period.
Q4: Can I directly substitute carbenicillin for ampicillin in my protocol?
Yes, in most molecular biology applications, carbenicillin can be directly substituted for ampicillin at the same concentration, typically between 50-100 µg/mL.[5][9][10] The resistance mechanism conferred by the bla gene is effective against both antibiotics.[7][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Numerous satellite colonies observed on ampicillin plates. | Degradation of ampicillin by secreted beta-lactamase.[2][4] Old or improperly stored ampicillin stock.[1][4] Prolonged incubation of plates.[1][13] | Switch to carbenicillin as the selection agent.[1][4] Use freshly prepared ampicillin plates or a new antibiotic stock.[1][14] Avoid incubating plates for longer than 16-20 hours.[1][14] Consider increasing the ampicillin concentration (e.g., to 200 µg/mL).[4][15] |
| Low yield of plasmid DNA from colonies picked from ampicillin plates. | The picked colony may have been a satellite colony that does not contain the plasmid.[4] Plasmid loss in liquid culture due to ampicillin degradation.[4] | Use carbenicillin for both plate selection and liquid cultures to maintain selective pressure.[6] When using ampicillin, be careful to pick well-isolated, larger colonies and avoid satellites. For liquid cultures with ampicillin, consider pelleting and resuspending the starter culture in fresh medium to remove secreted beta-lactamase.[2] |
| No colonies or very few colonies on selection plates. | Ineffective antibiotic. Incorrect antibiotic concentration. Problems with competent cells or ligation. | Verify the concentration and freshness of your antibiotic stock. Test the transformation efficiency of your competent cells with a control plasmid. Ensure your ligation reaction was successful. |
Data Presentation
Table 1: Comparison of Ampicillin and Carbenicillin for Plasmid Selection
| Feature | Ampicillin | Carbenicillin |
| Mechanism of Action | Inhibits bacterial cell wall synthesis.[6][11] | Inhibits bacterial cell wall synthesis.[6][11] |
| Resistance Gene | bla (encodes for beta-lactamase).[4][7] | bla (encodes for beta-lactamase).[7][10] |
| Stability in Media | Less stable; sensitive to heat and pH changes.[6][11] | More stable; better tolerance for heat and acidity.[5][6] |
| Susceptibility to β-Lactamase | Rapidly inactivated.[4] | Inactivated more slowly.[4][12] |
| Satellite Colony Formation | Prone to satellite colony formation.[4][6][7] | Significantly reduces satellite colony formation.[1][5][9] |
| Typical Working Concentration | 50-100 µg/mL | 50-100 µg/mL[9] |
| Relative Cost | Lower | Higher[4][9] |
Experimental Protocols
Protocol 1: Preparation of Carbenicillin Stock Solution
-
Materials:
-
Carbenicillin disodium salt
-
Sterile, deionized water or 50% ethanol[10]
-
Sterile, microcentrifuge tubes or other suitable containers
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh out the desired amount of carbenicillin disodium salt in a sterile container.
-
Add sterile, deionized water or 50% ethanol to create a stock solution of 50 mg/mL.
-
Vortex until the carbenicillin is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Antibiotic Selection Plates
-
Materials:
-
Luria-Bertani (LB) agar
-
Autoclave
-
50-55°C water bath
-
Carbenicillin or ampicillin stock solution (50 mg/mL)
-
Sterile petri dishes
-
-
Procedure:
-
Prepare LB agar according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the autoclaved LB agar to cool to 50-55°C in a water bath. Adding the antibiotic to agar that is too hot will cause it to degrade.[1]
-
Add the antibiotic stock solution to the cooled agar to a final concentration of 50-100 µg/mL. For example, add 1 mL of a 50 mg/mL stock to 1 L of agar for a final concentration of 50 µg/mL.
-
Swirl the flask gently to ensure the antibiotic is evenly distributed.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light. For ampicillin, it is recommended to use the plates within four weeks.[6]
-
Visualizations
Caption: Mechanism of satellite colony formation with ampicillin.
Caption: How carbenicillin reduces satellite colony formation.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. goldbio.com [goldbio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [worldwide.promega.com]
- 11. nbinno.com [nbinno.com]
- 12. Carbenicillin - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Cloning and Ampicillin-Resistant Satellite Colonies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle ampicillin-resistant satellite colonies in cloning experiments.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small colonies of bacteria that grow around a larger, genuinely ampicillin-resistant colony on an agar plate.[1][2] These smaller colonies have not taken up the desired plasmid containing the ampicillin resistance gene (bla).[1][3] They are a problem because they can be mistaken for true transformants, leading to false positives in screening and subsequent experimental failures. Picking a satellite colony for downstream applications, such as plasmid DNA preparation or protein expression, will result in no product.
Q2: How do satellite colonies form?
The formation of satellite colonies is a direct consequence of the mechanism of ampicillin resistance.[3] The bla gene in the plasmid of the central, resistant colony produces an enzyme called β-lactamase, which is secreted into the surrounding medium.[1][3] This enzyme hydrolyzes and inactivates the ampicillin in the vicinity of the resistant colony, creating a localized "safe zone" with a reduced antibiotic concentration.[1] Non-transformed bacteria within this zone can then survive and multiply, forming satellite colonies.[1][4]
Q3: Are satellite colonies always smaller than the true colonies?
Generally, satellite colonies are noticeably smaller than the central transformed colony. This is because they only begin to grow after the β-lactamase has sufficiently degraded the ampicillin in their immediate environment. However, with prolonged incubation, satellite colonies can grow larger and become difficult to distinguish from true transformants, increasing the risk of picking a false positive.
Q4: Can I just pick the large central colony and ignore the satellites?
While it is generally advisable to pick the larger, well-isolated colonies, the presence of numerous satellite colonies can be indicative of suboptimal selection conditions.[5] It may suggest that the ampicillin is degrading, potentially leading to the loss of selective pressure and an increased risk of contamination in liquid cultures grown from the selected colony.
Q5: Is carbenicillin a better alternative to ampicillin for preventing satellite colonies?
Yes, carbenicillin is often recommended as a more stable alternative to ampicillin.[4][6][7][8] Both antibiotics have the same mode of action, and the bla gene confers resistance to both. However, carbenicillin is more resistant to degradation by β-lactamase and is more stable at 37°C.[4][5] This enhanced stability helps to maintain the selective pressure and significantly reduces the formation of satellite colonies.[4]
Troubleshooting Guide
This guide provides solutions to common issues related to ampicillin-resistant satellite colonies.
| Issue | Possible Cause | Recommended Solution |
| Numerous satellite colonies are present on the plate. | Degradation of ampicillin: Ampicillin is unstable and can be degraded by β-lactamase secreted by resistant colonies.[1][3] Prolonged incubation times exacerbate this issue.[9] | 1. Reduce incubation time: Do not incubate plates for more than 16-20 hours at 37°C.[9][10] 2. Use fresh ampicillin plates: Prepare ampicillin plates fresh and use them within 1-2 weeks of preparation for optimal performance.[11] 3. Increase ampicillin concentration: Using a higher concentration of ampicillin (e.g., 100-150 µg/mL) can help to overcome the effects of degradation.[12] 4. Switch to carbenicillin: Use carbenicillin at the same concentration as ampicillin (50-100 µg/mL) for improved stability and reduced satellite colony formation.[4][6][8] |
| Satellite colonies are still observed even with fresh ampicillin. | High density of transformed cells: Plating too many transformed cells can lead to a high concentration of β-lactamase in a localized area, promoting the growth of satellite colonies. | 1. Plate a dilution series: Plate different dilutions of the transformation mixture to obtain well-isolated colonies. 2. Ensure even spreading: Spread the cells evenly over the entire surface of the plate to avoid localized high densities. |
| Difficulty in distinguishing true colonies from satellite colonies. | Over-incubation: Extended incubation times allow satellite colonies to grow larger, making them difficult to distinguish from true transformants. | 1. Mark true colonies early: After 12-16 hours of incubation, when true colonies are visible but satellites are not, mark the desired colonies. You can then re-incubate if necessary to allow for further growth of the marked colonies. |
| False positives after picking colonies from a plate with satellites. | Inadvertent picking of a satellite colony: The close proximity of satellite colonies to true transformants can lead to accidental picking of a non-transformed colony. | 1. Pick well-isolated colonies: Whenever possible, select large, isolated colonies that are not surrounded by satellites. 2. Perform colony PCR: Before proceeding to liquid culture, perform colony PCR on a few selected colonies to confirm the presence of the insert. |
Data Presentation
Table 1: Comparison of Ampicillin and Carbenicillin Stability
| Characteristic | Ampicillin | Carbenicillin |
| Recommended Storage of Plates (4°C) | 1-2 weeks[11] | Up to 1 month |
| Stability in Culture at 37°C | Degrades significantly after 24-48 hours[13] | More stable than ampicillin |
| Susceptibility to β-lactamase | High | Lower than ampicillin |
Note: The stability data is based on general laboratory practice and literature. Actual stability may vary depending on storage conditions and media composition.
Table 2: Effect of Incubation Time on Satellite Colony Formation (Illustrative)
| Incubation Time at 37°C | Ampicillin Plate | Carbenicillin Plate |
| 16 hours | Few to no satellite colonies | No satellite colonies |
| 24 hours | Numerous small satellite colonies | Few to no satellite colonies |
| 36 hours | Large satellite colonies, difficult to distinguish from true colonies | Minimal satellite colonies |
This table provides an illustrative example of the expected outcome. Actual results may vary based on the E. coli strain, plasmid copy number, and transformation efficiency.
Experimental Protocols
Protocol 1: Kirby-Bauer Assay to Test Ampicillin Potency
This protocol is adapted from the Kirby-Bauer disk diffusion susceptibility test to qualitatively assess the potency of an ampicillin stock solution.
Materials:
-
LB agar plates
-
A sensitive (non-resistant) strain of E. coli
-
Sterile filter paper discs (6 mm)
-
Ampicillin stock solution to be tested
-
A control ampicillin solution of known potency
-
Sterile forceps
-
Incubator at 37°C
Procedure:
-
Prepare a bacterial lawn by evenly spreading the sensitive E. coli strain onto an LB agar plate.
-
Using sterile forceps, place a sterile filter paper disc in the center of the plate.
-
Carefully pipette 5-10 µL of the ampicillin stock solution onto the disc.
-
On a separate plate, repeat the process with the control ampicillin solution.
-
Incubate the plates at 37°C for 16-18 hours.
-
Measure the diameter of the zone of inhibition (the area around the disc with no bacterial growth).
-
Compare the zone of inhibition of the test ampicillin to the control. A significantly smaller zone of inhibition for the test solution indicates reduced potency.
Protocol 2: Determining the Minimum Inhibitory Concentration (MIC) of Ampicillin
This protocol uses the agar dilution method to determine the minimum concentration of ampicillin required to inhibit the growth of a specific E. coli strain.
Materials:
-
Molten LB agar
-
Ampicillin stock solution
-
A sensitive (non-resistant) strain of E. coli
-
Sterile petri dishes
-
Incubator at 37°C
Procedure:
-
Prepare a series of two-fold dilutions of the ampicillin stock solution.
-
Add a specific volume of each ampicillin dilution to molten LB agar to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL).
-
Pour the ampicillin-containing agar into separate, labeled petri dishes and allow them to solidify.
-
Prepare a standardized inoculum of the sensitive E. coli strain.
-
Spot a small, equal volume of the bacterial suspension onto each plate.
-
Incubate the plates at 37°C for 16-18 hours.
-
The MIC is the lowest concentration of ampicillin that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of ampicillin-resistant satellite colony formation.
Caption: Troubleshooting workflow for satellite colony issues.
References
- 1. goldbio.com [goldbio.com]
- 2. biorxiv.org [biorxiv.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasmid-free cheater cells commonly evolve during laboratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [promega.jp]
- 7. addgene.org [addgene.org]
- 8. agscientific.com [agscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Cloning and Expression of Class A β-Lactamase Gene blaABPS in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Ampicillin vs. Carbenicillin: A Comparative Guide to Optimizing Cloning Efficiency
For researchers, scientists, and drug development professionals engaged in molecular cloning, the choice of selection antibiotic is a critical parameter that can significantly impact experimental outcomes. This guide provides an in-depth comparison of two commonly used beta-lactam antibiotics, ampicillin potassium and carbenicillin, focusing on their performance in cloning efficiency, stability, and the propensity for satellite colony formation.
This comparison leverages experimental data and established protocols to provide an objective analysis, enabling informed decisions for your cloning workflows. While both antibiotics are effective for selecting transformed bacteria harboring ampicillin resistance genes, their distinct chemical properties lead to significant differences in performance, particularly in experiments requiring high stringency and reliability.
Executive Summary: Key Differences
Carbenicillin is often the superior choice for cloning applications due to its enhanced stability and reduced susceptibility to inactivation by beta-lactamase enzymes. This results in more reliable selection and a significant reduction in the formation of problematic satellite colonies. While ampicillin is a more cost-effective option, its rapid degradation can compromise selection pressure, potentially leading to lower yields of desired clones and confounding downstream applications.
Data Presentation: Ampicillin vs. Carbenicillin
The following table summarizes the key characteristics and performance metrics of this compound and carbenicillin in a typical cloning context.
| Feature | This compound | Carbenicillin | Supporting Evidence |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] | Both are beta-lactam antibiotics with the same fundamental mechanism of action.[1] |
| Resistance Mechanism | Inactivated by beta-lactamase (bla) enzyme, which hydrolyzes the beta-lactam ring.[1][3] | Inactivated by beta-lactamase (bla) enzyme, but at a much slower rate than ampicillin.[1][4] | The bla gene confers resistance to both antibiotics.[3][5] |
| Stability in Media | Less stable; degrades in acidic or high-temperature conditions and over time. Plates are recommended for use within 4 weeks.[1] | More stable to heat and pH changes, leading to longer-lasting selective pressure in media.[1][2][6] | Carbenicillin's stability makes it ideal for long-term incubations and large-scale cultures.[1][2][6] |
| Satellite Colonies | Prone to the formation of satellite colonies due to the secretion of beta-lactamase and subsequent degradation of ampicillin in the surrounding medium.[1][6][7] | Significantly reduces the formation of satellite colonies due to its higher stability and lower susceptibility to beta-lactamase.[1][6][7][8] | This leads to cleaner selection plates and easier identification of true transformants.[8] |
| Typical Working Conc. | 50-100 µg/mL | 50-100 µg/mL | The working concentrations are generally interchangeable.[8] |
| Cost | More cost-effective. | More expensive. | The higher cost of carbenicillin is often justified by its superior performance in critical experiments.[8] |
| Half-life in Culture | Shorter half-life in the presence of beta-lactamase-producing bacteria. For example, in one study, the half-life was approximately 63 minutes.[9] | Longer half-life under the same conditions. In a comparative study, the half-life was extended to 175 minutes.[9] | This demonstrates the greater stability of carbenicillin in maintaining selective pressure. |
| MIC90 (E. coli with bla) | In one experiment, the Minimum Inhibitory Concentration for 90% of cells (MIC90) was approximately 700 µg/mL.[9] | In the same experiment, the MIC90 was >5000 µg/mL.[9] | This highlights carbenicillin's greater potency in the presence of beta-lactamase. |
The Problem of Satellite Colonies
A significant drawback of using ampicillin is the frequent appearance of satellite colonies. These are small colonies of non-transformed bacteria that grow in a halo around a larger, transformed colony. This occurs because the transformed colony, expressing the beta-lactamase gene, secretes the enzyme into the surrounding medium.[4][7] This enzyme degrades the ampicillin in the vicinity of the transformed colony, creating a zone of lower antibiotic concentration where non-resistant bacteria can survive and grow.[7][8]
The presence of satellite colonies can complicate the identification and isolation of true transformants, potentially leading to the selection of false positives. Carbenicillin's higher resistance to beta-lactamase degradation mitigates this issue, resulting in cleaner agar plates and more reliable colony selection.[6][7][8]
Experimental Protocols
To provide a practical context for this comparison, a standard bacterial transformation and plating protocol is detailed below. This protocol is applicable for both ampicillin and carbenicillin selection, with the antibiotic choice being the primary variable.
Preparation of Antibiotic Stock Solutions
-
Ampicillin Stock Solution (100 mg/mL):
-
Dissolve 1 g of this compound salt in 10 mL of sterile deionized water.
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Aliquot into sterile tubes and store at -20°C.
-
-
Carbenicillin Stock Solution (100 mg/mL):
Preparation of Selective LB Agar Plates
-
Prepare Luria-Bertani (LB) agar according to the manufacturer's instructions and autoclave.
-
Cool the molten agar to 50-55°C in a water bath.
-
Add the appropriate antibiotic stock solution to a final concentration of 100 µg/mL (a 1:1000 dilution of the 100 mg/mL stock).
-
Swirl the flask gently to ensure even mixing of the antibiotic.
-
Pour the plates on a level surface and allow them to solidify.
-
Store the plates at 4°C, protected from light. Ampicillin plates should be used within 4 weeks.[1]
Bacterial Transformation Protocol (Heat Shock)
-
Thaw a 50 µL aliquot of competent E. coli cells on ice.
-
Add 1-5 µL of your plasmid DNA (ligation reaction or purified plasmid) to the competent cells.
-
Gently mix by flicking the tube and incubate on ice for 30 minutes.
-
Heat shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium (without antibiotic) to the tube.
-
Incubate the cells at 37°C for 1 hour with shaking (225 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 100-200 µL of the cell suspension onto pre-warmed selective LB agar plates containing either ampicillin or carbenicillin.
-
Incubate the plates overnight (16-18 hours) at 37°C.
Visualizing the Workflow and Mechanisms
To further elucidate the processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for Bacterial Transformation and Selection
Caption: A typical workflow for bacterial transformation and selection.
Mechanism of Action and Satellite Colony Formation
Caption: Action of beta-lactams and the formation of satellite colonies.
Conclusion and Recommendations
The choice between this compound and carbenicillin for cloning applications should be guided by the specific requirements of the experiment.
-
Carbenicillin is highly recommended for:
-
Cloning projects that require high efficiency and reliability.
-
Experiments where the formation of satellite colonies could be problematic, such as library construction or the isolation of rare clones.
-
Large-scale plasmid preparations where maintaining selective pressure over extended growth periods is crucial.
-
-
This compound may be a suitable choice for:
-
Routine cloning procedures where cost is a primary consideration and the potential for satellite colonies is manageable.
-
Experiments where a lower stringency of selection is acceptable.
-
References
- 1. goldbio.com [goldbio.com]
- 2. khimexpert.com [khimexpert.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Can carbenicillin be substituted for ampicillin when selecting for the pGEM® Vectors? [worldwide.promega.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Analysis of Ampicillin Potassium for Purity and Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Ampicillin potassium, focusing on purity assessment and the identification of degradation products. The selection of a suitable, robust, and accurate analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and contrasts various HPLC methodologies, supported by experimental data from published studies, to aid in the selection and implementation of the most appropriate analytical strategy for your research and development needs.
Comparative Analysis of HPLC Methods
The purity and stability of this compound are critical quality attributes. HPLC is the most widely used technique for its analysis due to its high specificity, sensitivity, and reproducibility.[1] Various reversed-phase (RP-HPLC) and ion-exchange methods have been developed and validated for this purpose. Below is a summary of different HPLC methods with their key chromatographic parameters.
| Method | Column | Mobile Phase | Flow Rate | Detection Wavelength | Key Findings | Reference |
| Method 1: Anion-Exchange HPLC | 1-m stainless steel with anionic exchange resin | 0.02 M NaNO3 in 0.01 M borate buffer (pH 9.15) | 0.45 mL/min | Not Specified | Separates ampicillin from its degradation products, penicillenic and penicilloic acids, in under 12 minutes. Sensitive to ~20 ng of ampicillin. | [2] |
| Method 2: Reversed-Phase HPLC | Nova-Pak C18 | 0.02 mol·L-1 NaH2PO4 (pH 4.5) : Acetonitrile (95:5) | Not Specified | 230 nm | Good linearity (0.24–1.20 mg·ml-1), average recovery of 100.6%, and baseline separation of ampicillin and its degradation products.[3] | [3] |
| Method 3: Fast Reversed-Phase HPLC | Monolithic silica C18 | Phosphate buffer (pH 5.2) and Acetonitrile | 4.0 mL/min | Not Specified | A fast and reliable method suitable for purity control of ampicillin in substance and pharmaceutical forms.[4] | [4] |
| Method 4: Stability-Indicating RP-HPLC | LiChrospher 100 C18 (end-capped), 5 µm, 250 mm | Mobile Phase A and B (95:5, v/v). A: 0.5 mL 12% acetic acid, 50.0 mL 0.2 M KH2PO4, 50.0 mL acetonitrile, water to 1000 mL. B: 0.5 mL 12% acetic acid, 50.0 mL 0.2 M KH2PO4, 400.0 mL acetonitrile, water to 1000 mL. | 1.0 mL/min | 230 nm | Validated for selectivity, linearity (0.5–7.0 mg/mL), accuracy, and precision for quantifying ampicillin in total parenteral nutrition admixtures.[5] | [5] |
| Method 5: RP-HPLC for Serum Samples | Phenomenex C-18 (50 × 4.6 mm, 3 µm) | Deionized water with 0.1% acetic acid : Acetonitrile (80:20 v/v) | 1.0 mL/min | 254 nm | A sensitive method for determining ampicillin in serum with a linearity range of 0.02–15 µg/mL and a short run time of 10 minutes.[1] | [1] |
| Method 6: RP-HPLC with Polar-Endcapped Column | Arion® Polar C18 or Luna® Omega Polar C18 | 15 mM KH2PO4 (pH 3.3) and Methanol (75:25, v/v) | 1.4 mL/min | Not Specified | Accurate and selective for ampicillin determination in human blood plasma.[6] | [6] |
| Method 7: Simultaneous Analysis by RP-HPLC | Atlantis C18 (150 x 4.6 mm, 5µ) | Gradient elution with A: 0.025M monobasic potassium phosphate (pH 3.0) and B: Acetonitrile | 1.0 mL/min | 215 nm | Rapidly separates Amoxicillin, Ampicillin, Penicillin V Potassium, and Clavulanate potassium in under 10 minutes.[7][8] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for two distinct HPLC methods for this compound analysis.
Protocol 1: Stability-Indicating RP-HPLC Method [5]
-
Instrumentation: A standard HPLC system with a Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: LiChrospher 100 C18 (end-capped), 5 µm, 250 mm with a C18 pre-column.
-
Mobile Phase: A mixture of Mobile Phase A and B (95:5, v/v).
-
Mobile Phase A: 0.5 mL of 12% acetic acid, 50.0 mL of 0.2 M potassium dihydrogen phosphate, and 50.0 mL of acetonitrile, diluted to 1000 mL with water.
-
Mobile Phase B: 0.5 mL of 12% acetic acid, 50.0 mL of 0.2 M potassium dihydrogen phosphate, and 400.0 mL of acetonitrile, diluted to 1000 mL with water.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Standard Solution: Dissolve 40.0 mg of Ampicillin in 10.0 mL of water to achieve a concentration of 4.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the appropriate solvent to a known concentration. Filter the solution through a 0.45 µm filter before injection.
-
Protocol 2: RP-HPLC for Ampicillin in Biological Matrices [1]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Phenomenex C-18 (50 × 4.6 mm I.D, 3 μm particle size).
-
Mobile Phase: A mixture of deionized water (acidified with 0.1% acetic acid) and Acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Run Time: 10 minutes.
-
Temperature: Ambient (~25 °C).
-
-
Sample Preparation (Serum):
-
Thaw serum samples at room temperature.
-
Perform liquid-phase extraction by mixing 0.2 mL of serum with 0.2 mL of methanol.
-
Separate the supernatant layer and inject 20 µL into the HPLC system.
-
Visualization of Experimental Workflow and Degradation Pathway
To better illustrate the analytical process and the chemical transformations of Ampicillin, the following diagrams are provided.
Caption: General workflow for the HPLC analysis of this compound.
The primary degradation pathway for ampicillin involves the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity.[9] Under alkaline conditions, 5R-penicilloic acid is the initial degradation product, which can then epimerize.[10] Other potential degradation products include penicillenic acid.[2]
Caption: Simplified degradation pathway of this compound.
Conclusion
The choice of an HPLC method for the analysis of this compound depends on the specific requirements of the analysis, such as the need for a stability-indicating method, the matrix of the sample (bulk drug, pharmaceutical formulation, or biological fluid), and the desired speed of analysis. Reversed-phase HPLC methods using C18 columns are the most common and versatile, offering good separation of ampicillin from its primary degradation products.[9] For complex matrices or specific separation challenges, alternative stationary phases like polar-endcapped C18 or ion-exchange resins may provide superior performance. Method validation according to ICH guidelines is essential to ensure the reliability of the analytical results.[5] This guide provides a foundation for selecting and developing a suitable HPLC method for the quality control and stability assessment of this compound.
References
- 1. ijrpc.com [ijrpc.com]
- 2. High-performance liquid chromatographic analysis of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]
- 4. Determination of the purity of ampicillin by micellar electrokinetic chromatography and reversed phase liquid chromatography on a monolithic silica column. | Semantic Scholar [semanticscholar.org]
- 5. Development, Validation, and Stability Assessment Application of RP-HPLC-DAD Method for Quantification of Ampicillin in Total Parenteral Nutrition Admixtures [mdpi.com]
- 6. akjournals.com [akjournals.com]
- 7. neliti.com [neliti.com]
- 8. ijpda.org [ijpda.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating Homemade Ampicillin Potassium Stock Solutions
For researchers, scientists, and professionals in drug development, the reliability of antibiotic stock solutions is paramount for accurate and reproducible experimental results. While commercially prepared ampicillin solutions offer convenience and quality assurance, homemade preparations can be a cost-effective alternative. This guide provides a comprehensive comparison of homemade ampicillin potassium stock solutions and their commercial counterparts, supported by experimental data and detailed protocols for validation.
Performance Comparison: Homemade vs. Commercial Ampicillin Solutions
The primary concern with homemade solutions is ensuring their biological activity and stability over time. A properly prepared and stored homemade ampicillin stock solution should exhibit comparable performance to a commercial solution. The validation of this performance is typically achieved through standardized microbiological assays.
Table 1: Comparison of Homemade and Commercial this compound Stock Solutions
| Parameter | Homemade Ampicillin Solution | Commercial Ampicillin Solution | Key Considerations |
| Preparation | Requires careful weighing, dissolution, and sterile filtration. | Ready-to-use, pre-sterilized. | Potential for human error and contamination in homemade preparations. |
| Initial Activity | Should meet quality control standards when tested against susceptible bacterial strains. | Guaranteed to meet specified activity and quality control standards. | Validation through Kirby-Bauer or MIC assay is essential for homemade solutions. |
| Stability & Shelf-life | Aqueous solutions are stable for about 3 days at 37°C, up to 3 weeks at 2-8°C, and 4-6 months at -20°C.[1] Repeated freeze-thaw cycles should be avoided.[1] | Typically stable for 12-24 months at -20°C as specified by the manufacturer. Formulated for enhanced stability. | Homemade solutions in 50% ethanol can remain liquid at -20°C, preventing degradation from freeze-thaw cycles. |
| Cost | Significantly lower cost per unit volume. | Higher initial cost. | Cost-effectiveness of homemade solutions depends on the frequency of use and the cost of labor and materials for preparation and validation. |
| Convenience | Requires preparation time and access to necessary equipment (e.g., sterile filters, analytical balance). | Saves time and effort in preparation and quality control. | Commercial solutions are ideal for high-throughput applications or labs without dedicated media preparation facilities. |
Experimental Protocols
To ensure the efficacy of a homemade this compound stock solution, its biological activity must be validated. The following are standard methods for this purpose.
Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution
Materials:
-
This compound salt powder
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile 15 mL or 50 mL conical tubes
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Analytical balance and weigh paper
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 1 gram of this compound salt powder.
-
Transfer the powder to a sterile conical tube.
-
Add 10 mL of sterile, purified water to the tube.
-
Vortex the solution until the ampicillin powder is completely dissolved.[2]
-
Draw the ampicillin solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.
-
Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Label the aliquots with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Activity Validation
This method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Homemade ampicillin stock solution
-
Commercially prepared ampicillin disks (as a control)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton agar (MHA) plates
-
Quality control bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Sterile swabs
-
Bacterial culture in broth (e.g., Tryptic Soy Broth) adjusted to 0.5 McFarland turbidity standard
-
Sterile forceps
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Prepare a bacterial lawn by dipping a sterile swab into the standardized bacterial culture and streaking it evenly across the entire surface of an MHA plate. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile blank disks with a known amount of the homemade ampicillin solution (e.g., 10 µg). This can be achieved by applying a specific volume of a diluted stock solution to the disk and allowing it to air dry in a sterile environment.
-
Using sterile forceps, place the homemade ampicillin disk, a commercial ampicillin disk (positive control), and a blank disk with no antibiotic (negative control) onto the surface of the inoculated MHA plate. Ensure the disks are pressed down gently to adhere to the agar.
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zones of inhibition in millimeters.
-
Compare the zone of inhibition of the homemade ampicillin disk to that of the commercial disk and the interpretive criteria provided by the Clinical and Laboratory Standards Institute (CLSI). For E. coli ATCC 25922 and a 10 µg ampicillin disk, the expected zone of inhibition is typically between 16-22 mm.
Protocol 3: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Materials:
-
Homemade ampicillin stock solution
-
Sterile 96-well microtiter plates
-
Quality control bacterial strain (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile multichannel pipette and tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for quantitative analysis)
Procedure:
-
In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row.
-
Prepare a working solution of the homemade ampicillin in CAMHB.
-
Add 100 µL of the ampicillin working solution to well 1 of the same row. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Prepare a standardized bacterial inoculum in CAMHB.
-
Add 50 µL of the bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of ampicillin at which there is no visible bacterial growth.
-
Compare the MIC value to the expected range for the quality control strain. For E. coli ATCC 25922, the expected MIC for ampicillin is typically between 2-8 µg/mL.[3]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism of ampicillin, the following diagrams are provided.
Caption: Experimental workflow for validating homemade ampicillin stock solution activity.
Caption: Mechanism of action of ampicillin on bacterial cell wall synthesis.[4][5]
References
Protecting Your Cultures: A Comparative Guide to Ampicillin Potassium and Other Antibiotics in Cell Culture
A critical aspect of successful cell culture is the prevention of microbial contamination. While stringent aseptic technique is the first line of defense, antibiotics are often employed as an additional safeguard. This guide provides an objective comparison of ampicillin potassium with other commonly used antibiotics for cell culture protection, supported by experimental data, to aid researchers in making informed decisions for their specific experimental needs.
The ideal antibiotic for cell culture should possess a broad spectrum of activity against common contaminants, exhibit minimal cytotoxicity to the cultured mammalian cells, and not interfere with cellular processes or experimental outcomes. This comparison focuses on this compound and three other widely used alternatives: the Penicillin-Streptomycin (Pen-Strep) cocktail, Gentamicin, and Ciprofloxacin.
Mechanism of Action and Microbial Spectrum
The efficacy of an antibiotic is determined by its mechanism of action and its spectrum of activity against different types of bacteria.
This compound , a member of the β-lactam class of antibiotics, functions by inhibiting the synthesis of the bacterial cell wall, a structure absent in mammalian cells, which accounts for its selective toxicity.[1][2] It is effective against a range of Gram-positive and some Gram-negative bacteria.[1][3] Specifically, it irreversibly inhibits transpeptidase, an enzyme crucial for the final step of peptidoglycan synthesis, leading to a weakened cell wall and subsequent cell lysis.[1][2]
Penicillin-Streptomycin (Pen-Strep) is a classic combination used to prevent bacterial contamination in cell culture.[4] Penicillin, a β-lactam antibiotic like ampicillin, inhibits the growth of Gram-positive bacteria by interfering with cell wall synthesis.[4][5] Streptomycin, an aminoglycoside, is effective against most Gram-negative bacteria by binding to the 30S ribosomal subunit, leading to the misreading of protein synthesis.[5][6]
Gentamicin , another aminoglycoside antibiotic, offers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] Its mechanism involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis.[9][10][11] Gentamicin is also heat-stable, making it useful in the preparation of some microbiological growth media.[9]
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic.[12] It functions by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[12][13][14][15] These enzymes are vital for bacterial DNA replication, transcription, and repair.[12][13] By targeting these enzymes, ciprofloxacin effectively halts bacterial cell division and leads to cell death.[12]
Comparative Performance Data
The choice of antibiotic should be guided by data on its efficacy in preventing contamination and its potential impact on the cultured cells. The following tables summarize key performance indicators for the selected antibiotics.
| Antibiotic | Mechanism of Action | Primary Spectrum of Activity | Common Working Concentration |
| This compound | Inhibits bacterial cell wall synthesis[1][2] | Gram-positive and some Gram-negative bacteria[1][3] | 50-100 µg/mL |
| Penicillin-Streptomycin | Penicillin: Inhibits cell wall synthesis. Streptomycin: Inhibits protein synthesis (30S subunit)[5] | Penicillin: Gram-positive. Streptomycin: Gram-negative[4] | 50-100 U/mL Penicillin & 50-100 µg/mL Streptomycin[4] |
| Gentamicin | Inhibits protein synthesis (30S subunit)[10] | Broad spectrum: Gram-positive and Gram-negative bacteria[7][8] | 25-50 µg/mL[6] |
| Ciprofloxacin | Inhibits DNA gyrase and topoisomerase IV[12] | Broad spectrum: Gram-negative and some Gram-positive bacteria[12] | 5-20 µg/mL |
Cytotoxicity and Effects on Mammalian Cells
While targeting bacteria, it is crucial that cell culture antibiotics do not adversely affect the mammalian cells under study. However, studies have shown that bactericidal antibiotics, including β-lactams, aminoglycosides, and quinolones, can induce mitochondrial dysfunction and oxidative stress in mammalian cells.[16][17] This can lead to damage to DNA, proteins, and lipids.[16]
Some research indicates that the prolonged use of antibiotics can alter host cell metabolism and immune function.[18][19] For instance, streptomycin has been shown to potentially reduce protein synthesis and differentiation in cultured myotubes.[20] Ciprofloxacin has exhibited a biphasic effect on human fibroblast cells, with low doses being stimulatory and higher doses inhibiting proliferation.[21] In contrast, some studies suggest that ampicillin, when functionalized on nanoparticles, shows no significant toxicity to mammalian cells.[22] It is also important to note that some cell lines may be more sensitive to certain antibiotics, and high concentrations of Pen-Strep can be toxic.[5][23]
| Antibiotic | Reported Effects on Mammalian Cells | Considerations for Use |
| This compound | Can induce oxidative DNA damage via reactive oxygen species (ROS)[24]. However, some studies show low cytotoxicity[22]. | Generally considered to have low toxicity due to its specific action on bacterial cell walls. |
| Penicillin-Streptomycin | Can cause moderate stimulation of some enzyme activities and may affect cell viability at routine concentrations[25]. Streptomycin can have off-target effects on mitochondrial function and protein synthesis[20]. | The most common choice, but its components can have subtle effects on cell metabolism. |
| Gentamicin | Can induce mitochondrial dysfunction and superoxide production[16][26]. Can be more cytotoxic than Pen-Strep, especially in sensitive cell lines[23]. | Broad coverage but potential for higher cytotoxicity should be considered. |
| Ciprofloxacin | Can induce apoptosis and cell cycle arrest in eukaryotic cells[13]. May have a biphasic effect on cell viability and proliferation[21]. | Potent, but its effects on mammalian DNA processes warrant careful consideration. |
Special Considerations: Mycoplasma Contamination
A significant challenge in cell culture is contamination with Mycoplasma, which are small bacteria lacking a cell wall.[27][28] This makes them resistant to antibiotics that target cell wall synthesis, such as penicillin and ampicillin.[27][29] While streptomycin can inhibit some Mycoplasma strains, many are resistant. Gentamicin is also generally ineffective at concentrations routinely used in cell culture. Therefore, for the prevention or elimination of Mycoplasma, specific antibiotics like certain fluoroquinolones (e.g., ciprofloxacin), macrolides, or tetracyclines are more effective.[30]
Experimental Protocols
To ensure the validity and reproducibility of research, it is essential to follow standardized protocols for testing the efficacy and cytotoxicity of antibiotics in cell culture.
Protocol: Determining the Optimal and Cytotoxic Concentration of an Antibiotic
-
Cell Seeding: Plate the mammalian cell line of interest in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Antibiotic Dilution Series: Prepare a series of dilutions of the antibiotic in complete cell culture medium. The concentration range should span from below the recommended working concentration to several-fold higher.
-
Treatment: The following day, replace the medium in the wells with the medium containing the different antibiotic concentrations. Include a control group with antibiotic-free medium.
-
Incubation: Culture the cells for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT assay, Trypan Blue exclusion, or a fluorescence-based live/dead assay.
-
Data Analysis: Plot cell viability against antibiotic concentration to determine the concentration at which a significant decrease in viability occurs (cytotoxic concentration). The optimal working concentration should be well below this level.
Protocol: Testing Antibiotic Efficacy Against Bacterial Contamination
-
Prepare Contaminated Medium: Inoculate a small volume of complete cell culture medium with a known, low concentration of a common laboratory bacterial strain (e.g., E. coli or S. aureus).
-
Antibiotic Treatment: Aliquot the contaminated medium into tubes and add the antibiotics to be tested at their recommended working concentrations. Include a positive control (contaminated medium without antibiotics) and a negative control (sterile medium).
-
Incubation: Incubate the tubes at 37°C.
-
Monitor Contamination: Visually inspect the tubes daily for signs of bacterial growth, such as turbidity and a change in the medium's color (due to a pH shift).
-
Confirmation: After a set period (e.g., 3-5 days), plate a small aliquot from each tube onto an agar plate to confirm the presence or absence of bacterial colonies.
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of action for different classes of antibiotics.
Caption: Workflow for testing antibiotic cytotoxicity and efficacy.
Caption: Decision tree for antibiotic selection in cell culture.
Conclusion
The choice of antibiotic for cell culture protection requires a careful balance between preventing contamination and minimizing adverse effects on the cells. This compound is a viable option for targeting Gram-positive and some Gram-negative bacteria with generally low cytotoxicity. The combination of Penicillin-Streptomycin remains a workhorse for broad-spectrum routine prevention, though its components can have off-target effects. Gentamicin provides broader coverage but may be more toxic to sensitive cell lines. Ciprofloxacin is highly effective against a wide range of bacteria, including Mycoplasma, but its potential to interfere with mammalian cellular processes warrants caution.
Ultimately, the best practice is to maintain a stringent aseptic technique to minimize the need for antibiotics. When their use is necessary, researchers should choose an antibiotic based on the likely contaminants, the sensitivity of their cell line, and the specific requirements of their experiment, ideally after performing a dose-response test to determine the optimal, non-toxic concentration. Regular testing for contamination, especially for insidious microbes like Mycoplasma, is also highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 3. Ampicillin - Wikipedia [en.wikipedia.org]
- 4. Pen-Strep - Wikipedia [en.wikipedia.org]
- 5. immunologicalsciences.com [immunologicalsciences.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. goldbio.com [goldbio.com]
- 9. Gentamicin - Wikipedia [en.wikipedia.org]
- 10. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 15. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 16. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 18. Antibiotic-Induced Changes to the Host Metabolic Environment Inhibit Drug Efficacy and Alter Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic-Induced Changes to the Host Metabolic Environment Inhibit Drug Efficacy and Alter Immune Function. | Systems Biology Research Group [systemsbiology.ucsd.edu]
- 20. The commonly used antibiotic streptomycin reduces protein synthesis and differentiation in cultured C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Defeating Bacterial Resistance and Preventing Mammalian Cells Toxicity Through Rational Design of Antibiotic-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 24. Antibiotic amoxicillin induces DNA lesions in mammalian cells possibly via the reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Effect of penicillin-streptomycin and other antibiotics on melanogenic parameters in cultured B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 28. The Guide to Mycoplasma Contamination Treatment [procellsystem.com]
- 29. Mycoplasma Contamination | Thermo Fisher Scientific - DE [thermofisher.com]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Spectrophotometric Determination of Ampicillin Potassium Concentration
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of Ampicillin potassium concentration is critical in pharmaceutical quality control and clinical analysis. While High-Performance Liquid Chromatography (HPLC) is a widely used method, spectrophotometry offers a simpler, more cost-effective, and often faster alternative. This guide provides a detailed comparison of various spectrophotometric methods for this compound determination, supported by experimental data, and contrasts them with other analytical techniques.
Comparative Analysis of Analytical Methods
The choice of analytical method for determining this compound concentration depends on factors such as the required sensitivity, selectivity, cost, and the nature of the sample matrix. Spectrophotometric methods, in their various forms, present a viable and accessible alternative to more complex techniques like HPLC.
Method Performance Data
The following table summarizes the key performance parameters of different analytical methods for the determination of Ampicillin. This data, compiled from various studies, allows for a direct comparison of their efficacy.
| Method | Reagent(s) | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Reference |
| Spectrophotometry | |||||||
| UV-Visible | None (Direct) | 219 | 6 - 300 | - | - | 98 - 102 | [1] |
| Kinetic-based | NaOH | 265 | 3.49 - 55.84 | 2.58 | 8.58 | - | [2] |
| Oxidative Coupling | Sodium hypochlorite, Sulfanilic acid | 400 | 50 - 300 | - | - | - | |
| Colorimetric | Potassium permanganate | 610 | 5 - 30 | - | - | 99.80 | [3] |
| Colorimetric | 1-chloro-2,4-dinitrobenzene (CDNB) | 490 | 50 - 260 | - | - | 99.91 | [3] |
| Complexation | Ni(II) ions | 269 | 17.47 - 69.88 | 0.52 | - | 98.68 - 102.7 | [4][5] |
| Colorimetric | Potassium iodate (KIO3) and Potassium iodide (KI) | 352 | 0.25 - 2.5 | 0.086 | 0.261 | 98.27 - 100.89 | [6] |
| Charge Transfer Complex | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 524 | - | - | - | - | [7] |
| Alternative Methods | |||||||
| HPLC | Various mobile phases | ~225 | - | - | - | 92.88 - 98.72 | [8] |
| Iodometric Titration | Iodine | - | - | - | - | 97.77 - 99.41 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for the spectrophotometric determination of Ampicillin using an oxidative coupling reaction.
Protocol: Spectrophotometric Determination of Ampicillin via Oxidative Coupling
This method is based on the oxidation of ampicillin by sodium hypochlorite and its subsequent coupling with sulfanilic acid in an alkaline medium to form a stable yellow-colored chromogen.[9]
1. Materials and Reagents:
-
Ampicillin standard powder
-
Sodium hypochlorite (1% solution)
-
Sulfanilic acid (6.53 x 10⁻⁴ M)
-
Sodium hydroxide (4 M)
-
Distilled water
-
Pharmaceutical formulations of Ampicillin (capsules/vials)
-
Shimadzu 1800 double-beam spectrophotometer or equivalent
-
1 cm quartz cells
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
2. Preparation of Standard Solutions:
-
Ampicillin Stock Solution (1000 µg/mL): Accurately weigh 0.1 g of ampicillin standard powder, dissolve it in 0.5 mL of 4 M NaOH, and dilute to 100 mL with distilled water in a volumetric flask.[9]
3. Preparation of Sample Solutions:
-
Accurately weigh the contents of ten ampicillin capsules or vials to determine the average weight.
-
Take a portion of the powdered sample equivalent to the labeled amount of ampicillin (e.g., 250 mg or 500 mg).
-
Dissolve the sample in 0.5 mL of 4 M NaOH, mix well, and filter using Whatman No. 41 filter paper into a 100 mL volumetric flask.
-
Dilute to the mark with distilled water and mix thoroughly.[9]
4. Assay Procedure:
-
Transfer aliquots (0.5 - 3.0 mL) of the standard ampicillin solution into a series of 10 mL volumetric flasks.
-
To each flask, add 0.5 mL of 6.53 x 10⁻⁴ M sulfanilic acid solution, 2 mL of 1% sodium hypochlorite, and 1.5 mL of 4 M sodium hydroxide.
-
Bring the volume up to the 10 mL mark with distilled water.
-
Measure the absorbance of the resulting yellow-colored solution at 400 nm against a reagent blank prepared in the same manner without the ampicillin solution.[9]
5. Construction of Calibration Curve:
-
Plot the absorbance values obtained from the standard solutions against their corresponding concentrations (µg/mL).
-
Determine the concentration of ampicillin in the sample solutions from the calibration curve.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for procedural accuracy. The following diagram, generated using Graphviz, illustrates the key steps in the spectrophotometric determination of Ampicillin.
Caption: Experimental workflow for the spectrophotometric determination of Ampicillin.
Conclusion
Spectrophotometric methods provide a reliable, rapid, and economical approach for the determination of this compound in both bulk and pharmaceutical dosage forms. While direct UV spectrophotometry is the simplest, colorimetric methods involving derivatization or complexation reactions often offer enhanced sensitivity and selectivity. The choice of the most suitable method will be dictated by the specific requirements of the analysis, including the expected concentration range of the analyte and the complexity of the sample matrix. For routine quality control, validated spectrophotometric methods can be a highly effective alternative to more resource-intensive techniques like HPLC.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. A Simple Method for the Ampicillin Determination in Pharmaceuticals and Human Urine [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. medicopublication.com [medicopublication.com]
A Comparative Guide to Laboratory Methods for Testing Ampicillin Potassium Potency
For researchers, scientists, and drug development professionals, ensuring the potency of antibiotic substances like Ampicillin potassium is a critical aspect of quality control and research. A variety of analytical methods are employed in the laboratory to quantify the concentration of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the most common methods for testing this compound potency, supported by experimental data and detailed protocols. The primary methods covered include Microbiological Assays, High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Titrimetric Methods.
Comparison of this compound Potency Testing Methods
The selection of a suitable analytical method for determining this compound potency depends on various factors, including the specific requirements of the analysis, available equipment, and the nature of the sample. The following table summarizes the key quantitative performance parameters of the different methods.
| Parameter | Microbiological Assay | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Titrimetric Method (Iodometric) |
| Principle | Inhibition of microbial growth | Separation based on polarity and detection by UV absorbance | Measurement of light absorbance by the analyte or a derivative | Redox titration |
| Linearity Range | 2.0 - 8.0 µg/mL[1] | 0.02 - 250 µg/mL[2][3] | 0.25 - 69.88 µg/mL[4][5] | Dependent on titrant concentration |
| Accuracy (% Recovery) | ~100.79%[1] | 98 - 107%[6] | 98.27 - 102.7%[4][5] | ~102.68%[7] |
| Precision (%RSD) | < 5.0%[1] | < 2.0%[6][8] | 0.7 - 2.0%[4][5][6] | < 2.35% |
| Limit of Detection (LOD) | Method dependent | 0.00207 - 0.02 µg/mL[6][9] | 0.086 - 0.52 µg/mL[4][5] | Method dependent |
| Limit of Quantitation (LOQ) | Method dependent | 0.00691 - 0.066 µg/mL[6][9] | 0.261 µg/mL[4] | Method dependent |
| Specificity | High (measures bioactivity) | High (separates from impurities) | Moderate to Low (interference from other absorbing species) | Low (interference from other reducing/oxidizing agents) |
| Throughput | Low to Medium | High | High | Medium |
| Cost | Low | High | Low | Low |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample matrices.
Microbiological Assay (Cylinder-Plate Method)
This method determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The size of the zone of inhibition is proportional to the concentration of the antibiotic.[10][11][12]
Materials:
-
Test organism: Staphylococcus aureus ATCC 26923 or Bacillus subtilis ATCC 6633[1][13]
-
Culture medium: Tryptic Soy Broth and Agar[1]
-
Phosphate buffer solutions
-
Petri dishes
-
Stainless steel cylinders (penicylinders)
-
This compound reference standard and test samples
Procedure:
-
Preparation of Inoculum: Culture the test organism in Tryptic Soy Broth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.[14]
-
Preparation of Media: Prepare the agar medium and sterilize. Cool to 40-50°C and add the prepared inoculum. Pour the seeded agar into petri dishes to create a uniform layer.[15]
-
Preparation of Standard and Sample Solutions: Prepare a stock solution of the this compound reference standard and the test sample in a suitable solvent (e.g., phosphate buffer). From the stock solutions, prepare a series of dilutions to create a standard curve and a test solution at a concentration expected to be in the middle of the standard curve's range.[16]
-
Assay: Place the stainless steel cylinders on the surface of the seeded agar plates. Fill the cylinders with the standard and sample solutions.[12]
-
Incubation: Incubate the plates at 32-37°C for 16-20 hours.[17]
-
Measurement and Calculation: Measure the diameter of the zones of inhibition. Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions. Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method that separates ampicillin from its degradation products and other impurities before quantification.[2]
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)[18]
-
Mobile phase: A mixture of a buffer (e.g., 20mM Sodium Phosphate Monobasic) and an organic solvent (e.g., Methanol or Acetonitrile)[2][6]
-
This compound reference standard and test samples
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase and degas it.
-
Preparation of Standard and Sample Solutions: Accurately weigh and dissolve the this compound reference standard and test sample in the mobile phase to known concentrations.[3]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Calculation: Determine the concentration of ampicillin in the sample by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry
This method involves measuring the absorbance of a colored complex formed by the reaction of ampicillin or its degradation products with a specific reagent.
Materials:
-
UV-Visible Spectrophotometer
-
Reagents for color formation (e.g., Ni(II) solution for complexation after alkaline degradation)[5]
-
This compound reference standard and test samples
Procedure (Example using Ni(II) complexation):
-
Degradation of Ampicillin: Degrade the ampicillin standard and sample by heating in an alkaline solution (e.g., NaOH).[5]
-
Complex Formation: Add a Ni(II) solution to the degraded ampicillin solutions to form a colored complex.[5]
-
Measurement: Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (e.g., 269 nm).[5]
-
Calculation: Prepare a calibration curve using the absorbance values of the standard solutions. Determine the concentration of ampicillin in the sample from the calibration curve.
Titrimetric Method (Iodometric Titration)
This classical method is based on the redox reaction between the hydrolysis product of ampicillin and iodine. The excess iodine is then back-titrated with sodium thiosulfate.[7]
Materials:
-
Burette and other standard volumetric glassware
-
Sodium hydroxide (1 N)
-
Hydrochloric acid (1.2 N)
-
Standardized iodine solution (0.01 N)
-
Standardized sodium thiosulfate solution (0.01 N)
-
Starch indicator solution
-
This compound reference standard and test samples
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the ampicillin standard and sample in water.[7]
-
Hydrolysis: To a known volume of the ampicillin solution, add a precise volume of 1 N sodium hydroxide and allow it to stand for 15 minutes to facilitate hydrolysis of the β-lactam ring.[16]
-
Iodination: Add a precise volume of 1.2 N hydrochloric acid followed by a known excess of 0.01 N iodine solution. Allow the reaction to proceed for 15 minutes in a stoppered flask.[16]
-
Titration: Titrate the excess iodine with 0.01 N sodium thiosulfate solution, adding starch indicator near the endpoint (disappearance of the blue color).[16]
-
Calculation: Perform a blank titration without the ampicillin. The amount of iodine consumed by the ampicillin is calculated by subtracting the sample titration volume from the blank titration volume. This is then used to calculate the potency of the ampicillin.
Visualizations
The following diagrams illustrate the workflows and principles of some of the described methods.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpc.com [ijrpc.com]
- 3. ijirt.org [ijirt.org]
- 4. researchgate.net [researchgate.net]
- 5. Content determination of ampicillin by Ni(ii)-mediated UV-Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarship.depauw.edu [scholarship.depauw.edu]
- 7. metrohm.com [metrohm.com]
- 8. wjpmr.com [wjpmr.com]
- 9. researchgate.net [researchgate.net]
- 10. uspbpep.com [uspbpep.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Antibiotic Potency Assays in Microbiology – Chromak Research Laboratory [chromakresearch.com]
- 13. Application of microbiological assay to determine pharmaceutical equivalence of generic intravenous antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmastate.academy [pharmastate.academy]
- 16. <425> IODOMETRIC ASSAY-ANTIBIOTICS [drugfuture.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. neliti.com [neliti.com]
Cross-Resistance of Ampicillin-Resistant Bacteria to Other Beta-Lactams: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. Ampicillin, a widely used beta-lactam antibiotic, has seen a significant rise in resistance among various bacterial species. This guide provides a comparative analysis of the cross-resistance of ampicillin-resistant bacteria to other beta-lactam antibiotics, supported by experimental data and detailed protocols. This objective comparison aims to shed light on the performance of different beta-lactams against ampicillin-resistant strains and the underlying mechanisms driving these resistance patterns.
Mechanisms of Cross-Resistance
The primary mechanisms conferring ampicillin resistance often lead to cross-resistance to other beta-lactam antibiotics. These mechanisms primarily include the production of beta-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), modifications of outer membrane porins, and the activity of efflux pumps.
Beta-Lactamase Production: This is the most common mechanism of resistance to beta-lactam antibiotics in Gram-negative bacteria.[1][2] These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic.[2] The type of beta-lactamase produced determines the spectrum of resistance. For instance, extended-spectrum β-lactamases (ESBLs) can inactivate most penicillins and cephalosporins.[3]
Alterations in Penicillin-Binding Proteins (PBPs): Beta-lactam antibiotics exert their effect by binding to and inhibiting PBPs, which are essential for bacterial cell wall synthesis.[2] Mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactams, leading to resistance.
Outer Membrane Porin Modification: In Gram-negative bacteria, beta-lactam antibiotics enter the periplasmic space through porin channels in the outer membrane. A reduction in the number of porins or mutations that alter their structure can decrease the influx of antibiotics, contributing to resistance.
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps can reduce the intracellular concentration of beta-lactams, leading to decreased susceptibility.
Comparative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various beta-lactam antibiotics against ampicillin-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The data is compiled from various studies and illustrates the varying degrees of cross-resistance.
Table 1: Comparative MICs (µg/mL) for Ampicillin-Resistant Escherichia coli
| Antibiotic | MIC Range for Ampicillin-Resistant E. coli | Interpretation (based on CLSI 2025 M100) |
| Ampicillin | >32 | Resistant |
| Cefazolin | >8 | Resistant |
| Cefepime | ≤1 - >32 | Susceptible to Resistant |
| Ceftazidime | ≤1 - >128 | Susceptible to Resistant |
| Meropenem | ≤0.12 - 8 | Susceptible to Resistant |
| Imipenem | ≤0.5 - 4 | Susceptible to Resistant |
| Piperacillin/Tazobactam | <4 - >128 | Susceptible to Resistant |
Data compiled from multiple sources, including the CDC & FDA Antibiotic Resistance Isolate Bank.[4][5][6]
Table 2: Comparative MICs (µg/mL) for Ampicillin-Resistant Klebsiella pneumoniae
| Antibiotic | MIC Range for Ampicillin-Resistant K. pneumoniae | Interpretation (based on CLSI 2025 M100) |
| Ampicillin | 98.5% Resistant | Resistant |
| Amoxicillin/Clavulanic Acid | 63.7% Resistant | Intermediate to Resistant |
| Cefotaxime | 64.7% Resistant | Resistant |
| Ceftazidime | 61.9% Resistant | Resistant |
| Cefepime | 50.2% Resistant | Intermediate to Resistant |
| Imipenem | 28% Resistant | Susceptible to Resistant |
| Meropenem | 39.3% Resistant | Susceptible to Resistant |
| Ertapenem | 42.5% Resistant | Susceptible to Resistant |
Data adapted from a study on clinical isolates of K. pneumoniae.[7]
Table 3: Comparative MICs (µg/mL) for Pseudomonas aeruginosa
| Antibiotic | MIC for PAO1 (Wild-Type) | MIC for AmpC Overproducer | Interpretation (Resistant) |
| Piperacillin/Tazobactam | 4 | >256 | >64 |
| Ceftazidime | 2 | 16 | >8 |
| Cefepime | 2 | 8 | >8 |
| Aztreonam | 8 | 32 | >16 |
| Imipenem | 2 | 2 | >4 |
| Meropenem | 0.5 | 0.5 | >4 |
Data represents typical MICs and breakpoints. Actual values can vary between strains. P. aeruginosa is intrinsically resistant to ampicillin.[8][9]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Stock solutions of antibiotics
Procedure:
-
Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Nitrocefin-Based Beta-Lactamase Assay
This colorimetric assay is a rapid method for detecting beta-lactamase production.
Materials:
-
Nitrocefin solution (1 mg/mL)
-
Microscope slide or filter paper
-
Sterile loop or applicator stick
Procedure:
-
Place a drop of the nitrocefin solution onto a microscope slide or a piece of filter paper.
-
Using a sterile loop, pick a well-isolated bacterial colony and smear it into the drop of nitrocefin.
-
Observe for a color change from yellow to red. A positive result, indicating beta-lactamase activity, is typically observed within 5 to 30 minutes.
Outer Membrane Protein (OMP) Extraction and SDS-PAGE Analysis
This protocol is used to analyze the expression of porin proteins.[10]
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, 100 mM NaCl, 0.5% Triton X-100)
-
Lysozyme and protease inhibitors
-
Ultrasonicator
-
Ultracentrifuge
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
Procedure:
-
Harvest bacterial cells from a culture by centrifugation.
-
Resuspend the cell pellet in lysis buffer containing lysozyme and protease inhibitors.
-
Lyse the cells by ultrasonication on ice.
-
Centrifuge the lysate at a low speed to remove unbroken cells and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.
-
Resuspend the membrane pellet and treat with a detergent like sodium lauryl sarcosinate to selectively solubilize the inner membrane, leaving the outer membrane proteins intact.
-
Pellet the outer membrane fraction by ultracentrifugation.
-
Resuspend the OMP pellet in sample buffer and separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to porins like OmpF and OmpC.
Visualizing Resistance Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of beta-lactam resistance and a typical experimental workflow.
References
- 1. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 2. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 3. Isolate Details | Antimicrobial Resistance Isolate Bank | Antibiotic/Antimicrobial Resistance | CDC [wwwn.cdc.gov]
- 4. Antimicrobial Susceptibility Profiles of Klebsiella pneumoniae Strains Collected from Clinical Samples in a Hospital in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [bio-protocol.org]
- 8. Extraction and Electrophoretic Analysis of Bacterial Lipopolysaccharides and Outer Membrane Proteins [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Bacterial Total Protein and Membrane Protein Extraction Protocol - Creative Biogene [creative-biogene.com]
A Comparative Guide to the Efficacy of Ampicillin Potassium from Different Suppliers
For researchers, scientists, and drug development professionals, the consistency and efficacy of reagents are paramount to achieving reliable and reproducible results. Ampicillin, a widely used beta-lactam antibiotic, is no exception. While chemically identical, ampicillin potassium sourced from different suppliers can exhibit variations in purity, stability, and ultimately, biological activity. This guide provides a framework for comparing the efficacy of this compound from various suppliers, complete with experimental protocols and hypothetical data for illustrative purposes.
Mechanism of Action
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[3][4] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[2][3]
References
A Comparative Guide to Analytical Methods for Ampicillin Impurity Testing: USP <USP38> vs. Modern Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the official United States Pharmacopeia (USP) method for ampicillin impurities testing with alternative modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The information herein is compiled from various analytical studies to offer a comprehensive overview for selecting the most suitable method for quality control and drug development purposes.
Official Method: USP-38 for Ampicillin Impurities
The USP-38 monograph provides a robust and widely accepted HPLC method for the determination of impurities in ampicillin. This method is the standard for regulatory compliance in the United States.
Experimental Protocol: USP-38[1]
Chromatographic Conditions:
| Parameter | Specification |
| Instrument | UltiMate 3000 LC or equivalent |
| Column | Hypersil Gold (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Solution B and Solution C |
| Solution A | 6.54 g/L of monobasic potassium phosphate and 0.34 g/L of dibasic potassium phosphate, pH adjusted to 5.5 |
| Solution B | Acetonitrile and Solution A (2:23 v/v) |
| Solution C | Acetonitrile and Solution A (3:7 v/v) |
| Gradient Program | Time (min) |
| 0 - 6 | |
| 6 - 15 | |
| 15 - 16 | |
| 16 - 18 | |
| 18 - 20 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detector Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Stock Solution: 0.5 mg/mL of Ampicillin in a mixture of Acetonitrile, water, and Solution D (4:91:5).
-
Standard Solution: 0.05 mg/mL of Ampicillin diluted from the standard stock solution.
-
Sensitivity Solution: 0.05 µg/mL of Ampicillin diluted from the standard solution.
-
System Suitability Solution: 0.5 mg/mL of Ampicillin and 0.1 mg/mL of Amoxicillin.
System Suitability:
The USP sets specific criteria to ensure the performance of the chromatographic system.
| Parameter | USP Criteria | Obtained Results (Example)[1] |
| Signal-to-Noise Ratio (Sensitivity Solution) | NLT 3 | 140.7 |
| Resolution (Amoxicillin and Ampicillin) | NLT 10 | 21.72 |
| Tailing Factor (Ampicillin Peak) | NMT 1.4 | 0.81 |
Workflow of the USP-38 Method
Alternative Method: High-Performance Liquid Chromatography (HPLC)
Several studies have developed and validated alternative HPLC methods for the determination of ampicillin and its impurities. These methods often aim for shorter run times, improved resolution, or the ability to simultaneously analyze multiple compounds.
Example of a Validated HPLC Method
One such method was developed for the simultaneous determination of ampicillin, dicloxacillin, and their common impurity, 6-aminopenicillanic acid (6-APA).
Experimental Protocol: Alternative HPLC Method
| Parameter | Specification |
| Column | C18 |
| Mobile Phase | Acetonitrile: water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detector Wavelength | 240 nm |
Performance Data:
This method was validated according to ICH guidelines, and the following performance characteristics were reported:
| Parameter | Ampicillin | 6-APA |
| Linearity Range | 5–40 µg/mL | 2–16 µg/mL |
| Precision (%RSD) | < 2% | < 2% |
A statistical comparison between this method and a reference HPLC method showed no significant difference in the results.
Workflow of a Typical Alternative HPLC Method
Comparison of Methods
| Feature | USP-38 Method | Alternative HPLC/UPLC Methods |
| Regulatory Acceptance | Official method in the United States, ensuring regulatory compliance. | May require cross-validation against the official method for regulatory submissions. |
| Run Time | 20 minutes.[1] | Often optimized for shorter run times (e.g., under 10 minutes) with UPLC technology. |
| Complexity | Involves a gradient elution with multiple mobile phase solutions, which can be complex to prepare and run consistently.[1] | Can be simpler (isocratic) or more complex depending on the specific method development goals. |
| Selectivity | The gradient elution is designed to separate a wide range of potential impurities. | Selectivity is highly dependent on the specific column and mobile phase combination and may be tailored to specific known impurities. |
| Sensitivity | The method includes a sensitivity solution to ensure adequate detection of low-level impurities.[1] | Modern UPLC systems with smaller particle columns can offer higher sensitivity. |
| Solvent Consumption | Higher due to a longer run time and higher flow rate compared to some UPLC methods. | Generally lower, especially with UPLC, which uses lower flow rates and has shorter run times. |
Conclusion
The USP-38 method remains the gold standard for ampicillin impurity testing for regulatory purposes. Its detailed protocol and system suitability criteria ensure robustness and reproducibility.
Alternative HPLC and UPLC methods offer significant advantages in terms of speed, efficiency, and potentially higher sensitivity. These methods are particularly valuable for in-process control, formulation development, and high-throughput screening where rapid turnaround times are critical. For official quality control and release testing, any alternative method must be thoroughly validated and shown to be equivalent to or better than the official USP method.
Researchers and drug development professionals should consider the specific requirements of their application when choosing an analytical method. For regulatory filings, adherence to the USP monograph is essential. For internal research and development, a faster, validated UPLC method may be more appropriate.
References
A Comparative Guide to Antibiotic-Free Cloning: Moving Beyond Ampicillin Selection
For researchers, scientists, and drug development professionals, the move away from antibiotic-resistance genes in plasmid cloning is a critical step towards safer and more efficient production of biologics, DNA vaccines, and therapeutics. This guide provides an objective comparison of leading antibiotic-free selection systems, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
The use of antibiotic resistance genes, such as the ampicillin resistance gene (bla), for plasmid selection has been a cornerstone of molecular cloning for decades. However, concerns over the potential for horizontal gene transfer of antibiotic resistance and the presence of antibiotic contaminants in final products have spurred the development of alternative, antibiotic-free selection strategies. This guide explores the mechanisms, performance, and protocols of several prominent alternatives to ampicillin selection.
Comparison of Performance Metrics
The following table summarizes key performance indicators for various antibiotic-free selection systems compared to the traditional ampicillin selection method. Data has been compiled from published research to provide a quantitative overview.
| Selection Method | Transformation Efficiency (CFU/µg DNA) | Plasmid Stability (% plasmid-bearing cells after ~100 generations without selection) | Plasmid Yield | Key Advantages | Key Disadvantages |
| Ampicillin Selection | ~107 - 108 | Low (<10%) | Standard | Well-established, widely available | Antibiotic resistance concerns, satellite colonies, antibiotic degradation |
| Auxotrophic Complementation (NAD Synthesis) | Comparable to Ampicillin (~107) | High (>90%)[1] | Comparable to or higher than Ampicillin[1] | No antibiotic resistance gene, stable plasmid maintenance | Requires specific auxotrophic host strain, potential for metabolic burden |
| Auxotrophic Complementation (Glycine) | Comparable to Ampicillin | High | High, comparable to conventional systems[2] | No antibiotic resistance gene, stable plasmid maintenance | Requires specific auxotrophic host strain and defined minimal media |
| Poison-Antidote (ccdB/ccdA) | High (reduces background of empty vectors) | Very High (>99%) | Standard to High | Near-zero background of non-recombinant clones, high cloning efficiency | Requires specific host strains for propagation of vectors containing the toxin gene |
| RNA-based Selection (RNA-OUT/sacB) | High | High | Very High (>1 g/L)[3][4] | No antibiotic resistance gene, high plasmid yield, tight selection | Requires engineered host strain with a chromosomal counter-selectable marker |
| Repressor Titration | Sufficient for cloning | High | Standard | No plasmid-borne selectable marker gene, stable maintenance | Requires engineered host strain, plasmid copy number can affect selection efficiency |
In-Depth Look at Antibiotic-Free Selection Mechanisms
Auxotrophic Complementation
This strategy utilizes a genetically engineered host bacterium that has a mutation in an essential metabolic pathway, rendering it unable to synthesize a vital nutrient (auxotrophy). A plasmid carrying the functional gene complements this mutation, allowing the bacteria to grow on a minimal medium lacking the specific nutrient. Only cells that have taken up and retained the plasmid will survive.
Diagram of Auxotrophic Complementation Pathway
Caption: Auxotrophic complementation selection mechanism.
Poison-Antidote System (Toxin-Antitoxin)
This elegant system relies on two components: a stable toxin that kills the bacterial cell and an unstable antitoxin that neutralizes the toxin. The gene for the stable toxin is located on the bacterial chromosome, while the gene for the unstable antitoxin is on the plasmid. As long as the plasmid is present, the antitoxin is continuously produced, protecting the cell. If the plasmid is lost, the unstable antitoxin degrades, leaving the stable toxin to kill the cell. This ensures that only plasmid-containing cells proliferate. A common implementation uses the ccdB gene as the toxin and the ccdA gene as the antitoxin.
Diagram of Poison-Antidote Selection Workflow
Caption: Poison-antidote (toxin-antitoxin) selection mechanism.
RNA-based Selection
This innovative approach uses RNA molecules to regulate the expression of a selectable marker. One common system involves a host strain with a chromosomally integrated sacB gene, which encodes the enzyme levansucrase. Levansucrase converts sucrose into a toxic product in Gram-negative bacteria. The expression of sacB is controlled by an RNA-IN sequence. The cloning plasmid carries a small, non-coding antisense RNA called RNA-OUT, which binds to the RNA-IN sequence on the sacB mRNA, preventing its translation. Therefore, only cells containing the plasmid can survive and grow in the presence of sucrose.
Diagram of RNA-based Selection Logical Relationship
Caption: RNA-based selection using RNA-OUT and sacB.
Experimental Protocols
Protocol 1: Auxotrophic Complementation (NAD Synthesis Pathway)
This protocol is adapted from a system utilizing an E. coli strain with a knockout of the quinolinic acid phosphoribosyltransferase (QAPRTase) gene, essential for de novo NAD synthesis. The complementing plasmid carries a functional QAPRTase gene.[1]
1. Strain and Plasmid Preparation:
- Use an E. coli strain with a chromosomal deletion of the QAPRTase gene (e.g., BW25113ΔQAPRTase).
- Prepare your plasmid of interest with a functional QAPRTase gene replacing the standard antibiotic resistance cassette.
2. Transformation:
- Prepare competent cells of the QAPRTase-deficient E. coli strain.
- Transform the competent cells with your QAPRTase-containing plasmid using a standard heat-shock or electroporation protocol.
- As a positive control, transform a separate aliquot of cells with a plasmid containing an ampicillin resistance gene.
- As a negative control, perform a mock transformation with no plasmid DNA.
3. Plating and Selection:
- For the auxotrophic selection, plate the transformed cells on M9 minimal medium agar plates.
- For the ampicillin control, plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin.
- Incubate all plates at 37°C for 16-24 hours.
4. Colony Analysis and Plasmid Stability Assay:
- Count the number of colonies on each plate to determine the transformation efficiency.
- To assess plasmid stability, inoculate a single colony from the M9 plate into M9 minimal medium and grow overnight.
- Serially passage the culture in fresh M9 medium every 24 hours for approximately 100 generations.
- At various time points, plate dilutions of the culture on non-selective rich medium (e.g., LB agar) to obtain single colonies.
- Replica-plate at least 100 colonies onto M9 minimal medium agar to determine the percentage of cells that have retained the plasmid.
Protocol 2: Poison-Antidote (ccdB/ccdA) Cloning
This protocol describes a typical workflow for cloning using a vector that contains the ccdB toxin gene, which is replaced by the insert of interest upon successful ligation.
1. Vector and Insert Preparation:
- Use a cloning vector that contains the ccdB gene within its multiple cloning site (MCS). Propagate this vector in a ccdB-resistant E. coli strain (e.g., ccdB Survival™ 2 T1R Competent Cells).
- Prepare your DNA insert with restriction sites compatible with the MCS of the vector.
- Digest the vector and the insert with the appropriate restriction enzymes.
- Purify the digested vector and insert fragments.
2. Ligation and Transformation:
- Set up a ligation reaction with the purified vector and insert.
- Transform a ccdB-sensitive E. coli strain (e.g., DH5α) with the ligation mixture.
- As a control for vector background, transform cells with the digested, re-ligated vector without an insert.
3. Plating and Selection:
- Plate the transformed cells on LB agar plates (without any specific selective agent other than what might be on the plasmid backbone, e.g., a different antibiotic if the system is not fully antibiotic-free, though the primary selection is the absence of the active ccdB gene).
- Incubate the plates at 37°C overnight.
4. Analysis:
- The number of colonies on the plate with the vector and insert should be significantly higher than on the control plate. Cells transformed with the non-recombinant vector will express the CcdB toxin and will not grow.
- Pick several colonies and verify the presence of the insert by colony PCR or plasmid DNA isolation and restriction digest.
Protocol 3: RNA-based (RNA-OUT/sacB) Selection
This protocol outlines the use of the RNA-OUT system for antibiotic-free plasmid selection.[3]
1. Strain and Plasmid Preparation:
- Use an E. coli host strain that has the sacB gene under the control of an RNA-IN sequence integrated into its chromosome.
- Your plasmid should contain the RNA-OUT sequence.
2. Transformation:
- Transform the engineered E. coli strain with your RNA-OUT-containing plasmid.
3. Plating and Selection:
- Plate the transformation mixture on a nutrient-rich agar medium (e.g., LB) supplemented with 5-10% sucrose.
- Incubate the plates at 37°C overnight.
4. Analysis:
- Only cells containing the plasmid expressing RNA-OUT will survive, as the expression of the toxic SacB protein will be repressed.
- Confirm the presence of the correct plasmid in the resulting colonies by standard molecular biology techniques.
Conclusion
The transition to antibiotic-free cloning systems represents a significant advancement in biotechnology, offering enhanced safety and, in many cases, improved performance over traditional ampicillin selection. The choice of the most appropriate system depends on the specific application, available resources, and desired outcomes. Auxotrophic complementation offers a robust and stable selection method, while poison-antidote systems provide exceptionally low background in cloning experiments. RNA-based selection systems can lead to very high plasmid yields, making them ideal for large-scale production. By understanding the principles and protocols of these alternatives, researchers can confidently move towards a future of antibiotic-free molecular cloning.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Development of an antibiotic-free plasmid selection system based on glycine auxotrophy for recombinant protein overproduction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ampicillin Potassium: A Guide for Laboratory Professionals
Ensuring laboratory safety and minimizing environmental impact are paramount in scientific research. This guide provides essential, step-by-step procedures for the proper disposal of ampicillin potassium, a widely used antibiotic in laboratory settings. Adherence to these protocols is critical for regulatory compliance and mitigating the development of antimicrobial resistance.
This compound should be managed as a chemical waste, with specific procedures depending on its form (e.g., pure substance, contaminated media, stock solution). Improper disposal, such as discharging it down the drain without inactivation, can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.
Disposal Procedures
The appropriate disposal method for this compound depends on the nature of the waste. High-concentration stock solutions are considered hazardous chemical waste and must be disposed of through an approved hazardous waste program.[1] Dilute solutions, such as those found in used cell culture media, can often be inactivated in the laboratory before disposal.
Two primary methods for the inactivation of this compound in a laboratory setting are thermal degradation via autoclaving and chemical inactivation through alkaline hydrolysis.
Thermal Inactivation (Autoclaving)
Ampicillin is a heat-sensitive antibiotic, and its active β-lactam ring can be destroyed by autoclaving.[1] However, it is crucial to follow institutional guidelines, as some regulations may still require autoclaved antibiotic waste to be treated as chemical waste.[1]
Experimental Protocol: Autoclaving Ampicillin-Containing Media
-
Segregation: Collect all liquid waste containing ampicillin (e.g., used cell culture media) in a designated, leak-proof, and autoclavable container.
-
Labeling: Clearly label the container as "Ampicillin Waste for Autoclaving" and include any other relevant hazard information.
-
Autoclaving: Process the waste in a validated autoclave. A typical cycle for liquid waste is 121°C for at least 30 minutes. Ensure the autoclave is functioning correctly and reaches the appropriate temperature and pressure to ensure degradation.
-
Post-Autoclave Disposal: After cooling, the treated liquid can typically be disposed of down the sanitary sewer, provided it does not contain other hazardous chemicals. Always consult and adhere to your institution's specific policies on this matter.
Chemical Inactivation (Alkaline Hydrolysis)
Alkaline hydrolysis effectively breaks the β-lactam ring of ampicillin, rendering it inactive.[2][3][4][5] This method is particularly useful for liquid waste streams.
Experimental Protocol: Alkaline Hydrolysis of Ampicillin Solutions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Preparation: In a designated chemical fume hood, place the ampicillin-containing liquid waste into a suitable container (e.g., a beaker or flask).
-
Hydrolysis: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the waste. A common recommendation is to add an equal volume of 1 M NaOH to the ampicillin solution.
-
Reaction Time: Allow the mixture to react for at least 20 minutes to ensure complete hydrolysis of the ampicillin.
-
Neutralization: Slowly add a 1 M hydrochloric acid (HCl) solution to neutralize the mixture to a pH between 6.0 and 8.0. Monitor the pH using a calibrated pH meter or pH indicator strips.
-
Final Disposal: Once neutralized, the solution can be disposed of in accordance with local and institutional regulations for non-hazardous chemical waste.
Data on Ampicillin Degradation
The following table summarizes key data related to the degradation of ampicillin.
| Parameter | Condition | Result | Reference |
| Primary Degradation Product (Alkaline Hydrolysis) | pH 12, 37°C | 5R-penicilloic acid | [2][4][5] |
| Further Degradation Products (Alkaline Hydrolysis) | pH 12, 37°C | Ampicillin penilloic acid, 2-hydroxy-3-phenylpyrazine | [2][3][4][5] |
| Forced Degradation (Base) | 0.1 M NaOH | Significant degradation observed | [6] |
| Forced Degradation (Heat) | 60°C water bath | Significant degradation observed | [6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound waste.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation Pathways of Ampicillin in Alkaline Solutions [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Ampicillin Potassium
Essential protocols for the safe handling, storage, and disposal of Ampicillin potassium are critical for ensuring laboratory safety and maintaining experimental integrity. As a potent beta-lactam antibiotic, this compound necessitates stringent adherence to personal protective equipment (PPE) guidelines and operational procedures to prevent allergic sensitization and minimize exposure risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes key safety data for this compound to inform the selection of appropriate protective measures.
| Parameter | Value | Source(s) |
| Occupational Exposure Band (OEB) | 2 | [1] |
| Time-Weighted Average (TWA) | 0.6 mg/m³ | [1] |
| Primary Hazards | Respiratory and skin sensitizer, irritant. | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.H335: May cause respiratory irritation. | [2] |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following procedural steps is mandatory when working with this compound in a laboratory setting.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle powdered this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Workspace Preparation: Before handling, ensure the workspace is clean and uncluttered. Prepare all necessary equipment and reagents to minimize movement and potential for spills.
2. Personal Protective Equipment (PPE) Donning Sequence:
-
Body Protection: Wear a clean lab coat or a protective gown.[5]
-
Hand Protection: Don chemical-resistant gloves. Nitrile gloves are a suitable option. For prolonged contact, consider double-gloving.[6]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2][5] If there is a risk of splashing or dust generation, a face shield should be worn in addition to goggles.[5]
-
Respiratory Protection: For weighing and handling of powdered this compound, a NIOSH-approved respirator is required to prevent inhalation.[3][7]
3. Handling Procedures:
-
Weighing: Carefully weigh the required amount of this compound powder in a chemical fume hood. Use a dedicated spatula and weighing paper.
-
Dissolving: When preparing solutions, add the powder to the solvent slowly to avoid splashing. Cap and vortex or sonicate to dissolve.
-
General Hygiene: Avoid all personal contact with the substance, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[5]
4. Spill Management:
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material and place it in a sealed container for disposal.[4]
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material.
-
Place the contaminated absorbent material in a sealed container for disposal.[7]
-
-
Major Spills:
-
Evacuate the area and prevent entry.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
5. Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[8]
-
Unused Solutions: Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste disposal according to institutional guidelines.[9]
-
Media Containing Ampicillin: Used cell culture media containing ampicillin can often be decontaminated by autoclaving or boiling, as these processes destroy the antibiotic.[9] However, always consult and adhere to your institution's specific disposal policies.[9]
-
Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of in accordance with local regulations.[7]
Workflow for Safe Handling of this compound
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
